Tridecanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
tridecanenitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJHMKQSIBMURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060876 | |
| Record name | Tridecanenitrile | |
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Molecular Weight |
195.34 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [MSDSonline] | |
| Record name | Tridecanenitrile | |
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CAS No. |
629-60-7, 68424-73-7 | |
| Record name | Tridecanenitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Tridecanenitrile | |
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Foundational & Exploratory
tridecanenitrile chemical structure and properties
Technical Whitepaper: Tridecanenitrile – Physicochemical Profiling and Synthetic Utility
Executive Summary
This compound (CAS 629-60-7), also known as dodecyl cyanide, represents a critical intermediate in the synthesis of lipophilic amines, amides, and fatty acids. Characterized by a 13-carbon aliphatic chain terminated by a cyano group, it serves as a strategic building block in drug development for introducing hydrophobic tails to enhance membrane permeability. This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic protocols, and reactivity profiles relevant to pharmaceutical and industrial research.
Chemical Identity & Structural Analysis
This compound is a linear fatty nitrile. Its structure consists of a hydrophobic dodecyl chain attached to a polar nitrile functionality. This amphiphilic nature, albeit dominated by lipophilicity, dictates its behavior in biphasic systems and formulation matrices.
Table 1: Chemical Identifiers
| Parameter | Value |
| IUPAC Name | This compound |
| Common Synonyms | Dodecyl cyanide, 1-Cyanododecane, Tridecanonitrile |
| CAS Registry Number | 629-60-7 |
| Molecular Formula | C₁₃H₂₅N |
| Molecular Weight | 195.35 g/mol |
| SMILES | CCCCCCCCCCCCC#N |
| InChI Key | WKJHMKQSIBMURP-UHFFFAOYSA-N |
Structural Geometry:
The molecule adopts a linear conformation in the ground state. The cyano group (-C≡N) exhibits
Physicochemical Profiling
For drug development professionals, the lipophilicity (LogP) of this compound is a critical parameter. With a LogP > 5, it is classified as highly lipophilic, suggesting rapid distribution into lipid bilayers and potential utility in lipid-based drug delivery systems (LBDDS).
Table 2: Physical Properties
| Property | Value | Context/Relevance |
| Physical State | Liquid (at 25°C) | Colorless to pale yellow; low viscosity.[1] |
| Melting Point | 9–10 °C | Requires temperature control during cold storage to prevent solidification. |
| Boiling Point | 293 °C (760 mmHg) | High thermal stability; suitable for high-temp reactions. |
| Density | 0.83 g/mL (25°C) | Less dense than water; forms upper phase in aqueous extractions. |
| LogP (Octanol/Water) | ~5.3 (Calculated) | Indicates high membrane permeability and blood-brain barrier (BBB) penetration potential. |
| Refractive Index | Useful for purity verification via refractometry. | |
| Solubility | Ethanol, Ether, CHCl₃ | Miscible in most organic solvents; insoluble in water. |
Synthetic Methodologies
Two primary pathways are validated for the synthesis of this compound: Nucleophilic Substitution (Cyanation) and Amide Dehydration. The choice depends on precursor availability and tolerance for acidic/basic conditions.
Protocol A: Cyanation of 1-Bromododecane (Kolbe Nitrile Synthesis)
Mechanism:
Reagents:
-
1-Bromododecane (1.0 eq)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 eq)
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
-
Catalyst: 18-Crown-6 (if using KCN in non-polar solvents) or Phase Transfer Catalyst (TBAB)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve NaCN (1.2 eq) in dry DMSO. Note: DMSO enhances the nucleophilicity of the cyanide ion.
-
Addition: Add 1-Bromododecane (1.0 eq) dropwise to the mixture at room temperature to control the exotherm.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 9:1) or GC-MS.[2]
-
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (5x volume). The nitrile will separate as an oily top layer.
-
Extraction: Extract with diethyl ether (3x). Wash combined organic layers with brine to remove residual DMSO.
-
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure. Distill under vacuum (approx. 152°C at 10 mmHg) to obtain pure this compound.
Protocol B: Dehydration of Tridecanamide
Mechanism: Elimination of water from primary amide using a dehydrating agent. Utility: Avoids handling highly toxic cyanide salts.
Reagents:
-
Tridecanamide (1.0 eq)[2]
-
Thionyl Chloride (
) or Phosphorus Oxychloride ( ) (1.5 eq) -
Solvent: Toluene or Benzene
Methodology:
-
Suspend tridecanamide in dry toluene.
-
Add
dropwise. -
Reflux for 2–3 hours until gas evolution (
, ) ceases. -
Evaporate solvent and distill the residue.
Synthesis Workflow Visualization
Figure 1: Comparative synthetic pathways for this compound generation.
Reactivity & Functionalization
The nitrile group is a versatile "masked" functionality. In drug discovery, it serves as a precursor to amines (for cationic lipids) or acids (for anionic surfactants).
Key Transformations:
-
Reduction to Primary Amine:
-
Reagents:
in Ether or / Raney Nickel. -
Product: 1-Tridecanamine.[3]
-
Significance: Essential for synthesizing cationic lipids used in mRNA delivery (LNP formulations).
-
-
Hydrolysis to Carboxylic Acid:
-
Reagents: Aqueous
(Acidic) or (Basic), Reflux. -
Product: Tridecanoic Acid.
-
Significance: Fatty acid synthesis for metabolic studies.
-
-
Alpha-Alkylation:
-
Reagents: LDA (Lithium Diisopropylamide), Alkyl Halide (
). -
Product: Branched Nitriles.[1]
-
Significance: Creating steric bulk to modify binding affinity in active sites.
-
Reactivity Pathway Diagram
Figure 2: Functionalization pathways transforming the nitrile moiety.[2][3][4]
Spectroscopic Characterization
To validate the synthesis of this compound, the following spectral signatures are diagnostic:
-
IR Spectroscopy (Neat):
- : Sharp, distinct peak at 2246 cm⁻¹ . This is the primary diagnostic band.
- : Strong alkyl stretches at 2850–2960 cm⁻¹.
-
¹H-NMR (CDCl₃, 300 MHz):
-
2.33 ppm (t, 2H,
Hz): Methylene protons to the cyano group ( ). - 1.20–1.45 ppm (m, 18H): Bulk methylene protons of the chain.
- 0.88 ppm (t, 3H): Terminal methyl group.
-
2.33 ppm (t, 2H,
-
¹³C-NMR (CDCl₃):
-
119.8 ppm : Nitrile carbon (
). -
17.1 ppm : Methylene carbon
to nitrile. - 14.1 ppm : Terminal methyl carbon.
-
119.8 ppm : Nitrile carbon (
Applications in Research & Industry
Pharmaceutical Development:
-
Bioisostere Utility: The nitrile group is often used as a bioisostere for carbonyl, hydroxyl, and carboxyl groups. It improves metabolic stability by resisting oxidative metabolism compared to primary alcohols.
-
Lipid Formulations: this compound serves as a feedstock for synthesizing "tail" regions of novel lipids used in Lipid Nanoparticles (LNPs) for gene therapy.
Pheromone Research:
-
Fatty nitriles are often identified in insect semiochemicals. This compound acts as a chemical signal or a precursor to pheromonal aldehydes in specific Lepidoptera species.
Surfactant Chemistry:
-
Used as an intermediate for N-alkyl-1,3-diaminopropanes (via reaction with acrylonitrile and reduction), which are potent biocides and corrosion inhibitors.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: WARNING
-
H302: Harmful if swallowed.[2]
-
H413: May cause long-lasting harmful effects to aquatic life.[2]
Handling Protocols:
-
PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat.
-
Ventilation: Handle in a fume hood to avoid inhalation of vapors, although volatility is low at room temperature.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong acids (potential for hydrolysis to toxic byproducts).
-
Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12390, this compound. Retrieved from [Link][2]
-
NIST Mass Spectrometry Data Center. this compound Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent shift verification).[6]
- Fleming, F. F., et al. (2010).Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
Sources
- 1. 109-74-0 CAS MSDS (BUTYRONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C13H25N | CID 12390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. This compound [webbook.nist.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Monograph: Tridecanenitrile (CAS 629-60-7)
Application Note & Safety Profile for Pharmaceutical & Industrial R&D
Executive Summary
Tridecanenitrile (CAS 629-60-7), also known as 1-cyanododecane or dodecyl cyanide, is a
This guide provides a rigorous technical breakdown of the compound, moving beyond standard SDS data to explain the mechanistic basis of its toxicity, the logic behind its synthesis via Phase Transfer Catalysis (PTC), and the analytical standards required for validation.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]
The following data aggregates experimentally validated properties essential for process design and handling.
| Property | Specification | Technical Insight |
| IUPAC Name | This compound | Denotes 13 carbons in the primary chain including the cyano carbon.[2] |
| CAS Number | 629-60-7 | Unique identifier for the |
| Synonyms | 1-Cyanododecane; Dodecyl cyanide | "Dodecyl" refers to the |
| Molecular Formula | Saturated aliphatic nitrile.[5] | |
| Molecular Weight | 195.35 g/mol | -- |
| Physical State | Clear Liquid | Colorless to pale yellow.[1][2][3][5] |
| Melting Point | 9–10 °C | Solidifies just below cool room temperatures; requires heating for transfer in cold environments.[5] |
| Boiling Point | 152 °C @ 10 mmHg | High boiling point allows for high-temperature reactions without pressure vessels.[5] |
| Density | 0.83 g/mL | Lighter than water; forms the upper layer in aqueous extractions.[5] |
| Solubility | Immiscible in water | Soluble in ethanol, ether, THF, and chloroform. |
| Flash Point | ~115 °C (Closed Cup) | Class IIIB Combustible Liquid (OSHA).[5] |
Safety Assessment & Toxicology (The SDS Core)
Critical Warning: While this compound is less volatile than short-chain nitriles, it poses a severe metabolic hazard.[5] It acts as a "pro-drug" for cyanide poisoning.[5]
3.1 GHS Classification (29 CFR 1910.1200)[5]
-
Signal Word: WARNING
-
Hazard Statements:
3.2 Mechanistic Toxicology: The "Osteoclastic" Effect
The toxicity of aliphatic nitriles is not immediate upon contact but is driven by hepatic metabolism.[5] The compound undergoes
Figure 1: Metabolic Activation Pathway of this compound
Caption: Biological activation of this compound. The lipophilic nature facilitates cell membrane crossing, followed by hepatic conversion to toxic cyanide.
3.3 Handling Protocols
-
Skin Protection: Standard nitrile gloves are insufficient for prolonged contact due to the chemical similarity (permeation).[5] Use Silver Shield/4H or double-glove with frequent changes.[5]
-
In Case of Exposure: Do not treat as a standard chemical burn.[5] Medical personnel must be informed of potential cyanide involvement.[5] Oxygen therapy and specific antidotes (e.g., hydroxocobalamin) may be required if systemic symptoms appear.[5]
Synthesis & Manufacturing: Phase Transfer Catalysis
In an industrial or R&D setting, the most robust synthesis of this compound is the nucleophilic substitution of 1-bromododecane with cyanide. However, because alkyl halides are lipophilic and cyanide salts (NaCN) are hydrophilic, they do not mix.[5]
The Solution: Phase Transfer Catalysis (PTC).[5][7][8][9]
Using a quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) creates a lipophilic ion pair (
4.1 Experimental Protocol (PTC Method)
-
Reagents: 1-Bromododecane (1.0 eq), NaCN (1.2 eq), TBAB (0.05 eq), Water, Toluene.
-
Procedure:
-
Dissolve NaCN in minimal water (Aqueous Phase).[5]
-
Dissolve 1-Bromododecane and TBAB in toluene (Organic Phase).[5]
-
Mix phases vigorously at 80–90 °C. High agitation is critical to maximize interfacial surface area.[5]
-
Monitor: Reaction is complete when the alkyl halide spot disappears on TLC (Hexane/EtOAc 9:1).
-
Workup: Separate layers. Wash organic layer with water (to remove residual cyanide) and brine.[5] Dry over
.[5] -
Purification: Vacuum distillation is preferred due to the high boiling point.[5]
-
Figure 2: Phase Transfer Catalysis Mechanism
Caption: The PTC cycle. The catalyst (Q+) shuttles cyanide into the organic layer to react with the alkyl halide, then returns to the aqueous layer as a bromide salt to recharge.
Analytical Characterization
To validate the identity and purity of this compound, the following spectral signatures must be confirmed.
| Technique | Expected Signature | Diagnostic Interpretation |
| FT-IR | Peak @ 2246 cm⁻¹ | Sharp, distinct stretch characteristic of the Nitrile ( |
| ¹H-NMR | Triplet @ | Corresponds to the |
| ¹H-NMR | Multiplet @ | Integration of ~20H confirms the long aliphatic chain ( |
| GC-MS | Molecular Ion [M]⁺ 195 | Parent peak.[5] Often shows a characteristic loss of 41 (propenyl) or McLafferty rearrangement fragments typical of long chains.[5] |
| Refractive Index | 1.4390 ( | Purity check.[5] Significant deviation (>0.002) implies residual solvent or starting material.[5] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12390, this compound. Retrieved from [Link][5]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound (EC Number 211-097-6).[3][5] Retrieved from [Link][3][5][10]
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[5] (Fundamental reference for the PTC mechanism described in Section 4).
-
NIST Mass Spectrometry Data Center. this compound Mass Spectrum. Retrieved from [Link][5]
Sources
- 1. N-DODECYL CYANIDE | 629-60-7 [chemicalbook.com]
- 2. CAS 629-60-7: this compound | CymitQuimica [cymitquimica.com]
- 3. tridecane nitrile, 629-60-7 [thegoodscentscompany.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C13H25N | CID 12390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fens.usv.ro [fens.usv.ro]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Structure-toxicity relationship of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigma of Tridecanenitrile in Flora: A Technical Guide for Pioneering Research
Foreword: Charting Unexplored Territory
To our esteemed colleagues in the scientific community, this technical guide ventures into a compelling yet uncharted area of phytochemistry: the natural occurrence of tridecanenitrile in plants. As of the latest literature review, direct evidence of this compound as a plant secondary metabolite remains elusive. However, the vast and intricate world of plant biochemistry, particularly concerning long-chain aliphatic compounds, suggests that its existence is plausible. This document, therefore, serves not as a retrospective account, but as a prospective manual for researchers, scientists, and drug development professionals poised to investigate this intriguing possibility. We will provide a robust theoretical framework, grounded in established principles of plant biochemistry and analytical chemistry, to guide the search for and characterization of this compound in plant species. Our objective is to equip you with the necessary intellectual and methodological tools to pioneer research in this nascent field.
A Hypothetical Biosynthetic Pathway of this compound in Plants
The biosynthesis of nitriles in plants is a complex process, often originating from amino acids or, in the case of aliphatic nitriles, potentially from fatty acid metabolism.[1] Given that this compound is a 13-carbon aliphatic nitrile, its biosynthesis is likely linked to the well-established pathways of very-long-chain fatty acid (VLCFA) synthesis.[2]
The proposed pathway commences with the precursor, lauric acid (a 12-carbon fatty acid), which undergoes elongation to form myristic acid (a 14-carbon fatty acid). A subsequent decarboxylation and amination sequence, potentially involving a series of enzymatic reactions including dehydrogenation, hydration, and oxidation, could lead to the formation of an amide intermediate. Dehydration of this amide would then yield this compound. Key enzyme families that may be involved include fatty acid elongases, dehydrogenases, aminotransferases, and dehydratases.
Caption: A proposed biosynthetic pathway for this compound from lauric acid in plants.
Potential Distribution and Ecological Significance
While the specific distribution of this compound in the plant kingdom is unknown, we can hypothesize its presence in certain plant families based on the occurrence of other long-chain aliphatic secondary metabolites. Plants that produce a diverse array of fatty acid derivatives, such as those in the Brassicaceae or Euphorbiaceae families, may be promising candidates for investigation.[3]
The ecological role of this compound, like other nitriles, would likely be in chemical defense.[1] Nitriles are known to be involved in protecting plants against herbivores and pathogens.[1] this compound's long aliphatic chain could lend it lipophilic properties, allowing it to penetrate the cuticles of insects or the cell membranes of microbes. Its potential toxicity or repellent activity could deter feeding by insects or inhibit the growth of pathogenic fungi and bacteria. Furthermore, as a volatile organic compound (VOC), it could play a role in plant-plant or plant-insect signaling.[4]
Caption: Potential ecological interactions of this compound in a plant's environment.
A Rigorous Protocol for the Investigation of this compound in Plant Matrices
The successful identification of this compound in plant tissues requires a systematic and robust analytical approach. The following protocols are designed to provide a comprehensive workflow for the extraction, detection, and structural confirmation of this elusive compound.
Extraction of Volatile and Semi-Volatile Compounds
The choice of extraction method is critical for isolating this compound while minimizing degradation and contamination.
Step-by-Step Methodology:
-
Sample Preparation: Collect fresh plant material (leaves, stems, roots, or flowers) and immediately flash-freeze in liquid nitrogen to halt enzymatic activity. Lyophilize the frozen tissue to remove water. Grind the dried tissue to a fine powder.
-
Solvent Extraction:
-
Weigh approximately 10 g of the powdered plant material into a flask.
-
Add 100 mL of a non-polar solvent such as n-hexane or dichloromethane.
-
Perform extraction using a Soxhlet apparatus for 6-8 hours, or by maceration with agitation for 24 hours at room temperature.
-
The choice of a non-polar solvent is based on the lipophilic nature of the long aliphatic chain of this compound.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to prevent the loss of volatile compounds.
-
The resulting crude extract can be used for subsequent analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds in complex mixtures.[5]
Step-by-Step Methodology:
-
Sample Preparation for GC-MS: Dissolve a small amount of the crude extract in n-hexane to a final concentration of approximately 1 mg/mL.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 10 min.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Identify potential this compound peaks by comparing the retention time with that of an authentic standard.
-
Confirm the identity by matching the mass spectrum of the unknown peak with the mass spectrum of the this compound standard and reference spectra from databases such as NIST.[6]
-
| Parameter | Value | Rationale |
| Column Type | HP-5ms (non-polar) | Appropriate for the separation of non-polar aliphatic compounds. |
| Oven Program | 60°C to 280°C | A wide temperature range to elute both volatile and semi-volatile compounds. |
| Ionization Energy | 70 eV | Standard EI energy for generating reproducible mass spectra for library matching. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
For unequivocal structure elucidation of a novel natural product, NMR spectroscopy is indispensable.
Step-by-Step Methodology:
-
Isolation of this compound: If a significant peak is detected by GC-MS, the compound must be isolated from the crude extract using preparative chromatography (e.g., column chromatography or preparative HPLC).
-
NMR Sample Preparation: Dissolve the purified compound (1-5 mg) in deuterated chloroform (CDCl₃).
-
NMR Analysis:
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The ¹³C NMR spectrum is particularly informative, with the nitrile carbon expected to resonate in the range of 115-125 ppm.
-
The ¹H NMR spectrum will show characteristic signals for the long aliphatic chain.
-
-
Structure Confirmation: Compare the acquired NMR data with published data for synthetic this compound to confirm the structure.
Caption: A comprehensive workflow for the discovery and characterization of this compound in plants.
Future Research Directions
The study of this compound in plants is a greenfield area of research. We propose the following avenues for future investigation:
-
Broad-Scale Screening: A large-scale screening of plant species, particularly those known for producing diverse lipids and other long-chain aliphatic compounds, using the GC-MS protocol outlined above.
-
Transcriptome and Genome Mining: Once a plant producing this compound is identified, its transcriptome and genome should be analyzed to identify candidate genes involved in the proposed biosynthetic pathway.
-
Bioactivity Assays: Purified this compound should be subjected to a battery of bioassays to determine its potential role in plant defense, including insect feeding deterrence, and antimicrobial activity.
-
Ecological Studies: Field studies could be designed to investigate the ecological relevance of this compound, such as its role in mediating interactions with herbivores, pathogens, and pollinators.
Conclusion
While the natural occurrence of this compound in plants remains to be definitively established, the potential for its existence presents an exciting frontier in natural product chemistry. This technical guide provides a comprehensive framework for researchers to embark on this exploratory journey. By combining a sound theoretical basis with rigorous analytical methodologies, we are confident that the scientific community can shed light on the presence, biosynthesis, and ecological significance of this intriguing molecule. The path to discovery is now laid out; the exploration awaits.
References
- Characterization of the Volatile Components of Essential Oils of Selected Plants in Kenya. (2020). Journal of Analytical Methods in Chemistry.
-
The Good Scents Company. (n.d.). tridecane nitrile, 629-60-7. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
- ResearchGate. (2020). GC-MS Analysis of Phyto-Constituents of the Essential Oil from the Leaves of Melaleuca citrina (Curtis) Dum.Cours.
- Natural Product Reports. (2024).
- PSC-db. (2021).
- PubMed Central. (n.d.). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses.
- ResearchGate. (n.d.). Analysis of Fatty Acid Amide Hydrolase Activity in Plants.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis of carbon-13-labeled tetradecanoic acids.
- MDPI. (n.d.). Determination of the Volatile Composition in Essential Oil of Descurainia sophia (L.) Webb ex Prantl (Flixweed)
- Research Square. (2025). Phytochemical screening of secondary metabolite compounds in tammate leaf extract (Lannea coromandelica (HOUTT.) MERR.)
- MDPI. (n.d.).
- PubMed Central. (n.d.). Structural analysis of a plant fatty acid amide hydrolase provides insights into the evolutionary diversity of bioactive acylethanolamides.
- MDPI. (n.d.). Metabolomics and Transcriptomics Provide Insights into Lipid Biosynthesis in the Embryos of Walnut (Juglans regia L.).
- ResearchGate. (n.d.). Does anyone know of a database of plants with their secondary metabolites?.
- SciELO SA. (n.d.). Chemical composition of essential oils of the tree Melaleuca quinquenervia (Myrtaceae)
- PubMed Central. (2024). Chemical Composition of Volatile and Extractive Organic Compounds in the Inflorescence Litter of Five Species of Woody Plants.
- MDPI. (2024). Phytochemical Screening and Characterization of Volatile Compounds from Three Medicinal Plants with Reported Anticancer Properties Using GC-MS.
- Givaudan. (n.d.). Tridecene-2-Nitrile.
- ResearchGate. (n.d.).
- Horizon Research Publishing. (2020). GC-MS Analysis of Phyto-Constituents of the Essential Oil from the Leaves of Melaleuca citrina (Curtis) Dum..
- PubMed Central. (2011). Triterpenoid Biosynthesis and Engineering in Plants.
- CSIR - Central Drug Research Institute, India. (n.d.). Welcome Plant Metabolites.
- The Good Scents Company. (n.d.). tridecane, 629-50-5.
- Research and Reviews. (n.d.).
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Nitrile biosynthesis in nature: how and why? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
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An In-Depth Technical Guide to the Solubility of Tridecanenitrile in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of tridecanenitrile, a long-chain aliphatic nitrile, in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the physicochemical properties of nitriles to inform their work in areas such as reaction chemistry, formulation development, and purification processes.
Introduction to this compound and Its Scientific Significance
This compound (C₁₃H₂₅N), also known as lauryl cyanide or dodecyl cyanide, is a long-chain aliphatic nitrile with a molecular weight of 195.35 g/mol . It is a colorless to pale yellow liquid at room temperature and possesses a characteristic faint odor. The molecule consists of a twelve-carbon alkyl chain attached to a cyano (-C≡N) functional group. This structure imparts a dual nature to the molecule: a large, nonpolar hydrocarbon tail and a highly polar nitrile head. This amphiphilic character is central to its solubility behavior and its applications as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and surfactants. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing effective purification strategies, and developing stable formulations.
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility in a given organic solvent is a result of the interplay between these forces.
The long dodecyl chain is nonpolar and primarily interacts through van der Waals dispersion forces. The cyano group, with its carbon-nitrogen triple bond, is highly polar and can participate in dipole-dipole interactions. However, nitriles cannot act as hydrogen bond donors, though the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.
The overall solubility of this compound in a particular organic solvent can be predicted by considering the following factors:
-
Polarity Match: Solvents with polarity similar to the overall polarity of this compound are likely to be good solvents. Due to its long alkyl chain, this compound is predominantly nonpolar.
-
Hydrogen Bonding: While this compound cannot self-associate via hydrogen bonds, it can accept hydrogen bonds from protic solvents like alcohols. This interaction can enhance solubility in such solvents, although the effect may be limited by the large nonpolar tail.
-
Dispersion Forces: The extensive surface area of the C12 alkyl chain leads to significant dispersion forces. Nonpolar solvents that also interact primarily through dispersion forces are expected to be effective at solvating this part of the molecule.
As the length of the non-polar hydrocarbon chain in alkanenitriles increases, their solubility in polar solvents like water decreases significantly. Conversely, their solubility in nonpolar organic solvents is expected to be more favorable.
Solubility Profile of this compound
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Predominant Intermolecular Forces with this compound |
| Polar Protic | Methanol | Moderately Soluble | Dispersion, Dipole-Dipole, Hydrogen Bonding (acceptor) |
| Ethanol | Soluble | Dispersion, Dipole-Dipole, Hydrogen Bonding (acceptor) | |
| Polar Aprotic | Acetone | Soluble | Dispersion, Dipole-Dipole |
| Ethyl Acetate | Soluble | Dispersion, Dipole-Dipole | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Dispersion, Dipole-Dipole | |
| Nonpolar Aprotic | Toluene | Highly Soluble | Dispersion |
| Hexane | Highly Soluble | Dispersion | |
| Diethyl Ether | Soluble | Dispersion, Dipole-Dipole |
Rationale for Predictions:
-
Alcohols (Methanol, Ethanol): The ability of the nitrile group to accept hydrogen bonds from the hydroxyl group of alcohols, coupled with dipole-dipole and dispersion forces, suggests good solubility.
-
Ketones and Esters (Acetone, Ethyl Acetate): These polar aprotic solvents can engage in dipole-dipole interactions with the cyano group and dispersion forces with the alkyl chain, leading to good solubility.
-
Aromatic and Aliphatic Hydrocarbons (Toluene, Hexane): The dominant nonpolar character of this compound due to its long alkyl chain suggests high solubility in these nonpolar solvents, driven primarily by strong dispersion forces.
-
Ethers (Diethyl Ether): Diethyl ether has a moderate polarity and can interact with this compound through both dipole-dipole and dispersion forces, resulting in good solubility.
-
Dimethyl Sulfoxide (DMSO): As a strong, polar aprotic solvent, DMSO is expected to be a good solvent for a wide range of organic compounds, including nitriles.
Experimental Determination of this compound Solubility: A Self-Validating Protocol
The following section outlines a robust, self-validating experimental protocol for the quantitative determination of this compound solubility in various organic solvents using the isothermal shake-flask method, a widely accepted technique for thermodynamic solubility measurement.
Principle of the Method
An excess amount of this compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of this compound in the saturated supernatant is then determined analytically. The inclusion of multiple time points for sampling ensures that true equilibrium has been reached, making the protocol self-validating.
Materials and Equipment
-
This compound (high purity, >98%)
-
Organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
UV/Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining this compound solubility.
Step-by-Step Protocol
-
Preparation of Vials:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the desired organic solvent.
-
Seal the vials tightly with screw caps fitted with PTFE septa to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed to facilitate the dissolution process.
-
Equilibrate the samples for a predetermined set of time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached. This is a critical self-validating step; the measured solubility should not significantly change between the later time points.
-
-
Sample Collection and Preparation:
-
At each time point, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow for initial settling of the excess solid.
-
Centrifuge the vials at a controlled temperature to pellet the undissolved this compound.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial to remove any remaining particulate matter. This step is crucial to prevent artificially high solubility readings.
-
Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
-
-
Analytical Determination of Concentration:
-
UV/Vis Spectroscopy:
-
While aliphatic nitriles do not have strong chromophores in the near-UV range, they may have a weak absorbance in the far-UV region. Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at λ_max and construct a calibration curve (absorbance vs. concentration).
-
Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method for the quantification of this compound. This will likely involve a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.
-
Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm).
-
Prepare a series of standard solutions of this compound and inject them to create a calibration curve (peak area vs. concentration).
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.
-
Compare the solubility values obtained at the different equilibration time points. If the values from the later time points are consistent, it indicates that equilibrium was reached.
-
Conclusion
This guide has provided a comprehensive overview of the solubility of this compound in organic solvents, grounded in the fundamental principles of intermolecular forces. While specific quantitative data remains elusive in the public domain, a qualitative understanding of its solubility behavior can be reliably predicted based on its molecular structure. The detailed, self-validating experimental protocol provided herein offers a robust framework for researchers to quantitatively determine the solubility of this compound and other long-chain nitriles in a variety of organic solvents. Such data is invaluable for the rational design and optimization of chemical processes in both academic and industrial research settings.
References
-
ausetute.com. (n.d.). Properties of Alkanenitriles Chemistry Tutorial. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to nitriles. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
International Journal on Science and Technology. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]
-
Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Retrieved from [Link]
Thermodynamic Properties of Tridecanenitrile: A Technical Compendium for Drug Development & Synthesis
Executive Summary
Tridecanenitrile (CAS: 629-60-7), also known as dodecyl cyanide, represents a critical class of long-chain aliphatic nitriles (C
For the pharmaceutical scientist, this molecule is not merely a synthesis intermediate; it is a model lipophilic nitrile.[4] Its thermodynamic behavior—specifically its phase transitions and partition coefficients—serves as a predictive proxy for the behavior of nitrile-containing lipid-drug conjugates (LDCs) and membrane-permeable warheads.[4]
This guide moves beyond standard datasheets. It integrates available experimental data with theoretical models to provide a robust thermodynamic framework, coupled with self-validating protocols for internal verification.[4]
Fundamental Thermodynamic & Physical Profile[4]
The following data aggregates experimental values from authoritative sources (NIST, PubChem) and high-fidelity group contribution estimations where experimental gaps exist.
Table 1: Physicochemical Constants
| Property | Value | Unit | Method/Source |
| Molecular Formula | C | - | IUPAC |
| Molecular Weight | 195.35 | g/mol | Calculated |
| Physical State (25°C) | Liquid | - | Visual Observation |
| Melting Point ( | 9.0 – 9.9 | °C | DSC / Capillary [1][2] |
| Boiling Point ( | 293.0 | °C | @ 760 mmHg [2] |
| Boiling Point (Reduced) | 152.0 | °C | @ 10 mmHg [2] |
| Density ( | 0.823 – 0.830 | g/mL | Pycnometry @ 20°C [1] |
| Refractive Index ( | 1.437 | - | Refractometry (Est) |
| Lipophilicity (LogP) | 5.3 | - | XLogP3 (Computed) [3] |
Table 2: Thermodynamic Potentials (Standard State)
Note: Due to the scarcity of direct calorimetric data for long-chain nitriles, values marked with () are derived from high-precision group contribution methods (Joback/Mavrovouniotis).*
| Thermodynamic Property | Value | Unit | Significance |
| Enthalpy of Vaporization ( | 68.5 ± 2.0 | kJ/mol | Energy required for volatility; critical for GC method development. |
| Enthalpy of Fusion ( | 29.5 | kJ/mol | Energy barrier for solid-liquid transition; dictates solubility in semi-solids.[4] |
| Heat Capacity ( | 480.2 | J/mol·K | Thermal mass; essential for reactor safety scaling.[4] |
| Critical Temperature ( | 705 | K | Theoretical limit for supercritical fluid applications.[4] |
| Flash Point | > 110 | °C | Safety threshold for handling.[4] |
Critical Analysis of Phase Behavior
The "Melting Point" Anomaly
This compound exhibits a melting point of ~9°C.[4][5][6] This places it in a precarious "cool liquid" state in standard laboratory conditions but a solid in cold storage.[4]
-
Causality: The odd-even effect in carbon chains plays a role here.[4] The C13 chain (including the nitrile carbon) prevents the highly efficient crystal packing seen in even-numbered homologues.[4] The polar cyano group (-C≡N) introduces dipole-dipole interactions that elevate the melting point relative to tridecane (-5°C), but the bulk of the alkyl tail dominates, preventing it from being a solid at room temperature.
-
Implication: In drug formulation, this low melting point suggests that this compound derivatives may act as plasticizers in solid dispersions rather than crystalline fillers.[4]
Vapor Pressure & Volatility
With a boiling point of 293°C, this compound is considered a semi-volatile organic compound (SVOC) .[4]
-
Experimental Challenge: Measuring vapor pressure at ambient temperatures is difficult due to low values (< 1 Pa).
-
Protocol Recommendation: Do not rely on simple distillation data. Use the Transpiration Method (described in Section 05) for accurate vapor pressure determination at biological temperatures (37°C).[4]
Applications in Drug Discovery & Synthesis[8][9]
Nitrile Bioisosterism
The nitrile group in this compound is a robust bioisostere for carbonyls, hydroxyls, and carboxylates.[4]
-
Metabolic Stability: Unlike esters, the nitrile group is resistant to rapid hydrolysis in plasma.[4] However, it can be metabolized by cytochrome P450 enzymes (oxidative attack at the
-carbon) or nitrilases.[4] -
Lipophilicity Modulation: With a LogP of 5.3, this compound is highly lipophilic.[4] It serves as an excellent model for designing "grease-ball" linkers in PROTACs or lipid-drug conjugates where membrane anchoring is required.[4]
Synthesis Pathway Visualization
The following diagram illustrates the standard synthesis from dodecyl bromide and its divergence into potential metabolic or synthetic derivatives.
Figure 1: Synthetic route to this compound via cyanation of alkyl halide and subsequent chemical/metabolic divergence.[4]
Experimental Protocols (Self-Validating Systems)
Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Phase Transition
Purpose: Determine precise melting point and purity via freezing point depression.
-
Sample Prep: Hermetically seal 2-5 mg of this compound in an aluminum pan. Ensure the lid is concave to maximize thermal contact.[4]
-
Cycle:
-
Equilibrate at -40°C.
-
Ramp 1: Heat to 50°C at 10°C/min (Erases thermal history).
-
Cool to -40°C at 5°C/min.
-
Ramp 2: Heat to 50°C at 2°C/min (Data collection).
-
-
Validation Criteria:
Protocol B: Vapor Pressure via Transpiration Method
Purpose: Accurate determination of
-
Setup: Saturate a stream of inert gas (Nitrogen) with this compound vapor by passing it through a temperature-controlled saturator column containing the liquid on an inert support (glass beads).
-
Collection: Flow the gas through a cold trap (liquid
or dry ice/acetone) to condense the analyte.[4] -
Quantification: Wash the trap with a known volume of solvent (e.g., Hexane) and analyze via GC-FID with an internal standard.[4]
-
Calculation:
[4]-
Where
is moles collected, is total volume of carrier gas.[4]
-
-
Self-Validation: Run the experiment at three different flow rates. If
is constant, equilibrium was achieved.[4] If drops at high flow, saturation was incomplete.[4]
Thermodynamic Characterization Workflow
Figure 2: Step-by-step workflow for the rigorous thermodynamic characterization of lipophilic nitriles.
References
-
National Institute of Standards and Technology (NIST). this compound - Phase change data.[4] NIST Chemistry WebBook, SRD 69.[3][4][7][8] Available at: [Link]
-
The Good Scents Company. this compound Physicochemical Properties.[2][4] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12390, this compound.[4] Retrieved January 2026.[4] Available at: [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. CAS 629-60-7: this compound | CymitQuimica [cymitquimica.com]
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- 4. This compound | C13H25N | CID 12390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tridecane nitrile, 629-60-7 [thegoodscentscompany.com]
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- 8. Tridecane [webbook.nist.gov]
An In-depth Technical Guide to Tridecanenitrile: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridecanenitrile (C₁₃H₂₅N), a long-chain aliphatic nitrile, represents a fascinating molecule at the intersection of historical organic synthesis and contemporary chemical research. While not a household name, its unique physicochemical properties and its place within the broader class of nitriles make it a subject of interest for organic chemists and drug development professionals. This guide provides a comprehensive overview of this compound, from the historical context of its chemical class to its synthesis, spectral characterization, and the potential applications of long-chain nitriles in medicinal chemistry.
Historical Context: The Dawn of the Nitrile Functional Group
The story of this compound is intrinsically linked to the broader discovery and understanding of the nitrile functional group (-C≡N). The journey began in the late 18th and early 19th centuries with the pioneering work of chemists exploring the nature of "prussic acid" (hydrogen cyanide).
Key milestones in the history of nitriles include:
-
1782: Carl Wilhelm Scheele first synthesized hydrogen cyanide, a volatile and highly toxic compound.[1][2]
-
1811: Joseph Louis Gay-Lussac successfully prepared the pure, anhydrous form of hydrogen cyanide.[1][2]
-
1832: Friedrich Wöhler and Justus von Liebig synthesized the first organic nitriles, benzonitrile and benzoyl cyanide, marking a significant step in organic chemistry.[1]
-
1834: Théophile-Jules Pelouze synthesized propionitrile, further expanding the family of known nitrile compounds.[1][2]
-
1844: Hermann Fehling developed a method to produce benzonitrile in sufficient quantities for detailed chemical investigation by heating ammonium benzoate. It was Fehling who coined the term "nitrile" for this class of compounds.[2]
While the precise first synthesis of this compound is not well-documented in easily accessible historical records, its preparation would have followed the development of general synthetic methods for nitriles. The most probable early synthesis would have been through the reaction of a dodecyl halide with a cyanide salt, a reaction pathway that became a cornerstone of organic synthesis.
Physicochemical Properties of this compound
This compound is a colorless to pale yellow liquid with a faint odor.[3] Its long aliphatic chain dictates many of its physical properties, such as its low solubility in water and good solubility in organic solvents like ethanol and ether.[3]
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₅N | [2][4][5] |
| Molecular Weight | 195.35 g/mol | [4][5] |
| CAS Number | 629-60-7 | [4][5] |
| Boiling Point | 293 °C at 760 mmHg | [4] |
| Melting Point | 9-10 °C | [4] |
| Flash Point | 115.4 °C (240.0 °F) | [4] |
| Density | Not readily available | |
| Solubility in Water | 0.8138 mg/L at 25 °C (estimated) | [4] |
Synthesis of this compound: A Practical Approach
The most common and practical laboratory synthesis of this compound involves the nucleophilic substitution of a dodecyl halide with a cyanide salt. This classic Sₙ2 reaction is a reliable method for forming the carbon-carbon bond of the nitrile.
Synthesis Pathway
The overall synthetic pathway can be visualized as a two-step process, starting from the readily available 1-dodecanol.
Caption: General synthesis pathway for this compound from 1-dodecanol.
Experimental Protocols
Causality: This initial step is necessary to convert the hydroxyl group of the alcohol, which is a poor leaving group, into a bromide, which is an excellent leaving group for the subsequent nucleophilic substitution reaction.
Protocol:
-
To a reaction flask equipped with a stirrer and a reflux condenser, add 1-dodecanol.
-
Slowly add a mixture of hydrobromic acid and sulfuric acid while stirring and cooling the flask in an ice bath.
-
After the addition is complete, heat the mixture to 90-95°C and maintain the reaction with stirring for 8 hours.[3]
-
Cool the reaction mixture to room temperature and allow the layers to separate.
-
Separate the lower acidic layer. Wash the upper organic layer (crude 1-bromododecane) with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.
-
Purify the crude 1-bromododecane by vacuum distillation, collecting the fraction at the appropriate boiling point.
Causality: The cyanide ion (CN⁻) acts as a nucleophile, attacking the carbon atom bonded to the bromine in 1-bromododecane. The bromide ion departs as the leaving group, resulting in the formation of the carbon-nitrogen triple bond.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromododecane in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.
-
Add a stoichiometric equivalent or a slight excess of sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude this compound by vacuum distillation to obtain the pure product.
Spectral Characterization of this compound
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of this compound is the sharp, intense absorption band corresponding to the C≡N stretching vibration. For saturated nitriles like this compound, this peak typically appears in the range of 2260-2240 cm⁻¹.[6] The NIST Chemistry WebBook provides a reference IR spectrum for this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The ¹³C NMR spectrum of this compound will show distinct signals for each of the 13 carbon atoms in its unique chemical environment. The carbon of the nitrile group (C≡N) is typically found downfield, often in the range of 115-125 ppm. The other carbon signals will appear in the aliphatic region of the spectrum.
-
¹H NMR: The ¹H NMR spectrum will show a complex pattern of signals corresponding to the 25 protons in the dodecyl chain. The protons on the carbon adjacent to the nitrile group (α-protons) will be the most deshielded and appear furthest downfield among the aliphatic protons.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (195.35 g/mol ). The fragmentation pattern will be characteristic of a long-chain aliphatic compound, with a series of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups).
This compound in the Context of Drug Development
While there is limited specific research on the direct pharmaceutical applications of this compound itself, the nitrile functional group is a well-established and valuable pharmacophore in modern drug design.[2]
The Role of the Nitrile Group in Medicinal Chemistry
The incorporation of a nitrile group into a drug candidate can offer several advantages:
-
Improved Pharmacokinetic Properties: The nitrile group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[7]
-
Enhanced Binding Affinity: The linear and polar nature of the nitrile group allows it to participate in various non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.[7]
-
Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, allowing for the fine-tuning of a molecule's electronic and steric properties.[7]
Examples of Nitrile-Containing Pharmaceuticals
Numerous FDA-approved drugs contain a nitrile moiety, highlighting its importance in medicine.[2] Examples include:
-
Verapamil: A calcium channel blocker used to treat hypertension, containing a nitrile group that is crucial for its activity.[8]
-
Letrozole: An aromatase inhibitor used in the treatment of breast cancer.
-
Ruxolitinib: A Janus kinase (JAK) inhibitor used to treat myelofibrosis.[8]
The study of long-chain aliphatic nitriles, such as this compound, could offer insights into their potential as building blocks for novel therapeutics, particularly in areas where lipophilicity is a key factor for target engagement, such as in the development of drugs targeting membrane-bound proteins or for crossing the blood-brain barrier.
Conclusion
This compound, while a seemingly simple molecule, is a product of a rich history of chemical discovery. Its synthesis from readily available starting materials is a classic example of fundamental organic reactions. The characterization of this compound through modern spectroscopic techniques provides a clear fingerprint of its structure. Although direct applications of this compound in drug development are not yet established, its identity as a long-chain aliphatic nitrile places it in a class of compounds with potential for future exploration in medicinal chemistry. The continued investigation of the unique properties of such molecules may yet unlock new avenues for therapeutic innovation.
References
-
New World Encyclopedia. Nitrile. [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
-
Organic Syntheses. n-DODECYL BROMIDE. [Link]
-
The Good Scents Company. tridecane nitrile, 629-60-7. [Link]
-
PubChem. This compound | C13H25N | CID 12390. [Link]
-
Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Wikipedia. Nitrile. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
SIOC Journals. Application of Nitrile in Drug Design. [Link]
- Google Patents. CN1035655A - 1-bromododecane synthesis technique.
-
NIST Chemistry WebBook. This compound. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
-
ResearchGate. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies | Request PDF. [Link]
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- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
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- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C13H25N | CID 12390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tridecane nitrile, 629-60-7 [thegoodscentscompany.com]
Tridecanenitrile: Technical Monograph on Biological Potential and Experimental Applications
Part 1: Executive Technical Summary
Tridecanenitrile (C₁₃H₂₅N), often referred to as dodecyl cyanide, has historically been categorized as a synthetic intermediate for surfactants and amines.[1] However, recent metabolomic profiling of microbial volatiles (mVOCs) has recontextualized this molecule as a naturally occurring bioactive agent. Specifically, its identification in the volatile emissions of Pseudomonas veronii and Micromonospora species suggests a role in inter-kingdom signaling and antimicrobial defense.
For drug development professionals, this compound presents a dual-edged profile: it exhibits potent lipophilic-driven antimicrobial activity against Gram-positive pathogens (including MRSA), yet possesses a latent toxicological liability through metabolic liberation of cyanide via Cytochrome P450 oxidation. This guide analyzes these properties, establishing protocols for its safe evaluation in pharmacological and agrochemical contexts.
Part 2: Chemical & Physical Foundation
Understanding the physicochemical behavior of this compound is prerequisite to biological testing. Its high lipophilicity (LogP ~5.3) dictates that it will partition heavily into lipid bilayers, driving its membrane-disrupting antimicrobial mechanism.
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Implication for Bioassays |
| CAS Number | 629-60-7 | Standard identifier for sourcing.[2][3] |
| Molecular Formula | C₁₃H₂₅N | Aliphatic chain (C12) + Cyano group.[2] |
| Molecular Weight | 195.35 g/mol | Small molecule, capable of passive diffusion. |
| LogP (Octanol/Water) | ~5.3 (Estimated) | High membrane permeability; requires DMSO/Tween for aqueous assays. |
| Boiling Point | ~293°C (at 760 mmHg) | Low volatility compared to short nitriles; stable in incubation. |
| Solubility | Ethanol, Ether, Chloroform | Insoluble in water (<1 mg/L). |
Part 3: Biological Activity Profile
Antimicrobial Activity (The "Membrane Effect")
Recent studies indicate that long-chain aliphatic nitriles, including this compound, are produced by bacteria such as Pseudomonas veronii to suppress competitors.
-
Mechanism: The C13 alkyl tail inserts into the bacterial phospholipid bilayer, increasing membrane fluidity and permeability. The polar nitrile head group resides near the phosphate interface, potentially disrupting ion gradients.
-
Target Spectrum: Efficacy is most pronounced against Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA) due to the lack of a protective outer lipopolysaccharide membrane found in Gram-negatives.
Metabolic Toxicology (The "Cyanide Effect")
While less acutely toxic than aromatic nitriles, this compound undergoes bioactivation in mammalian systems. This is a critical safety checkpoint in drug development.
-
Pathway:
-Hydroxylation by Cytochrome P450 (CYP2E1) leads to an unstable cyanohydrin intermediate, which spontaneously decomposes into an aldehyde (tridecanal) and hydrogen cyanide (HCN). -
Mitigation: The rate of hydrolysis is generally slow due to the steric bulk of the long chain, but chronic exposure or high doses can deplete glutathione reserves.
Ecological Signaling
In agrochemical research, this compound acts as a semiochemical. It mimics the physicochemical properties of insect pheromones (often aldehydes or acetates of similar chain length), potentially serving as a repellent or confusion agent in Integrated Pest Management (IPM).
Part 4: Visualization of Mechanisms
Diagram 1: Metabolic Bioactivation Pathway
The following diagram illustrates the critical oxidative pathway that researchers must monitor during toxicology screening.
Caption: Figure 1.[4] Oxidative metabolism of this compound via Cytochrome P450, resulting in the release of cyanide and lipophilic aldehydes.
Part 5: Experimental Protocols
Protocol A: Antimicrobial Susceptibility Testing (Modified Disk Diffusion)
Rationale: Due to water insolubility, standard Mueller-Hinton broth microdilution is prone to precipitation errors. A solvent-controlled disk diffusion method is validated for lipophilic volatiles.
-
Preparation of Stock: Dissolve this compound to 100 mg/mL in analytical grade Ethanol or DMSO.
-
Inoculum: Prepare a 0.5 McFarland suspension of S. aureus (ATCC 25923). Swab evenly onto Mueller-Hinton Agar plates.
-
Application:
-
Apply 10 µL of Stock Solution to a sterile 6mm paper disk (Total load: 1 mg).
-
Control: Apply 10 µL of pure solvent to a separate disk (Negative Control).
-
-
Incubation: Seal plates with Parafilm to prevent volatile cross-contamination (critical for nitriles). Incubate at 37°C for 24 hours.
-
Readout: Measure Zone of Inhibition (mm). A zone >10mm indicates significant bioactivity.
Protocol B: Microsomal Stability Assay (Cyanide Release)
Rationale: To assess the metabolic safety risk in early drug discovery.
-
Reaction Mix: Combine liver microsomes (0.5 mg protein/mL), NADPH regenerating system, and this compound (10 µM) in phosphate buffer (pH 7.4).
-
Incubation: Incubate at 37°C in a sealed headspace vial.
-
Sampling: At T=0, 15, 30, and 60 min, stop reaction with ice-cold acetonitrile.
-
Detection:
-
Analyte: Measure disappearance of parent nitrile via LC-MS/MS.
-
Toxicology Marker: Measure free cyanide using a colorimetric derivatization (e.g., chloramine-T/pyridine-barbituric acid method) or specific cyanide electrode.
-
Part 6: Future Outlook & Applications
The "drug-like" potential of this compound lies not in systemic administration (due to CN release risks) but in topical and environmental applications :
-
Topical Antiseptics: Its lipophilicity allows penetration of sebaceous glands, potentially targeting Cutibacterium acnes.
-
Green Pesticides: As a naturally occurring bacterial volatile, it offers a template for biodegradable insect repellents that do not persist in soil.
References
-
Schulz, S., et al. (2020).[5] "Long-Chain Alkyl Cyanides: Unprecedented Volatile Compounds Released by Pseudomonas and Micromonospora Bacteria."[5] Angewandte Chemie International Edition. Link
-
Fleming, F. F. (1999).[5] "Nitrile-containing natural products."[6][5] Natural Product Reports. Link
- DeMaster, E. G., et al. (1992). "Metabolic activation of nitriles to cyanide." Drug Metabolism Reviews.
-
PubChem. (2023). "this compound Compound Summary." National Library of Medicine. Link
-
Tanii, H., & Hashimoto, K. (1984). "Studies on the mechanism of acute toxicity of nitriles in mice." Archives of Toxicology. Link
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- 4. This compound | C13H25N | CID 12390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Comparative toxicities of the naturally occurring nitrile 1-cyano-3,4-epithiobutane and the synthetic nitrile n-valeronitrile in rats: differences in target organs, metabolism and toxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Sourcing, Purity Verification, and Handling of Tridecanenitrile
An In-Depth Technical Guide to Tridecanenitrile (CAS 629-60-7)[1]
Executive Summary
This compound (CAS 629-60-7), also known as tridecyl cyanide or 1-cyanododecane, is a critical
This guide provides a technical roadmap for sourcing this compound, understanding its impurity profile, and implementing a self-validating Quality Control (QC) and purification workflow to ensure experimental integrity.
Chemical Profile & Critical Properties[4]
Before sourcing, researchers must integrate the physical constraints of the molecule into their handling protocols. This compound is a lipophilic, high-boiling liquid that requires vacuum manipulation for purification.
Table 1: Physicochemical Specifications
| Property | Value / Description | Critical Note for Handling |
| CAS Number | 629-60-7 | Verify against MSDS; often confused with Tridecanoic Acid. |
| Molecular Formula | MW: 195.35 g/mol | |
| Appearance | Colorless to pale yellow liquid | Yellowing indicates oxidation or amine contaminants. |
| Boiling Point | Do not distill at atm pressure. Decomp risk.[1] | |
| Boiling Point (Vac) | Ideal range for vacuum distillation. | |
| Melting Point | May solidify in cold storage; warm gently to aliquot. | |
| Density | Immiscible with water; floats on aqueous layers. | |
| Solubility | Ethanol, Ether, Chloroform | Use |
| Flash Point | Combustible. Handle away from open flames. |
Commercial Supply Landscape & Purity Grades
Unlike common solvents available in "HPLC Grade" (
Tier 1: Global Catalog Suppliers (High Reliability)
-
Suppliers: TCI Chemicals, Sigma-Aldrich (Merck), Santa Cruz Biotechnology.
-
Standard Grade:
(GC) . -
Pack Sizes: 25g, 100g, 500g.
-
Use Case: General synthesis, reference standards (after purification).
-
Cost: High (
per gram).
Tier 2: Bulk Industrial Suppliers
-
Suppliers: Regional chemical houses (e.g., specialized Chinese or Indian manufacturers listed on ChemNet/LookChem).
-
Standard Grade:
. -
Risk: High probability of homologous impurities (
nitriles) and residual halides. -
Use Case: Large-scale surfactant manufacturing where stoichiometry is less critical.
Tier 3: Custom Synthesis (Boutique)
-
Suppliers: Contract Research Organizations (CROs).
-
Standard Grade:
(Distilled) . -
Use Case: GMP pharmaceutical intermediates.
Impurity Profiling: The "Missing 4%"
When a supplier states
Figure 1: Synthesis & Impurity Origin Pathways
Caption: Mechanistic origin of common impurities in commercial this compound. Impurity A is volatile; Impurity C is non-volatile.
Impurity Analysis:
-
1-Dodecene: Formed via E2 elimination. Impact: Inert in most nucleophilic reactions but lowers effective concentration. Removal: Vacuum distillation (lower BP).
-
1-Bromododecane: Unreacted starting material. Impact: CRITICAL. Can act as an alkylating agent in your subsequent reaction, creating side-products. Removal: Difficult due to similar boiling point; requires high-efficiency fractionation or chemical treatment (amine wash).
-
Tridecanoamide/Acid: Hydrolysis products. Impact: Protic impurities that quench strong bases (e.g., LDA, n-BuLi). Removal: Basic wash or filtration (solids).
Quality Control & Purification Protocols
Do not assume the label purity is sufficient for catalytic or pharmaceutical applications. Follow this self-validating workflow.
Protocol A: Incoming Goods Inspection (GC-FID/MS)
Objective: Quantify the "Missing 4%" and identify residual halides.
-
Sample Prep: Dissolve
this compound in Dichloromethane (DCM). -
Column: DB-5ms or equivalent (5% Phenyl-arylene, 30m x 0.25mm).
-
Method:
-
Inlet:
, Split 50:1. -
Oven:
(2 min) (5 min). -
Detector: FID (
) or MS (Scan 40-500 amu).
-
-
Acceptance Criteria:
-
Main Peak (
mid-run): Area.[4] -
Bromide Check: Look for isotope pattern (M/M+2) of 1-bromododecane. If
, purification is mandatory for nucleophilic applications.
-
Protocol B: Purification via Vacuum Distillation
Objective: Upgrade purity from
Equipment: Short-path distillation head, vacuum pump capable of
-
Setup: Place commercial this compound in a round-bottom flask with a magnetic stir bar.
-
Degassing: Apply vacuum gradually at room temperature to remove volatile solvents or moisture.
-
Heating:
-
Set oil bath to
. -
Maintain vacuum at
.
-
-
Fraction Collection:
-
Fraction 1 (F1): Distills
. Contains 1-dodecene and light volatiles. Discard. -
Fraction 2 (Main): Distills steady at
. Collect. This is the pure nitrile. -
Residue: Dark yellow/brown oil remaining in pot. Contains tridecanoamide and polymers. Discard.
-
-
Validation: Re-run Protocol A on Fraction 2.
Figure 2: The "Go/No-Go" Decision Matrix
Caption: Decision logic for handling commercial this compound based on impurity analysis.
Handling, Stability & Safety
Storage Stability
-
Hydrolysis Risk: Nitriles slowly hydrolyze to amides in the presence of atmospheric moisture.
-
Best Practice: Store under inert gas (Argon/Nitrogen) in a tightly sealed container.
-
Temperature: TCI recommends
(Cool/Dark).[5][6] However, note the melting point is . Storing in a standard fridge ( ) will freeze the sample. Thaw completely and mix before aliquoting to prevent separation of impurities during phase change.
Safety Profile (GHS Classifications)
-
Signal Word: WARNING
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[7][8] (Nitriles can metabolize to release cyanide ions in vivo, though long chains are generally less acutely toxic than acetonitrile).
-
H413: May cause long-lasting harmful effects to aquatic life.[4]
-
PPE: Nitrile gloves are generally effective for splash protection, but double-gloving is recommended due to the lipophilic nature of the compound which may permeate gloves over time.
References
-
Tokyo Chemical Industry (TCI). Product Specification: this compound (T0819).[1][8] Retrieved from .
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12390, this compound. Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet: Nitriles, Toxic (Generic). Retrieved from .[10]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[11] Organic Process Research & Development. Retrieved from .
-
The Good Scents Company. this compound Chemical Information. Retrieved from .
Sources
- 1. tridecane nitrile, 629-60-7 [thegoodscentscompany.com]
- 2. CAS 629-60-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | C13H25N | CID 12390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tridecane | 629-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Tridecane | 629-50-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. canbipharm.com [canbipharm.com]
- 8. This compound | 629-60-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. foodb.ca [foodb.ca]
- 11. DSpace [cora.ucc.ie]
tridecanenitrile molecular weight and formula
Technical Monograph: Tridecanenitrile ( )
Profile, Synthesis, and Biopharmaceutical Applications
Executive Summary
This compound (CAS 629-60-7) is a long-chain aliphatic nitrile critical to the synthesis of surfactants, detergents, and lipophilic pharmaceutical intermediates.[1] Characterized by its high lipophilicity (LogP ~5.3) and hydrolytic stability, it serves as a robust bioisostere for carbonyl groups in drug discovery and a precursor for tridecyl amines. This guide provides a definitive technical profile, validated synthetic protocols using phase-transfer catalysis, and metabolic insights for researchers in medicinal chemistry.
Physicochemical & Molecular Profile[2][3][4][5][6][7]
The following data aggregates experimental values and high-confidence computational models. Researchers utilizing this compound for formulation must account for its high hydrophobicity and low melting point, which necessitates handling as a liquid at standard laboratory temperatures.
| Property | Value | Technical Note |
| Molecular Formula | Linear aliphatic chain terminating in a cyano group.[1][2][3][4] | |
| Molecular Weight | 195.35 g/mol | Monoisotopic Mass: 195.1987 Da. |
| CAS Registry Number | 629-60-7 | Synonyms: Tridecanonitrile, 1-Cyanododecane.[1][2][5] |
| Appearance | Colorless to pale yellow liquid | Melting Point: 9–10 °C. |
| Boiling Point | 293 °C (760 mmHg) | 152 °C at reduced pressure (10 mmHg).[6] |
| Density | 0.83 g/mL (20 °C) | Less dense than water; forms upper organic layer. |
| LogP (Octanol/Water) | ~5.3 | Highly lipophilic; crosses biological membranes via passive diffusion. |
| Solubility | Ethanol, Ether, Chloroform | Practically insoluble in water (<1 mg/L). |
Advanced Synthetic Methodology
Protocol: Phase-Transfer Catalyzed (PTC) Cyanidation
While traditional synthesis involves refluxing dodecyl halides with alkali cyanides in DMSO, this approach is often plagued by difficult workups and solvent toxicity. The recommended "Expert" protocol utilizes Phase-Transfer Catalysis (PTC) . This method employs a biphasic system (Water/Toluene) and a quaternary ammonium salt, facilitating the transport of the cyanide ion into the organic phase for reaction with the lipophilic alkyl halide.
-
Reaction:
-
Yield Expectation: >95%
-
Green Chemistry Score: High (Avoids dipolar aprotic solvents like DMSO/DMF).
Step-by-Step Protocol
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Sodium Cyanide (NaCN) (1.2 eq) in minimal distilled water.
-
Organic Phase: Add 1-Bromododecane (1.0 eq) dissolved in Toluene (3 volumes).
-
Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 eq). The catalyst is critical for shuttling
ions across the interface. -
Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm) to maximize interfacial area. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS until the bromide disappears (approx. 4–6 hours).
-
Quenching (Critical Safety): Cool to room temperature. Slowly add 10% bleach (NaOCl) solution to the aqueous layer to oxidize residual cyanide to cyanate before disposal.
-
Workup: Separate the organic layer. Wash with water (
) and brine ( ). Dry over anhydrous . -
Purification: Remove toluene under reduced pressure. Distill the residue under vacuum (approx. 152 °C @ 10 mmHg) to obtain pure this compound.
Workflow Visualization (DOT)
Figure 1: Phase-Transfer Catalysis workflow for the synthesis of this compound, highlighting the critical safety quenching step.
Analytical Validation
To ensure the integrity of the synthesized material, the following spectral signatures must be confirmed.
-
FT-IR Spectroscopy:
-
Diagnostic Peak: Sharp, distinct absorption at 2240–2250 cm⁻¹ (C≡N stretching vibration).
-
Absence Check: Ensure no broad peak at 3200–3600 cm⁻¹ (indicates unreacted starting material moisture or hydrolysis to amide).
-
-
¹H-NMR (CDCl₃, 400 MHz):
-
-Protons: Triplet at
2.33 ppm ( Hz). These protons are adjacent to the electron-withdrawing cyano group. -
Bulk Chain: Multiplet at 1.2–1.4 ppm (methylene envelope).
-
Terminal Methyl: Triplet at 0.88 ppm.
-
-Protons: Triplet at
-
Mass Spectrometry (GC-MS):
-
Molecular Ion:
. -
Fragmentation: Characteristic loss of alkyl fragments; McLafferty rearrangement is less prominent in nitriles than esters, but
-cleavage is common.
-
Biopharmaceutical Implications
For drug development professionals, this compound represents a "masked" polarity. While the nitrile group is polar, the long alkyl chain dominates the physicochemical behavior.
Metabolic Fate & Toxicology Nitriles are not metabolically inert. In vivo, this compound is primarily processed via two competing pathways:
-
Hydrolysis (Nitrilase/Amidase): The dominant pathway for linear aliphatic nitriles. The cyano group is hydrolyzed first to an amide (tridecanamide), and subsequently to the carboxylic acid (tridecanoic acid), which enters fatty acid
-oxidation. -
Oxidative Desaturation (P450): Cytochrome P450 enzymes can hydroxylate the
-carbon. This unstable cyanohydrin intermediate spontaneously decomposes, releasing HCN (Cyanide) and an aldehyde (dodecanal). Note: For long-chain unbranched nitriles, hydrolysis usually predominates over oxidation, reducing acute cyanide toxicity compared to short-chain analogs.
Metabolic Pathway Diagram (DOT)
Figure 2: Competing metabolic pathways. Pathway A is generally favored for long-chain aliphatic nitriles, limiting the release of toxic cyanide associated with Pathway B.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12390: this compound. Retrieved from [Link][5][7]
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. (Discusses nitrile metabolism and bioisosterism). Retrieved from [Link]
-
Starks, C. M. (1971). Phase-transfer catalysis.[8] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. (Foundational text for the PTC protocol). Retrieved from [Link]
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- 3. Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SID 134976413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tridecane nitrile, 629-60-7 [thegoodscentscompany.com]
- 7. 2-Tridecenenitrile | C13H23N | CID 90818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
physical state and appearance of tridecanenitrile
Technical Whitepaper: Physicochemical Characterization and Handling of Tridecanenitrile
(CAS: 629-60-7) – Physical State, Phase Behavior, and Purification ProtocolsExecutive Summary
This compound (n-Tridecyl cyanide) is a
This guide addresses a common operational anomaly encountered by researchers: the unexpected solidification of this compound during storage and the subsequent requirement for controlled liquefaction to ensure aliquot accuracy. Furthermore, we define the optical and chromatographic standards required to distinguish high-purity reagents from oxidized, technical-grade feedstock.
Physicochemical Profile
The following data aggregates experimentally verified values. Researchers should use the Refractive Index (RI) as a primary rapid-check for purity before committing the reagent to sensitive catalytic cycles.
| Property | Value / Range | Condition |
| Physical State | Liquid (Oily) | @ |
| Melting Point (MP) | Critical Phase Transition | |
| Boiling Point (BP) | @ 760 mmHg (Atmospheric) | |
| Boiling Point (Vacuum) | @ 10 mmHg | |
| Density | @ | |
| Refractive Index ( | Purity Indicator | |
| Appearance | Colorless to Pale Yellow | "Water-white" indicates high purity |
| Odor | Fatty, waxy, faint nitrile | Distinct from lower nitriles (pungent) |
| Solubility | Immiscible | Water |
| Solubility | Miscible | Ethanol, Ether, Acetone, Hexane |
The "Appearance" Variable: Field-Proven Insights
As scientists, we often rely on visual cues. However, this compound presents two specific deceptive behaviors that can lead to experimental error.
A. The "Cold-Chain" Solidification Trap
Because the melting point is
-
The Error: Researchers often attempt to pipette the "supercooled" liquid layer on top, or mechanically break the solid. This leads to heterogeneous sampling , as impurities often concentrate in the liquid phase during partial freezing (zone refining effect).
-
The Fix: The reagent must be fully equilibrated to
and vortexed before use to ensure homogeneity.
B. Color as a Proxy for Purity
-
Technical Grade (<95%): Pale to distinct yellow.[4]
-
The Mechanism: The yellowing is typically caused by trace ketenimine impurities or oxidation products formed via
-carbon auto-oxidation over time. While acceptable for bulk surfactant synthesis, this coloration is detrimental to catalytic hydrogenation (e.g., reduction to tridecylamine), as these impurities can poison Raney Nickel or Palladium catalysts.
Analytical Validation & Workflow
To verify the integrity of this compound, rely on the following multi-modal validation logic.
Figure 1: Analytical decision matrix for validating this compound purity prior to synthesis.
Experimental Protocols
Protocol A: Controlled Liquefaction (Thawing)
Context: Required when retrieving stock from
-
Inspection: Confirm the material is solid or semi-solid (slush).
-
Bath Setup: Prepare a water bath at
. Do not use a heat gun, as localized overheating can accelerate nitrile hydrolysis or oxidation. -
Immersion: Submerge the sealed container for 15–20 minutes.
-
Homogenization: Once visually liquid, vortex vigorously for 30 seconds.
-
Why? To remix any density gradients or impurity concentrations that separated during the freezing process.
-
-
Verification: Invert the bottle. The liquid should flow with a viscosity similar to dodecane (light oil), with no suspended crystals.
Protocol B: Purification via Vacuum Distillation
Context: Required when converting "Technical Grade" (Yellow) to "Synthesis Grade" (Colorless).
Equipment: Short-path distillation head, vacuum pump capable of
-
System Pressure: Establish a stable vacuum of
. -
Heating: Slowly ramp the oil bath temperature.
-
Note: The boiling point at this pressure is
.[1] Set the bath to to drive the distillation.
-
-
Fractions:
-
Foreshot (Discard): Collect the first 5% of distillate. This contains volatile degradation products and lower nitriles.
-
Main Fraction (Keep): Collect the fraction stabilizing at
( ). This should be water-white. -
Residue: Stop before the flask is dry. The yellow color bodies (oligomers) will remain in the boiling flask.
-
-
Storage: Flush the receiving flask with Argon/Nitrogen immediately to prevent re-oxidation.
Applications & Logical Relationships
This compound serves as a hydrophobic "anchor" in molecular design. Its physical state directly impacts its utility in drug delivery systems (lipid formulations) and surface chemistry.
Figure 2: Impact of physical properties on application risks and utility.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12390, this compound. Retrieved from [Link]
-
The Good Scents Company (2023). this compound Physical Properties and Organoleptics. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. this compound - Gas Chromatography and IR Spectra. Retrieved from [Link]
Sources
Biodegradation of Tridecanenitrile: Enzymatic Pathways and Metabolic Fate
Executive Summary
Tridecanenitrile (
Part 1: The Substrate Challenge
Chemical Constraints
This compound is characterized by a 13-carbon alkyl tail attached to a cyano group. Its LogP value (approx. 5.[1]2) indicates high lipophilicity, making bioavailability the rate-limiting step in microbial degradation.
-
Bioavailability: Unlike acetonitrile, this compound partitions into cell membranes or exists as a separate organic phase in aqueous media.
-
Uptake Mechanism: Bacterial degraders (e.g., Rhodococcus, Pseudomonas) typically employ biosurfactants (trehalolipids, rhamnolipids) to emulsify the substrate, or direct interfacial uptake where the cell wall adheres to the organic droplet.
Part 2: Primary Enzymatic Pathways
Microbial catabolism of this compound follows one of two divergent routes. The prevalence of these pathways depends on the bacterial strain and induction conditions.
Pathway A: The Nitrilase System (One-Step)
Enzyme: Nitrilase (EC 3.5.5.1) Mechanism: A direct hydrolysis where the cyano group is converted to a carboxyl group, releasing ammonia.[2][3]
-
Reaction:
-
Catalytic Core: Relies on a Glu-Lys-Cys catalytic triad. The cysteine forms a thioimidate intermediate with the nitrile carbon.[4]
-
Specificity: While many nitrilases prefer aromatic substrates (e.g., bromoxynil), specific aliphatic nitrilases in Alcaligenes and Pseudomonas can accept chain lengths up to C13-C15, though activity often decreases with chain length due to steric hindrance in the active site tunnel.
Pathway B: The NHase/Amidase System (Two-Step)
Enzymes: Nitrile Hydratase (NHase, EC 4.2.1.[2][3][5]84) and Amidase (EC 3.5.1.4).[2][3][5] Mechanism: This is the dominant pathway in Rhodococcus rhodochrous and Gordonia spp. for aliphatic nitriles.[5][6][7]
-
Hydration: The nitrile is hydrated to an amide (Tridecanamide).
-
Reaction:
-
Cofactors: Requires Cobalt (Co-NHase) or Iron (Fe-NHase) at the active site to activate the water molecule.
-
-
Hydrolysis: The amide is hydrolyzed to the acid (Tridecanoic acid).
-
Reaction:
-
Visualization: The Bifurcated Hydrolysis Pathway
Figure 1: Divergent enzymatic strategies for nitrile hydrolysis. The NHase pathway (Blue) involves an amide intermediate, while Nitrilase (Red) performs direct conversion.
Part 3: Downstream Metabolism (The "Odd-Chain" Fate)
Once this compound is converted to Tridecanoic Acid (C13:0) , it is activated to Tridecanoyl-CoA and enters the
The Metabolic Signature of C13
Unlike even-chain fatty acids (C12, C14) which degrade exclusively to Acetyl-CoA, the C13 backbone undergoes five cycles of
-
Final Thiolysis: Yields Propionyl-CoA (C3) + Acetyl-CoA (C2).
-
Propionyl-CoA Fate: Bacteria cannot feed Propionyl-CoA directly into the TCA cycle. It must be processed via:
-
Methylcitrate Cycle: Propionyl-CoA + Oxaloacetate
Methylcitrate Pyruvate + Succinate. -
Methylmalonyl-CoA Pathway: Propionyl-CoA
Methylmalonyl-CoA Succinyl-CoA (Requires Vitamin B12).
-
Visualization: Odd-Chain Beta-Oxidation
Figure 2: The metabolic fate of Tridecanoic Acid. Note the generation of Propionyl-CoA (Red), distinguishing C13 metabolism from even-chain fatty acids.
Part 4: Experimental Protocols
To validate these pathways, researchers must employ rigorous isolation and kinetic assays. The following protocols are designed for Rhodococcus and Pseudomonas systems.
Protocol 1: Enrichment & Isolation of Degraders
Objective: Isolate bacteria capable of using this compound as the sole source of Carbon (C) and Nitrogen (N).
-
Medium Preparation: Prepare Minimal Salt Medium (MSM) lacking C and N sources.
-
Base:
(1.5 g/L), (0.5 g/L), (0.2 g/L), Trace elements solution (1 mL/L).
-
-
Substrate Addition (Biphasic System):
-
Add this compound at 0.1% (v/v).
-
Critical Step: Since C13 is insoluble, sonicate the media for 2 minutes to create a temporary emulsion before inoculation.
-
-
Incubation:
-
Inoculate with activated sludge or soil extract.
-
Incubate at 30°C, 180 rpm for 7–14 days.
-
Observation: Look for turbidity or the disappearance of the oil phase.
-
-
Passaging: Transfer 1% of the culture to fresh MSM + this compound (3 cycles) to eliminate background growth.
Protocol 2: Resting Cell Assay (Kinetic Analysis)
Objective: Distinguish between Nitrilase (Acid product) and NHase (Amide intermediate) pathways.
-
Cell Harvesting:
-
Grow isolate on MSM + 10 mM Acetate (C source) + 5 mM Urea (Inducer for NHase).
-
Harvest cells in mid-log phase (
). -
Wash twice with 50 mM Phosphate Buffer (pH 7.2).
-
Resuspend to high density (
).
-
-
Reaction:
-
Mix 1 mL cell suspension + 1 mM this compound (dissolved in 50 µL methanol to aid solubility).
-
Incubate at 30°C with shaking.
-
-
Sampling & Quenching:
-
Take 100 µL aliquots at t=0, 5, 10, 30, 60 min.
-
Quench immediately with 100 µL Acetonitrile (acidified with 0.1% HCl).
-
Centrifuge (10,000 x g, 5 min) to remove cells.
-
-
Analysis (HPLC/GC-MS):
-
HPLC: C18 Reverse Phase column. Mobile phase: Acetonitrile:Water (80:20) + 0.1% Phosphoric acid.[8] Detect at 210 nm.
-
Interpretation:
-
Peak A (Substrate): this compound.
-
Peak B (Intermediate): Tridecanamide (Appearance confirms NHase pathway).
-
Peak C (Product): Tridecanoic Acid.
-
-
Visualization: Experimental Workflow
Figure 3: Step-by-step workflow for isolating degraders and verifying enzyme kinetics.
References
-
O'Reilly, C., & Turner, P. D. (2003). The nitrile hydratase/amidase enzymatic system of Rhodococcus: mechanisms and biotechnology. Journal of Applied Microbiology. Link
-
Prasad, S., & Bhalla, T. C. (2010). Nitrile hydratases (NHases): At the interface of academia and industry. Biotechnology Advances. Link
-
Ullah, H., et al. (2024).
-Oxidation Pathways in Bacteria. International Journal of Molecular Sciences. Link -
Martínková, L., et al. (2009). Hydrolysis of nitriles by Rhodococcus strains: From lab to plant. Biotechnology Advances. Link
-
Cowan, D., et al. (1998). Biochemistry and biotechnology of mesophilic and thermophilic nitrile metabolising enzymes. Extremophiles. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrilase/nitrile Hydrases - Wordpress [reagents.acsgcipr.org]
- 5. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 6. ovid.com [ovid.com]
- 7. Characterisation of nitrilase and nitrile hydratase biocatalytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Theoretical Investigation into the Stability of Tridecanenitrile: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the theoretical evaluation of the chemical stability of tridecanenitrile (C₁₃H₂₅N), a long-chain aliphatic nitrile. In the absence of extensive experimental thermochemical data, computational chemistry emerges as a powerful tool for predicting the thermodynamic properties and decomposition pathways of such molecules. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in applying theoretical calculations to understand and predict the stability of long-chain organic molecules. We will delve into the principles of Density Functional Theory (DFT), outline a rigorous computational protocol for conformational analysis, the calculation of thermochemical data (enthalpy of formation and Gibbs free energy), and the prediction of bond dissociation energies as key indicators of thermal stability.
Introduction: The Significance of this compound and the Role of Theoretical Calculations
This compound, a saturated thirteen-carbon chain nitrile, serves as a representative model for long-chain aliphatic nitriles.[1][2][3] These molecules are integral intermediates in organic synthesis and can be found in various industrial applications.[4][5] Understanding the stability of such compounds is paramount for safe handling, storage, and for predicting their behavior in various chemical environments.
The stability of a molecule can be assessed through its thermodynamic properties, such as its enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). These values indicate the energetic favorability of a compound relative to its constituent elements.[6] Furthermore, the strength of the chemical bonds within the molecule, quantified by the bond dissociation energy (BDE), provides insight into its susceptibility to thermal decomposition.[7]
Experimental determination of these properties for every compound of interest can be time-consuming and expensive. Theoretical calculations, particularly those based on quantum mechanics, offer a robust and efficient alternative for predicting molecular stability.[8] This guide will provide a step-by-step methodology for conducting such calculations for this compound.
Theoretical Framework: Leveraging Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost for medium to large-sized molecules. DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction.
For the study of organic molecules like this compound, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is often a suitable choice. This functional incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic structure. The choice of basis set is also critical. A Pople-style basis set like 6-311++G(d,p) or a more modern correlation-consistent basis set is recommended to provide a flexible description of the electron distribution, including polarization and diffuse functions that are important for accurately modeling chemical bonds.
Computational Protocol: A Self-Validating Workflow
The following protocol outlines a comprehensive approach to the theoretical study of this compound's stability.
Conformational Analysis: The Challenge of Flexibility
Due to its long, flexible alkyl chain, this compound can exist in a multitude of conformations. Identifying the lowest energy conformer (the global minimum) is crucial for accurate thermochemical calculations. A stochastic search method, such as a Monte Carlo search, is an effective strategy for exploring the vast conformational space of such molecules.
Experimental Protocol: Conformational Search
-
Initial Structure Generation: Construct an initial 3D structure of this compound.
-
Monte Carlo Search: Employ a Monte Carlo algorithm to randomly rotate around the single bonds of the alkyl chain.
-
Geometry Optimization: Each newly generated conformer is then subjected to a preliminary geometry optimization using a computationally less expensive method (e.g., a semi-empirical method or a small basis set DFT).
-
Energy Filtering: The optimized conformers are sorted by their electronic energies, and a representative set of low-energy conformers is selected for further refinement.
-
Final Optimization and Frequency Analysis: The selected low-energy conformers are then re-optimized at a higher level of theory (e.g., B3LYP/6-311++G(d,p)). A frequency calculation is performed on each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
Diagram: Computational Workflow for Conformational Analysis
Caption: Workflow for identifying the global minimum conformer of this compound.
Thermochemical Calculations: Predicting Stability
Once the global minimum conformer is identified, its thermodynamic properties can be calculated. The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are key indicators of a molecule's stability.
Protocol: Calculation of Enthalpy of Formation (ΔHf°)
The atomization energy method is a common approach for calculating ΔHf°. The reaction of atomization is:
C₁₃H₂₅N (g) → 13 C (g) + 25 H (g) + 1 N (g)
-
Calculate the total electronic energy (E₀) of the global minimum conformer of this compound. This is obtained from the high-level geometry optimization.
-
Calculate the zero-point vibrational energy (ZPVE) of this compound. This is obtained from the frequency calculation. The zero-point corrected energy (E₀ + ZPVE) is then calculated.
-
Calculate the total electronic energies of the individual atoms (C, H, and N) in their ground electronic states.
-
Calculate the enthalpy of atomization (ΔHa°) at 0 K: ΔHa°(0 K) = [13 * E(C) + 25 * E(H) + E(N)] - E₀(C₁₃H₂₅N)
-
Calculate the enthalpy of formation at 0 K (ΔHf°(0 K)): ΔHf°(0 K) = [13 * ΔHf°(0 K, C) + 25 * ΔHf°(0 K, H) + ΔHf°(0 K, N)] - ΔHa°(0 K)
-
The experimental enthalpies of formation of the gaseous atoms are used here.
-
-
Correct to 298.15 K: Thermal corrections to enthalpy are calculated from the vibrational, translational, and rotational contributions obtained from the frequency calculation.
A similar procedure is used to calculate the Gibbs free energy of formation (ΔGf°), which also includes the entropic contribution.
Data Presentation: Predicted Thermochemical Data for this compound
| Property | Predicted Value (kJ/mol) |
| Standard Enthalpy of Formation (ΔHf°) | Calculated Value |
| Standard Gibbs Free Energy of Formation (ΔGf°) | Calculated Value |
| Zero-Point Vibrational Energy (ZPVE) | Calculated Value |
Note: The actual values would be populated upon performing the calculations.
Bond Dissociation Energy (BDE): Probing Thermal Decomposition
The bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. The weakest bond in the molecule is often the initiation point for thermal decomposition. For this compound, the C-C bonds in the alkyl chain and the C-CN bond are of primary interest.
Protocol: Calculation of Bond Dissociation Energy (BDE)
The BDE of a bond A-B is calculated as:
BDE(A-B) = H(A•) + H(B•) - H(A-B)
where H(A•), H(B•), and H(A-B) are the enthalpies of the radical fragments and the parent molecule, respectively.
-
Optimize the geometry and perform a frequency calculation for the parent molecule (this compound).
-
For each bond of interest (e.g., a specific C-C bond or the C-CN bond), generate the corresponding radical fragments.
-
Optimize the geometry and perform a frequency calculation for each radical fragment.
-
Calculate the enthalpies of the parent molecule and the radical fragments.
-
Calculate the BDE using the formula above.
Diagram: Key Bonds for BDE Analysis in this compound
Caption: Primary bonds to consider for bond dissociation energy analysis in this compound.
Data Presentation: Predicted Bond Dissociation Energies for this compound
| Bond | Predicted BDE (kJ/mol) |
| C₁-C₂ | Calculated Value |
| C₆-C₇ (central C-C) | Calculated Value |
| C₁₂-CN | Calculated Value |
Note: The actual values would be populated upon performing the calculations. The numbering starts from the methyl end.
Discussion: Interpreting the Theoretical Results
The calculated thermochemical data will provide a quantitative measure of the stability of this compound. A negative enthalpy of formation indicates that the molecule is stable relative to its constituent elements. The Gibbs free energy of formation provides a more complete picture of stability under standard conditions, as it also accounts for entropy.
The bond dissociation energies will reveal the most likely points of initial fragmentation upon heating. It is generally observed that internal C-C bonds in long alkyl chains have slightly lower BDEs than terminal C-C bonds.[9] The C-CN bond strength is also a critical factor. Comparing the calculated BDEs will allow for a prediction of the initial steps in the thermal decomposition of this compound. At high temperatures, typical for pyrolysis, the cleavage of C-C bonds in the alkyl chain is a probable decomposition pathway, leading to the formation of smaller hydrocarbons and nitriles.[10]
Conclusion and Future Directions
This guide has outlined a robust theoretical framework for assessing the stability of this compound using computational chemistry. By employing Density Functional Theory, a comprehensive understanding of its conformational preferences, thermochemical properties, and potential thermal decomposition pathways can be achieved. The presented protocols are designed to be self-validating and provide a clear path for researchers to apply these methods to other long-chain organic molecules.
Future work should focus on validating these theoretical predictions with experimental data as it becomes available. Experimental determination of the enthalpy of formation of this compound would provide a valuable benchmark for refining computational models. Additionally, theoretical studies of potential bimolecular decomposition pathways and the influence of different solvent environments on stability would further enhance our understanding of the chemistry of long-chain aliphatic nitriles.
References
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
AQA. (2015, January 12). A-level Chemistry 7405 Specification. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). Tridecane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
ACS Omega. (2017, December 15). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. Retrieved from [Link]
- Hunter, K. C., & East, A. L. L. (2002). Properties of C-C Bonds in n-Alkanes: Relevance to Cracking Mechanisms. The Journal of Physical Chemistry A, 106(7), 1346–1355.
-
ResearchGate. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8) for energy applications. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Dissociation Energy of CN and C2. Retrieved from [Link]
-
ResearchGate. (2017, December 15). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Standard molar enthalpies of formation of 2-furancarbonitrile, 2-acetylfuran, and 3-furaldehyde. Retrieved from [Link]
- Science of Synthesis. (n.d.). Product Class 5: Nitriles. Thieme.
-
Wikipedia. (n.d.). Cyanide. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, April 3). Bond Energies. Retrieved from [Link]
-
NIST. (n.d.). Welcome to the NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental data for CH3CN (Acetonitrile). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prediction of Standard Enthalpy of Formation by a QSPR Model. Retrieved from [Link]
- The Journal of Chemical Physics. (n.d.). C-H Bond Dissociation Energy of Malononitrile. AIP Publishing.
Sources
- 1. This compound [webbook.nist.gov]
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- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 5. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 6. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Tridecanenitrile as a High-Fidelity Internal Standard for GC-MS Quantitation of FAMEs
This application note details the protocol for using Tridecanenitrile (CAS: 629-60-7) as an Internal Standard (IS) for the quantitative analysis of semi-volatile organic compounds, specifically focusing on Fatty Acid Methyl Esters (FAMEs) in biological matrices (plasma/serum) via GC-MS.
Executive Summary
In quantitative Gas Chromatography-Mass Spectrometry (GC-MS), the selection of an Internal Standard (IS) is the single most critical factor for data integrity. While deuterated analogs are the "gold standard," they are often cost-prohibitive or unavailable for every analyte in broad-spectrum profiling.
This compound (n-Tridecane nitrile) offers a robust, cost-effective alternative for lipidomics and hydrocarbon analysis. Its unique chemical structure (aliphatic nitrile) provides excellent chromatographic compatibility with fatty acids and hydrocarbons while possessing a distinct mass spectral fragmentation pattern (characteristic odd-mass ions in EI) that minimizes interference with the McLafferty rearrangement ions (m/z 74, 87) typical of FAMEs.
This guide provides a validated protocol for using this compound to normalize extraction recovery and injection variability in high-throughput clinical and research workflows.
Physicochemical Profile & Rationale
This compound is selected based on its "Goldilocks" elution behavior—it elutes in a region typically free of endogenous interferences in human plasma (between C12:0 and C16:0 FAMEs) on standard non-polar and polar columns.
Table 1: Key Properties of this compound
| Property | Value | Relevance to GC-MS |
| IUPAC Name | This compound | Unambiguous identification. |
| CAS Number | 629-60-7 | Global registry standard.[1] |
| Formula / MW | C₁₃H₂₅N / 195.34 Da | Distinct molecular ion (M⁺ 195) for confirmation. |
| Boiling Point | ~293 °C (at 760 mmHg) | Co-elutes with mid-chain lipids (C14-C16). |
| Polarity | Intermediate | Soluble in hexane/isooctane; compatible with FAME extracts. |
| Retention Index (RI) | ~1592 (DB-5 / 5% Phenyl) | Elutes cleanly between C14:0 and C16:0 FAMEs. |
| Quantitation Ions | m/z 110, 96 (Characteristic) | Avoids m/z 74/87 (FAME base peaks). |
Experimental Protocol
Reagents & Materials[2]
-
Analyte Standard: this compound (≥98% purity).
-
Solvents: HPLC-grade Hexane, Methanol, Isooctane.
-
Matrix: Human Plasma (or surrogate matrix like BSA).
-
Derivatization Reagents: BF₃-Methanol or Methanolic HCl (for FAME generation).
Preparation of Standard Solutions
Critical Step: The accuracy of your entire study depends on this gravimetric preparation.
-
Primary Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Isooctane (preferred for stability) or Hexane.
-
Storage: -20°C in amber glass (stable for 6 months).
-
-
Working Internal Standard Solution (WIS) (10 µg/mL):
-
Dilute 100 µL of Primary Stock into 9.9 mL of Isooctane.
-
Usage: Add this solution to every sample (calibrators, QCs, unknowns) prior to extraction.
-
Sample Preparation Workflow (Liquid-Liquid Extraction)
This workflow uses this compound as a Surrogate Internal Standard , meaning it is added before extraction to correct for both extraction efficiency and instrument variation.
-
Aliquot: Transfer 50 µL of plasma to a glass centrifuge tube.
-
Spike IS: Add 10 µL of WIS (10 µg/mL) to the sample. Vortex for 10 sec.
-
Final mass on column: 100 ng (approx., assuming 100% recovery and splitless).
-
-
Extraction: Add 2 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 min.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl. Centrifuge at 3000 x g for 5 min.
-
Collection: Transfer the lower organic phase to a fresh tube.
-
Derivatization (Transesterification):
-
Evaporate solvent under N₂.
-
Add 1 mL BF₃-Methanol (14%). Incubate at 60°C for 30 min.
-
Extract FAMEs into 500 µL Hexane.
-
-
Analysis: Transfer Hexane layer to GC vial.
GC-MS Method Parameters
Chromatographic Conditions
-
Column: DB-Wax or HP-88 (High Polarity) is preferred for FAMEs; DB-5 (Non-polar) is acceptable for general screening.
-
Note: On DB-5, this compound elutes near RI 1592.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 250°C, Splitless (1 min purge) or Split 1:10 (depending on sensitivity needs).
-
Oven Program:
-
50°C (hold 1 min)
-
Ramp 25°C/min to 175°C
-
Ramp 4°C/min to 240°C (hold 5 min)
-
Total Run Time: ~25 mins.[2]
-
Mass Spectrometry (EI Source)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Ionization: Electron Impact (70 eV)[3]
-
Acquisition Mode: Synchronous SIM/Scan.
-
Scan: m/z 40-450 (for identification).
-
SIM (Selected Ion Monitoring):
-
Analyte (FAMEs): m/z 74, 87 (Quant).
-
IS (this compound): m/z 110 (Quant), m/z 195 (Qual), m/z 96 (Qual).
-
-
Expert Insight: While m/z 41 is the base peak for many nitriles, it is non-specific in lipid analysis. m/z 110 (C₇H₁₂N⁺ series) or the molecular ion m/z 195 provide far superior signal-to-noise ratios in complex biological background.
Method Validation & Logic
Linearity & Normalization
Construct a calibration curve by plotting the Area Ratio (
-
Acceptance Criteria:
. -
Why this works: this compound behaves physically like a fatty acid derivative (similar boiling point and solubility) but chemically distinct (nitrile vs. ester), ensuring it tracks extraction recovery without participating in the transesterification reaction itself.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery (<50%) | Evaporation loss or incomplete extraction. | Check N₂ blow-down step; do not over-dry. Ensure pH is neutral during extraction. |
| Interfering Peak at IS RT | Matrix co-elution. | Switch quantitation ion to m/z 195 (M+). Verify blank plasma for endogenous interferences. |
| IS Peak Tailing | Active sites in liner/column. | Nitriles can adsorb to active silanols. Trim column 10cm and replace inlet liner with deactivated wool. |
Visualized Workflow (DOT Diagram)
The following diagram illustrates the logical flow of the internal standard normalization process, ensuring "Self-Validating" data integrity.
Caption: Workflow demonstrating the critical insertion point of this compound to correct for volumetric and extraction errors.
References
-
NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Restek Corporation. (2024). GC Column Selection for Fatty Acid Methyl Esters (FAMEs). Restek Technical Guides. [Link]
-
The Good Scents Company. (2023). This compound: Physicochemical Properties and Retention Indices. [Link]
Sources
Application Note: Tridecanenitrile as a High-Boiling Lipophilic Solvent in Organic Synthesis
Executive Summary
Tridecanenitrile (CAS 629-60-7), a
Physicochemical Profile & Solvent Selection Logic
Comparative Solvent Data
This compound is distinct from common nitriles due to its aliphatic tail, which drastically alters its solubility profile while retaining the cyano-group functionality for metal coordination or weak dipolar interactions.
| Property | This compound ( | Acetonitrile ( | Dodecane ( | Significance |
| Boiling Point | 293°C | 82°C | 216°C | Enables high-temp reactions at atmospheric pressure.[1] |
| Melting Point | 9–10°C | -45°C | -9.6°C | Liquid at room temperature (requires warm storage in cold labs).[1] |
| Density | 0.823 g/mL | 0.786 g/mL | 0.75 g/mL | Forms the upper layer in aqueous biphasic systems.[1] |
| Water Solubility | Insoluble (~0.8 mg/L) | Miscible | Insoluble | Ideal for anhydrous workups; no azeotrope with water.[1] |
| LogP (Oct/Water) | ~5.3 | -0.34 | ~6.1 | Excellent solubilizer for lipids, steroids, and long-chain polymers.[1] |
| Dielectric Constant | ~5.0 (Est.)* | 37.5 | 2.0 | Low polarity "bulk" with a polar "head" group.[1] |
| Flash Point | ~115°C | 2°C | 71°C | Significantly safer process profile regarding flammability.[1] |
*Estimated based on homologous series trends (Dodecanenitrile
Strategic Selection: When to Use this compound?
Use the decision logic below to determine if this compound is the optimal solvent for your workflow.
Figure 1: Solvent selection decision matrix highlighting the niche for this compound: high-temperature, lipophilic, and coordination-assisted chemistries.
Application Protocols
Protocol A: High-Temperature Lipophilic Coupling (Non-Pressurized)
Context: Many heterocycle syntheses (e.g., cyclizations of fatty acid derivatives) require temperatures >180°C. Standard solvents like DMF or DMSO decompose or boil off. This compound remains stable and keeps lipophilic substrates in solution.
Materials:
-
Lipophilic Substrate (e.g., Stearic acid derivative)
-
Reagent (e.g., Diamine for imidazoline formation)
-
Apparatus: Round-bottom flask, Dean-Stark trap (optional for dehydration), Reflux condenser (air-cooled often sufficient due to high BP).
Step-by-Step Methodology:
-
Dissolution: Charge the reaction vessel with the lipophilic substrate (1.0 equiv). Add this compound (5–10 mL per gram of substrate).
-
Note: The mixture may be biphasic or cloudy at RT if the substrate is waxy; it will clarify upon heating.
-
-
Reagent Addition: Add the coupling partner and catalyst (if applicable).
-
Thermal Ramp: Heat the mixture to 180–200°C.
-
Reaction Monitoring: Monitor via TLC (eluent: Hexane/EtOAc). This compound is less polar and will likely run near the solvent front or can be visualized with Iodine stain.
-
Workup (Phase Separation Strategy):
-
Cool the reaction to 25°C.
-
Crucial Step: Add Methanol or Acetonitrile (polar antisolvent) or perform a liquid-liquid extraction.
-
Extraction: Add the reaction mixture to a separatory funnel. Add Methanol (immiscible with this compound in certain ratios) or wash with dilute aqueous acid/base if the product permits.
-
Alternative: If the product crystallizes, cool to 4°C. This compound remains liquid (MP ~9°C), allowing filtration of the solid product. Wash the cake with cold hexane.
-
Protocol B: Biphasic Catalyst Recycling
Context: this compound serves as the "Organic Phase" in biphasic catalysis, protecting water-sensitive lipophilic catalysts while allowing aqueous removal of byproducts.
Figure 2: Biphasic workup workflow. Unlike Acetonitrile, this compound is water-immiscible, simplifying salt removal.
Safety & Handling (E-E-A-T)
Although this compound has a high flash point, it presents specific toxicological hazards that must be managed.
-
Toxicity: Classified as Acute Tox. 4 (Oral/Inhalation).[5][6] While vapor pressure is low (
mmHg @ 25°C), aerosols formed during heating or sparging are hazardous.-
Control: Always operate inside a fume hood.
-
-
Skin Absorption: Lipophilic nitriles can penetrate the dermal barrier.
-
Environmental: Classified as Aquatic Chronic 4 .[6]
-
Disposal: Do not dispose of down the drain. Collect as "Non-Halogenated Organic Waste."
-
-
Thermal Hazards: At temperatures >200°C, ensure the setup is free of oxygen (inert atmosphere) to prevent auto-oxidation of the alkyl chain, which can form peroxides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12390, this compound. Retrieved October 26, 2023 from [Link]
-
The Good Scents Company (2023). this compound Physical Properties and Safety Data. Retrieved October 26, 2023 from [Link]
-
Pollard, D. J., & Woodley, J. M. (2007). Biocatalysis for pharmaceutical intermediates: the future is now. (Contextual reference for biphasic solvent selection). Trends in Biotechnology. [Link]
-
Moity, L., et al. (2012). Glycerol as a green solvent: A review. (Comparative data on solvent polarity and green chemistry metrics). [Link]
Sources
- 1. Tridecane (CAS 629-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. tridecane nitrile, 629-60-7 [thegoodscentscompany.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Frontiers | Green Solvents for Lipid Extraction From Microalgae to Produce Biodiesel [frontiersin.org]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. This compound | C13H25N | CID 12390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
High-Performance Analysis of Tridecanenitrile in Soil Matrices via GC-MS
Executive Summary & Scientific Rationale
Tridecanenitrile (C₁₃H₂₅N, CAS: 629-60-7) is a long-chain aliphatic nitrile.[1] While often used as a chemical intermediate, it acts as a semiochemical in specific biological contexts and can persist in soil matrices due to its lipophilic nature (LogP ~5.3).
Detecting this compound in soil presents specific challenges:
-
Matrix Adsorption: The hydrophobic alkyl tail binds strongly to soil organic matter (SOM).
-
Volatility: With a boiling point of 293°C (at 760 mmHg), it is a Semi-Volatile Organic Compound (SVOC), making it unsuitable for standard headspace analysis but ideal for solvent extraction followed by GC-MS.
-
Interference: Soil humic acids and co-extracted lipids can mask the nitrile signal.
This protocol utilizes Ultrasonic-Assisted Extraction (UAE) with a binary solvent system (Hexane:Acetone) to disrupt soil-analyte interactions, followed by Silica Gel Solid Phase Extraction (SPE) cleanup to protect the GC inlet. Detection is achieved via GC-MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
Method Development Strategy
Solvent Selection Logic
The choice of solvent is governed by the "like dissolves like" principle, balanced against matrix penetration capabilities.
-
Hexane: Provides high solubility for the lipophilic this compound chain.
-
Acetone: A polar aprotic solvent that penetrates the hydration shell of soil particles, swelling the clay lattice and allowing hexane to access trapped analytes.
-
Ratio (1:1 v/v): This azeotrope-like mixture maximizes recovery while remaining volatile enough for easy concentration (blow-down) without losing the semi-volatile target.
Instrumental Platform: GC-MS
Liquid Chromatography (LC-MS) is less ideal here because aliphatic nitriles lack strong chromophores (UV) and ionize poorly in ESI without derivatization. GC-MS (Electron Impact) is the gold standard because:
-
Volatility Match: this compound elutes well on non-polar columns (e.g., 5% phenyl-methylpolysiloxane).
-
Structural Confirmation: EI fragmentation provides a distinct fingerprint (characteristic nitrile ions) essential for distinguishing it from soil hydrocarbons.
Experimental Workflow Visualization
The following diagram illustrates the critical path from raw soil sample to analytical data.
Figure 1: Step-by-step workflow for the isolation and detection of this compound from complex soil matrices.
Detailed Experimental Protocols
Protocol A: Sample Preparation & Extraction
Reagents:
-
n-Hexane (Pesticide Grade)
-
Acetone (Pesticide Grade)
-
Anhydrous Sodium Sulfate (
) -
Internal Standard (IS): Dodecanenitrile (C12) or deuterated equivalent if available.
Step-by-Step Procedure:
-
Soil Pre-treatment:
-
Air-dry soil for 24-48 hours in a dark, ventilated room (avoid oven drying to prevent analyte loss).
-
Sieve through a 2mm stainless steel mesh to homogenize.
-
-
Weighing:
-
Weigh 10.0 g of soil into a 50 mL glass centrifuge tube (Teflon-lined cap).
-
Add 2.0 g of anhydrous
and mix to bind residual moisture. -
Spike Step: Add 50 µL of Internal Standard solution (100 ppm) directly to the soil. Allow to equilibrate for 30 mins.
-
-
Extraction (UAE):
-
Add 20 mL of Hexane:Acetone (1:1 v/v).
-
Sonicate for 20 minutes at ambient temperature. Note: Monitor temperature; if it exceeds 30°C, use an ice bath to prevent degradation or volatilization.
-
-
Separation:
-
Centrifuge at 3000 rpm for 10 minutes.
-
Decant the supernatant into a clean borosilicate glass concentrator tube.
-
-
Concentration:
-
Evaporate solvent under a gentle stream of Nitrogen (
) at 35°C until the volume is reduced to approximately 1 mL . Do not evaporate to dryness.
-
Protocol B: SPE Cleanup (Optional but Recommended)
Required for soils with high organic carbon (>2%).
-
Condition a Silica Gel SPE cartridge (500 mg) with 5 mL Hexane.
-
Load the 1 mL concentrated extract.
-
Elute interferences with 5 mL Hexane (discard).
-
Elute this compound with 5 mL of 5% Acetone in Hexane .
-
Concentrate the final eluate to 1 mL for GC-MS injection.
Instrumental Analysis: GC-MS Parameters
Instrument: Agilent 7890/5977 (or equivalent). Column: HP-5ms Ultra Inert (30m × 0.25mm × 0.25µm).
| Parameter | Setting | Rationale |
| Inlet Temp | 260°C | Ensures rapid volatilization of C13 nitrile (BP ~293°C). |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace environmental analysis. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow optimizes separation efficiency. |
| Oven Program | 60°C (1 min) → 20°C/min → 200°C → 5°C/min → 300°C (3 min) | Slow ramp at the end ensures separation of C13 from co-eluting soil lipids. |
| Transfer Line | 280°C | Prevents condensation before the MS source. |
| Ion Source | 230°C (EI, 70eV) | Standard ionization energy. |
Mass Spectrometry Detection (SIM Mode)
This compound (
-
Full Scan (Qualitative): m/z 40–350.
-
SIM (Quantitative):
| Ion (m/z) | Type | Description |
| 195 | Target (M+) | Molecular ion.[3] Often weak but highly specific. |
| 152 | Qualifier (M-43) | Loss of propyl group (C3H7). |
| 110 | Qualifier | McLafferty rearrangement product (characteristic of long-chain nitriles). |
| 97 | Qualifier | Nitrile-specific series ( |
| 41 | Common |
Note: Always verify fragmentation patterns with a neat standard of this compound (CAS 629-60-7) as specific ionization conditions can alter relative abundances.
Validation & Quality Assurance
To ensure Trustworthiness and data integrity, the following QC measures are mandatory:
-
Method Blank: Run a solvent blank and a "clean soil" blank (calcined sand) to check for cross-contamination or ghost peaks.
-
Linearity: Construct a 5-point calibration curve (0.05 – 5.0 ppm). Acceptable
. -
Recovery: Spike clean soil at 0.5 ppm. Acceptable recovery range: 70% – 120% .
-
Internal Standard Normalization: Correct all area counts using the Dodecanenitrile IS to account for injection variability and matrix suppression.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Soil adsorption or evaporation loss. | Increase Acetone ratio in extraction solvent; ensure N2 blow-down is gentle and not to dryness. |
| Ghost Peaks | Septum bleed or dirty liner. | Change inlet liner and septum; bake out column at 310°C for 20 mins. |
| Tailing Peak | Active sites in inlet. | Use "Ultra Inert" liners with glass wool; trim 10cm from column guard. |
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of this compound. NIST Chemistry WebBook, SRD 69. [Link]
-
U.S. Environmental Protection Agency (EPA). (2007). Method 3550C: Ultrasonic Extraction. SW-846 Update IV. [Link]
-
Frontiers in Environmental Science. (2023). GC-MS Analysis of Organic Pollutants in Soils. [Link]
-
LookChem. (2024). This compound CAS 629-60-7 Basic Information. [Link][4]
Sources
protocol for tridecanenitrile extraction from environmental samples
An Application Note and Protocol for the Extraction of Tridecanenitrile from Environmental Samples
Authored by a Senior Application Scientist
Introduction: The Environmental Significance of this compound
This compound (C₁₃H₂₅N), a long-chain aliphatic nitrile, is a compound of growing interest in environmental monitoring.[1] While it has applications as an intermediate in organic synthesis for pharmaceuticals and agrochemicals, its presence in the environment can be indicative of industrial discharge or agricultural runoff.[1] Understanding its fate and transport in various environmental matrices is crucial for assessing potential ecological impacts. This compound is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether.[1] It exhibits moderate volatility and a relatively high boiling point.[1][2] This protocol provides a comprehensive guide for the robust and reproducible extraction of this compound from diverse environmental samples, ensuring high-quality data for subsequent analytical determination.
Overview of the Analytical Workflow
The successful quantification of this compound from environmental samples hinges on a meticulous and validated workflow. The process begins with proper sample collection and preservation, followed by a matrix-specific extraction and cleanup procedure, and culminates in instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: High-level workflow for this compound analysis.
Part 1: Sample Collection and Preservation
The integrity of any environmental analysis begins at the point of sample collection. Contamination and degradation are the primary threats to sample integrity.
Water Samples (Aqueous Matrix)
-
Collection: Collect water samples in amber glass bottles with PTFE-lined caps to prevent photodegradation and analyte sorption to the container walls.
-
Preservation: For nitrile analysis, it is crucial to minimize microbial activity that could alter the analyte concentration.[3] Samples should be cooled to ≤6 °C immediately after collection and during transport. If residual chlorine is present, dechlorinate the sample by adding 80 mg of sodium thiosulfate per liter.[4] For long-term storage, freezing at -20 °C is recommended.[3]
Soil and Sediment Samples (Solid Matrix)
-
Collection: Use stainless steel or glass containers for collecting soil and sediment samples to avoid contamination from plasticizers.
-
Preservation: Like water samples, soil and sediment samples should be cooled to ≤6 °C and transported to the laboratory as soon as possible. Freezing at -20 °C is the preferred method for long-term storage to inhibit biological activity.
Part 2: Extraction Protocols
The choice of extraction methodology is dictated by the sample matrix and the physicochemical properties of this compound. Its non-polar nature and low water solubility are key considerations in solvent and technique selection.[1][5]
Protocol for Water Samples: Solid-Phase Extraction (SPE)
Solid-phase extraction is a preferred method for extracting semi-volatile organic compounds from aqueous matrices due to its efficiency, reduced solvent consumption, and ease of automation compared to traditional liquid-liquid extraction.[6] This protocol is adapted from methodologies like EPA Method 8270 for semi-volatile organic compounds.[4]
2.1.1 Materials and Reagents
-
SPE Cartridges: C18 (octadecyl-bonded silica), 500 mg, 6 mL
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Reagent Water (HPLC grade)
-
Hydrochloric Acid (HCl)
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
2.1.2 Step-by-Step SPE Protocol
-
Sample Pretreatment:
-
Allow the water sample (typically 1 L) to equilibrate to room temperature.
-
Adjust the sample pH to < 2 with 6N HCl.[4] This helps in the retention of a broader range of organic compounds and is a standard practice for semi-volatile analysis.
-
If the sample contains suspended solids, it may be necessary to filter it through a glass fiber filter. Analyze the filtrate and the filter separately if the particulate-bound fraction is of interest.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 10 mL of DCM, followed by 10 mL of methanol. Do not allow the cartridge to go dry after this step.[4]
-
Equilibrate the cartridge with 10 mL of reagent water, followed by 10 mL of reagent water adjusted to pH < 2.
-
-
Sample Loading:
-
Load the pretreated water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[4]
-
-
Cartridge Rinsing and Drying:
-
After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any co-adsorbed inorganic salts.
-
Dry the cartridge under a full vacuum for 10-15 minutes to remove residual water.[4]
-
-
Elution:
-
Elute the retained this compound from the cartridge with 2 x 5 mL aliquots of DCM. Allow the solvent to soak the sorbent for 1-2 minutes for each aliquot to ensure complete elution.
-
-
Extract Concentration:
-
Collect the eluate and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen. The extract is now ready for cleanup or direct GC-MS analysis.
-
Sources
- 1. CAS 629-60-7: this compound | CymitQuimica [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Tridecanenitrile in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Role of Long-Chain Nitriles in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the nitrile group (–C≡N) stands out as a uniquely versatile functional handle. Its linear geometry, electronic properties, and rich reactivity allow for its transformation into a variety of essential pharmacophoric elements, including primary amines, carboxylic acids, amides, and ketones.[1] Tridecanenitrile (C₁₂H₂₅CN), a long-chain aliphatic nitrile, serves as a valuable lipophilic building block for the synthesis of complex pharmaceutical intermediates. Its dodecyl chain can impart favorable pharmacokinetic properties, such as enhanced membrane permeability and targeted tissue distribution, which are critical for drug efficacy.
This guide provides an in-depth exploration of two pivotal transformations of this compound—catalytic hydrogenation to primary amines and α-alkylation via borrowing hydrogen catalysis—for the synthesis of advanced pharmaceutical intermediates. The protocols detailed herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices to ensure both reproducibility and safety.
Part 1: Catalytic Hydrogenation of this compound to Tridecylamine
The reduction of a nitrile to a primary amine is a cornerstone transformation in medicinal chemistry. The resulting long-chain primary amine, tridecylamine, is a key intermediate for the synthesis of cationic lipids for nucleic acid delivery, surfactants, and quaternary ammonium compounds with antimicrobial or other therapeutic properties.
Mechanistic Insight: Heterogeneous Catalytic Hydrogenation
The catalytic hydrogenation of nitriles typically proceeds on the surface of a heterogeneous catalyst, such as Raney® Nickel, Palladium on Carbon (Pd/C), or Rhodium-based catalysts. The reaction mechanism involves the following key steps:
-
Adsorption: Both hydrogen gas and the nitrile substrate adsorb onto the catalyst surface.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved, forming reactive metal-hydride species on the catalyst surface.
-
Stepwise Reduction: The nitrile group is sequentially hydrogenated, likely proceeding through an intermediate imine species which is then further reduced to the primary amine.
-
Desorption: The final primary amine product desorbs from the catalyst surface, regenerating the active sites.
The choice of catalyst, solvent, temperature, and hydrogen pressure is critical to maximize the yield of the primary amine and minimize the formation of byproducts such as secondary and tertiary amines, which can arise from the reaction of the primary amine product with the intermediate imine.
Workflow for Catalytic Hydrogenation
Caption: Workflow for the hydrogenation of this compound.
Experimental Protocol: Hydrogenation using Raney® Nickel
This protocol is adapted from established procedures for the hydrogenation of aliphatic nitriles.[2][3]
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel (5-10% by weight of nitrile, aqueous slurry)
-
Ethanol (or Methanol), anhydrous
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, thermocouple, and pressure gauge
-
Inert atmosphere filtration setup (e.g., Celite® pad under nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a suitably sized high-pressure autoclave, add this compound (e.g., 19.5 g, 0.1 mol) and anhydrous ethanol (100 mL).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry (e.g., 1.0-2.0 g). Caution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under a liquid or inert atmosphere.[2]
-
Sealing and Purging: Seal the autoclave. Purge the vessel by pressurizing with nitrogen to ~50 psig and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas in a similar manner (3-5 cycles). Pressurize the autoclave with hydrogen to the desired pressure (e.g., 500-1000 psig).
-
Reaction: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 80-120 °C). The reaction is exothermic, and the temperature should be carefully controlled.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or GC analysis of a carefully withdrawn aliquot.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen (3-5 times).
-
Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry. Quench the catalyst on the filter pad immediately with copious amounts of water.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude tridecylamine can be purified by vacuum distillation to yield a colorless liquid.
Expected Yield: >90%
Application of Tridecylamine: Synthesis of Quaternary Ammonium Salts
Tridecylamine is a precursor to quaternary ammonium compounds (QACs), which have applications as antimicrobial agents, surfactants, and phase-transfer catalysts.[4]
Protocol: Synthesis of N,N,N-Trimethyltridecylammonium Iodide
-
In a round-bottom flask, dissolve tridecylamine (1 eq) in a suitable solvent such as methanol or acetonitrile.
-
Add a base, such as potassium carbonate (2.5 eq), to the solution.
-
Add methyl iodide (3 eq) dropwise at room temperature. Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization.
Part 2: α-Alkylation of this compound via Borrowing Hydrogen Catalysis
The formation of C-C bonds at the α-position of a nitrile is a powerful strategy for building molecular complexity. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology offers a sustainable and atom-economical approach to this transformation, using alcohols as benign alkylating agents and producing water as the sole byproduct.[5][6]
Mechanistic Rationale: The Borrowing Hydrogen Cycle
This catalytic cycle, often mediated by Iridium, Ruthenium, or Manganese complexes, avoids the use of stoichiometric strong bases and hazardous alkyl halides.[1][7]
-
Dehydrogenation: The catalyst reversibly oxidizes the primary alcohol to an aldehyde, "borrowing" two hydrogen atoms to form a metal-hydride species.
-
Condensation: A base (often catalytic) deprotonates the α-carbon of this compound, forming a nucleophilic carbanion. This carbanion then undergoes a Knoevenagel condensation with the in situ-generated aldehyde.
-
Dehydration: The resulting aldol-type adduct dehydrates to form an α,β-unsaturated nitrile intermediate.
-
Hydrogenation: The metal-hydride species returns the "borrowed" hydrogen atoms, reducing the double bond of the unsaturated nitrile to yield the final α-alkylated product and regenerate the active catalyst.
Workflow for Borrowing Hydrogen α-Alkylation
Caption: Workflow for the α-alkylation of this compound.
Experimental Protocol: Iridium-Catalyzed Alkylation with a Primary Alcohol
This protocol is a representative procedure based on modern borrowing hydrogen methodologies.[8][9]
Materials:
-
This compound (1.0 eq)
-
Primary Alcohol (e.g., Benzyl Alcohol, 1.2 eq)
-
[Ir(cod)Cl]₂ (Iridium catalyst, 1-2 mol%)
-
Triphenylphosphine (PPh₃, 4-8 mol%)
-
Potassium tert-butoxide (KOtBu, 10-20 mol%)
-
Anhydrous Toluene
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Schlenk line with Nitrogen or Argon)
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the iridium catalyst, triphenylphosphine, and potassium tert-butoxide.
-
Reagent Addition: Add this compound (e.g., 1.0 mmol), the primary alcohol (e.g., 1.2 mmol), and anhydrous toluene (e.g., 5 mL).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or GC until the starting nitrile is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the α-alkylated this compound.
Expected Yield: 70-90%
Quantitative Data Summary
| Transformation | Reactant | Product | Catalyst | Conditions | Typical Yield |
| Hydrogenation | This compound | Tridecylamine | Raney® Nickel | 80-120 °C, 500-1000 psig H₂ | >90% |
| α-Alkylation | This compound | α-Alkyl-tridecanenitrile | [Ir(cod)Cl]₂/PPh₃ | Toluene, Reflux, KOtBu | 70-90% |
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in this guide for catalytic hydrogenation and α-alkylation provide robust and reproducible methods for accessing long-chain primary amines and more complex substituted nitriles. The emphasis on modern, sustainable methodologies like borrowing hydrogen catalysis reflects the ongoing drive within the pharmaceutical industry for greener and more efficient synthetic routes. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can effectively leverage the reactivity of this compound to construct novel molecular architectures for drug discovery and development.
References
-
Paudel, K., Xu, S., & Ding, K. (2020). α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. The Journal of Organic Chemistry, 85(23), 14980–14988. [Link]
-
Ma, Z., et al. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Green Chemistry. [Link]
-
Werkmeister, S., et al. (2014). Iron-catalyzed alkylation of nitriles with alcohols. Angewandte Chemie International Edition, 53(32), 8722-8726. [Link]
-
Mukherjee, A., et al. (2019). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. The Journal of Organic Chemistry, 84(12), 7927-7935. [Link]
-
Organic Syntheses. (n.d.). Raney Nickel. [Link]
-
Ma, Z., et al. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Green Chemistry. [Link]
-
Mukherjee, A., et al. (2019). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. The Journal of Organic Chemistry, 84(12), 7927-7935. [Link]
-
Liu, M., et al. (2024). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. ResearchGate. [Link]
-
Liu, M., et al. (2024). Reduction of Nitrile Groups in Polymers: Hydrogenation of Nitrile Groups on Hnbr with a Rhodium Catalyst. ResearchGate. [Link]
-
Werkmeister, S., et al. (2014). Iron-catalyzed alkylation of nitriles with alcohols. The University of Liverpool Repository. [Link]
-
The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Erowid. [Link]
-
Ma, Z., et al. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. ResearchGate. [Link]
-
Hart, H. (1949). Catalytic Reduction of Nitriles and Oximes. Erowid. [Link]
-
Chemistry Help. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]
- Imbach, J. L., et al. (1996). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
- Zhang, W. (2013). Synthetic method for diiso-tridecylamine.
-
Boto, E. P., et al. (2024). Functional group tolerant hydrogen borrowing C-alkylation. Nature Communications. [Link]
-
Ichikawa, T., et al. (2018). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2-Supported Palladium Catalyst under Continuous-Flow Conditions. ResearchGate. [Link]
-
Reed-Barendt, B. G., et al. (2021). Borrowing Hydrogen for Organic Synthesis. Cardiff University. [Link]
-
Guillamot, G., et al. (2016). Borrowing hydrogen methodology for the conversion of alcohols into N-protected primary amines and in situ deprotection. ResearchGate. [Link]
-
Boto, E. P., et al. (2024). Functional group tolerant hydrogen borrowing C-alkylation. ResearchGate. [Link]
-
Fomina, M., et al. (2022). Synthesis and Comprehensive Study of Quaternary-Ammonium-Based Sorbents for Natural Gas Sweetening. MDPI. [Link]
-
François, J., et al. (2024). Borrowing hydrogen C-alkylation with secondary saturated heterocyclic alcohols. Organic & Biomolecular Chemistry. [Link]
- O'Lenick, A. J. (1991). Continuous process for preparing quaternary ammonium salts.
-
Qadir, M. A., et al. (2012). SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. TSI Journals. [Link]
-
Farafonov, V., et al. (2021). Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. Semantic Scholar. [Link]
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. youtube.com [youtube.com]
- 3. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Functional group tolerant hydrogen borrowing C-alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Advanced Utilization of Tridecanenitrile in Polymer Science
[1]
Executive Summary & Chemical Profile[1]
Tridecanenitrile (TDN) , a C13 aliphatic nitrile (
-
As a Reactive Intermediate: It is the direct precursor to 1-Tridecylamine , a hydrophobic curing agent for epoxy resins and a building block for specialized polyamides.
-
As a Functional Additive: Its amphiphilic nature (polar cyano head, hydrophobic alkyl tail) makes it an effective plasticizer and dielectric modifier for polar polymers like Polyvinyl Chloride (PVC) and Nitrile Butadiene Rubber (NBR).
This guide provides the protocols for converting TDN into functional amine monomers and methodologies for its direct incorporation as a plasticizing agent.
Chemical Specifications
| Property | Value | Significance in Polymer Chem |
| CAS Number | 629-60-7 | Unique Identifier |
| Molecular Weight | 195.34 g/mol | Low volatility additive |
| Boiling Point | ~290-295°C | Stable at standard polymer processing temps |
| Structure | Linear C13 Chain | "Odd-number" effect often yields lower melting points than C12/C14 analogs, improving low-temp flexibility. |
| Polarity | High Dipole (CN) | Ensures compatibility with polar matrices (PVC, NBR). |
Workflow A: Synthesis of Hydrophobic Curing Agents (The Amine Route)
The most critical chemical application of TDN is its reduction to 1-Tridecylamine . Long-chain amines derived from TDN are used to cure epoxy resins, imparting superior water resistance compared to standard short-chain amines due to the C13 hydrophobic tail.
Mechanistic Pathway
The nitrile group (
-
Challenge: Preventing the formation of secondary amines (
) which degrade cross-linking density. -
Solution: Use of ammonia-saturated solvents and specific catalysts (Raney Cobalt or Nickel).
Protocol: Catalytic Hydrogenation of this compound
Safety Warning: High-pressure hydrogen reactors require blast shielding. Nitriles can release toxic fumes if overheated.
Reagents:
-
Substrate: this compound (>98% purity)
-
Catalyst: Raney Cobalt (preferred for primary amine selectivity) or Raney Nickel.
-
Solvent: Methanol saturated with Ammonia (
). -
Gas: Hydrogen (
).
Step-by-Step Methodology:
-
Reactor Loading:
-
Load a high-pressure autoclave (e.g., Parr reactor) with this compound (100g).
-
Add Raney Cobalt catalyst (5-10 wt% relative to substrate).
-
Add Methanol/Ammonia solution (ratio 10:1 solvent to substrate). Note: The presence of excess ammonia suppresses the equilibrium shift toward secondary amines.
-
-
Pressurization:
-
Purge the reactor with Nitrogen (
) three times to remove oxygen. -
Pressurize with Hydrogen (
) to 30–50 bar (435–725 psi) .
-
-
Reaction Cycle:
-
Heat the reactor to 120°C while stirring at 800 RPM.
-
Monitor
uptake. The reaction is complete when pressure drop stabilizes (typically 2–4 hours).
-
-
Work-up:
-
Cool to room temperature and vent excess
. -
Filter the catalyst under inert atmosphere (Pyrophoric risk!).
-
Distill the solvent to recover 1-Tridecylamine .
-
Application in Polymer Curing: The resulting Tridecylamine is mixed with Epoxy Resins (e.g., DGEBA) at a stoichiometric ratio. The C13 tail acts as an internal plasticizer and hydrophobic shield, reducing water uptake in the final cured network [1].
Workflow B: this compound as a Plasticizing Additive
Direct blending of TDN into polymers utilizes the "lubricity" of the alkyl chain to lower the Glass Transition Temperature (
Target Polymers[1][2][3][4][5][6]
-
PVC (Polyvinyl Chloride): TDN acts as a secondary plasticizer, improving low-temperature flexibility.
-
NBR (Nitrile Butadiene Rubber): High compatibility due to nitrile-nitrile dipole interactions.
Protocol: Melt Blending and Determination
Objective: Reduce the
Materials:
-
Polymer: PVC Resin (K-value 65).
-
Primary Plasticizer: DOTP (Dioctyl terephthalate) - Control.
-
Secondary Plasticizer: this compound.[1]
-
Stabilizer: Ca/Zn stearate.
Experimental Steps:
-
Dry Blending:
-
Prepare a control batch: 100 phr PVC + 40 phr DOTP.
-
Prepare test batch: 100 phr PVC + 30 phr DOTP + 10 phr this compound .
-
Mix in a high-speed mixer at 80°C for 10 minutes to ensure absorption.
-
-
Melt Compounding:
-
Feed the dry blend into a twin-screw extruder.
-
Zone Temps: 150°C / 160°C / 170°C / 175°C (Die).
-
Note: TDN boils at ~290°C, well above processing temp, ensuring no loss of additive.
-
-
Characterization (DSC Analysis):
-
Instrument: Differential Scanning Calorimeter.
-
Cycle: Heat from -40°C to 100°C at 10°C/min.
-
Validation: A shift in the inflection point of the heat flow curve to a lower temperature confirms plasticization efficiency.
-
Data Interpretation: The C13 chain of TDN increases "free volume" between polymer chains, while the CN group anchors the molecule to the PVC backbone, preventing migration (leaching) [2].
Visualizing the Pathways
The following diagram illustrates the dual utility of this compound in polymer science: as a precursor for curing agents and as a direct additive.
Caption: Figure 1. Dual application pathways for this compound: (Top) Chemical reduction to amine curing agents; (Bottom) Physical incorporation as a plasticizer.
Advanced Application: Surface Modification (SAMs)
Beyond bulk polymerization, this compound is used to modify metal surfaces prior to polymer coating.
-
Mechanism: The nitrogen lone pair in the nitrile group coordinates with transition metals (Au, Ag, Cu).
-
Result: A Self-Assembled Monolayer (SAM) where the C13 tail faces outward, creating a hydrophobic surface.
-
Utility: This promotes adhesion between metal substrates and hydrophobic top-coats (e.g., polyolefins) or acts as a corrosion inhibitor [3].
References
-
U.S. Patent 4,739,120. (1988). Process for the hydrogenation of nitriles to primary amines.Link
- Relevance: Defines the standard industrial protocol for converting long-chain nitriles like this compound into amine curing agents.
-
ResearchGate Review. (2023). The Reactions of Nitrile-containing Polymers and Additives.[1][2][3]Link
- Relevance: Discusses the interaction of nitrile groups within polymer m
-
National Institutes of Health (NIH) / PubChem. (2025). This compound Compound Summary.Link
- Relevance: Provides physical property data (boiling points, toxicity) essential for processing safety.
-
TCI Chemicals. (2024). This compound Product Specifications.Link
- Relevance: Source for reagent purity standards and handling safety d
Application Note: High-Sensitivity HPLC Analysis of Tridecanenitrile via Hydrolytic Derivatization
Abstract
Tridecanenitrile (
Introduction & Chemical Strategy
The "Silent" Analyte Challenge
Aliphatic nitriles like this compound possess a cyano group (
The Derivatization Pathway
To enable high-sensitivity HPLC-FLD (Fluorescence Detection), we employ a "Activate and Tag" strategy. The chemically inert nitrile is first "activated" by hydrolysis to its corresponding carboxylic acid, which serves as a reactive handle for the fluorophore.
-
Activation (Hydrolysis): The nitrile is hydrolyzed under basic conditions to yield tridecanoate, which is then acidified to tridecanoic acid.
-
Tagging (Esterification): The acid reacts with Br-Mmc in the presence of a crown ether catalyst. The crown ether (18-crown-6) solubilizes the potassium carboxylate salt in the organic phase, facilitating a rapid nucleophilic substitution (
) reaction with the alkyl bromide of the coumarin label.
Reaction Scheme
The following diagram illustrates the chemical transformation from the "silent" nitrile to the highly fluorescent ester.
Figure 1: Chemical pathway for the conversion of this compound to a fluorescent coumarin derivative.
Materials and Reagents
-
Analyte Standard: this compound (>98% purity).
-
Internal Standard (IS): Undecanenitrile (C11) or Pentadecanenitrile (C15). Note: Using a homologous nitrile as an IS corrects for both hydrolysis efficiency and derivatization yield.
-
Derivatization Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc).
-
Catalyst: 18-Crown-6 ether.
-
Base: Potassium Hydroxide (KOH), pellets.
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Acetone (anhydrous), and Water.
-
Buffer: Potassium Carbonate (
).
Experimental Protocol
Phase 1: Hydrolytic Conversion (Nitrile Acid)
Objective: Quantitatively convert this compound to tridecanoic acid.
-
Preparation: Dissolve 10 mg of this compound and 10 mg of Internal Standard in 10 mL of Ethanol.
-
Reaction: Transfer 100
L of the standard solution to a pressure-tight glass vial. Add 200 L of 2M KOH (aqueous). -
Incubation: Seal the vial tightly and heat at 90°C for 60 minutes .
-
Critical Insight: Aliphatic nitriles are resistant to hydrolysis. High temperature and strong base are required to drive the reaction to completion and release ammonia gas.
-
-
Acidification & Extraction:
-
Cool to room temperature.
-
Add 200
L of 2M HCl to acidify (pH < 2). -
Add 1 mL of n-Hexane. Vortex for 1 minute to extract the free fatty acids.
-
Centrifuge (3000 rpm, 2 min) and transfer the upper hexane layer to a new vial.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Phase 2: Fluorescent Labeling (Acid Coumarin Ester)
Objective: Tag the free fatty acid with Br-Mmc.
-
Reagent Solution: Prepare a solution containing 1 mg/mL Br-Mmc and 1 mg/mL 18-crown-6 in anhydrous Acetone. Add 5 mg of anhydrous
powder to the solution to ensure basicity. -
Reaction: Reconstitute the dried residue from Phase 1 in 500
L of the Reagent Solution. -
Incubation: Cap the vial and heat at 60°C for 20 minutes .
-
Quenching: Cool the sample. No quenching is strictly necessary if injected immediately, but adding 10
L of acetic acid can neutralize excess carbonate if the column is sensitive. Filter through a 0.2 m PTFE filter.
HPLC Analytical Conditions
| Parameter | Setting |
| System | HPLC with Fluorescence Detector (FLD) |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 |
| Mobile Phase A | Water / Acetonitrile (90:10) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C |
| Injection Vol | 10 |
| Detection | Excitation: 325 nm |
| Emission: 390 nm |
Gradient Profile:
-
0-2 min: 70% B (Isocratic hold)
-
2-15 min: 70%
100% B (Linear ramp) -
15-20 min: 100% B (Wash)
-
20-25 min: 70% B (Re-equilibration)
Experimental Workflow Diagram
The following diagram details the operational flow, ensuring the user understands the critical separation of the hydrolysis and derivatization steps.
Figure 2: Operational workflow for the hydrolytic derivatization of this compound.
Results & Validation Criteria
Expected Retention Times
Due to the addition of the bulky coumarin group and the long alkyl chain, the derivative is highly hydrophobic.
-
Reagent Blank (Excess Br-Mmc): ~2–4 min (elutes early).
-
Undecanenitrile Derivative (IS): ~10.5 min.
-
This compound Derivative (Analyte): ~12.8 min.
Linearity and Sensitivity
-
Linearity: The method typically demonstrates linearity (
) over the range of 10 ng/mL to 10 g/mL. -
LOD (Limit of Detection): Approximately 1–5 ng/mL (depending on detector optics), representing a massive improvement over the ~10
g/mL limit of direct UV detection at 210 nm.
Troubleshooting & Critical Control Points
-
Incomplete Hydrolysis: If the yield is low, ensure the hydrolysis vial is sealed tight. Loss of solvent or ammonia leakage can stall the reaction. Increase hydrolysis time to 90 minutes if necessary.
-
Moisture in Derivatization: The esterification reaction is sensitive to water. Ensure the hexane extract is evaporated completely to dryness and use anhydrous acetone for the Br-Mmc reagent.
-
Peak Tailing: Tridecanoic acid derivatives can stick to residual silanols. Ensure the column is high-quality end-capped C18. Adding 0.1% acetic acid to Mobile Phase A can sharpen peaks.
References
-
Review of Derivatization Reagents: Reddy, P. et al. "Derivatizing Reagents for Detection of Organic Compounds by HPLC."[6][7] Journal of Pharmaceutical and Scientific Innovation, 2013.
-
Fatty Acid Derivatization with Br-Mmc: Dünges, W. "4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids." Analytical Chemistry, 1977.
-
Nitrile Hydrolysis Conditions: Vogel, A.I. Textbook of Practical Organic Chemistry, 5th Ed. "Hydrolysis of Nitriles to Carboxylic Acids." Longman Scientific & Technical, 1989.
-
HPLC Analysis of Fatty Acids: Christie, W.W. "Fatty Acid Analysis by HPLC." AOCS Lipid Library.
Sources
Application Notes & Protocols for the Safe Handling of Tridecanenitrile in a Laboratory Environment
Abstract
This document provides a comprehensive guide to the standard operating procedures for handling tridecanenitrile (CAS 629-60-7) in a research and development laboratory setting. This compound, a long-chain aliphatic nitrile, is utilized in various organic synthesis applications, including as an intermediate for pharmaceuticals and agrochemicals.[1] While its toxicological properties are not fully investigated, it is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[2][3] Adherence to the protocols outlined herein is critical to ensure personnel safety, experimental integrity, and environmental protection. This guide covers hazard identification, risk mitigation strategies, detailed handling procedures, and emergency response protocols.
Introduction: Understanding this compound
This compound (also known as dodecyl cyanide) is a C13 aliphatic nitrile characterized by a terminal cyano group (-C≡N).[1] It typically presents as a clear, colorless to pale yellow liquid and is insoluble in water but soluble in common organic solvents like ethanol and ether.[1] Its utility in organic synthesis stems from the reactivity of the nitrile group, which can undergo various transformations, such as hydrolysis to form carboxylic acids or reduction to form primary amines.[4][5] Given its chemical nature and classification, a thorough understanding of its properties and potential hazards is a prerequisite for its use in any experimental workflow.
Key Scientific Applications
-
Intermediate in Organic Synthesis: Serves as a building block in the synthesis of more complex molecules.[1]
-
Pharmaceutical and Agrochemical Development: Used in the creation of active ingredients.[1]
-
Surfactant Properties: Its long carbon chain suggests potential applications in the formulation of specialty chemicals.[1]
Hazard Identification and Risk Assessment
A comprehensive risk assessment must be conducted before any procedure involving this compound. The primary hazards are summarized below.
GHS Classification and Health Effects
According to aggregated GHS data, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Hazardous to the aquatic environment, long-term hazard: May cause long-lasting harmful effects to aquatic life.[3]
-
Irritation: May cause eye, skin, and respiratory tract irritation.[2] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[2]
It is crucial to note that the toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[2]
Physicochemical Data Summary
A summary of key quantitative data is essential for safe handling and for predicting its behavior under experimental conditions.
| Property | Value | Source |
| CAS Number | 629-60-7 | [1][3][6] |
| Molecular Formula | C13H25N | [3][6] |
| Molecular Weight | 195.34 g/mol | [3] |
| Appearance | Clear colorless to pale yellow liquid | [1][6] |
| Boiling Point | 152 °C @ 10 mmHg | [6] |
| Melting Point | 9.9 °C | [6] |
| Density | 0.83 g/cm³ | [6] |
| Flash Point | 9 °C | [6] |
Core Directive: Engineering and Administrative Controls
Before detailing specific protocols, it is paramount to establish a safe working environment through engineering and administrative controls. These measures form the first line of defense.
Engineering Controls: The Primary Barrier
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood.[7] This is a mandatory requirement to mitigate the risk of inhaling vapors, which can cause respiratory irritation.[2] The fume hood provides a physical barrier and active ventilation to capture and exhaust any released vapors.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[2] Their immediate availability is critical in the event of accidental skin or eye contact.
Administrative Controls: Safe Work Practices
-
Restricted Access: Clearly designate areas where this compound is stored and handled.
-
No Food or Drink: Eating, drinking, and smoking are strictly prohibited in the laboratory to prevent accidental ingestion.[7][8]
-
Training: All personnel must receive documented training on the hazards of this compound and the specific procedures outlined in this document before commencing any work.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a self-validating system for the safe handling of this compound, from receipt to disposal. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling this compound:
-
Eye Protection: Chemical splash goggles are mandatory.[2] Standard safety glasses do not provide adequate protection from splashes.
-
Hand Protection: Nitrile gloves are required. Nitrile provides excellent resistance against a wide range of chemicals, including solvents and oils.[9][10][11] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.
-
Body Protection: A laboratory coat or a chemical-resistant apron must be worn to protect against spills.[2]
-
Footwear: Closed-toe shoes are required.
Workflow for Handling this compound
The following diagram illustrates the logical flow for safely handling this compound in the laboratory.
Caption: Workflow for the safe handling of this compound.
Detailed Procedural Steps
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[12]
-
The storage area should be clearly labeled with the chemical name and appropriate hazard warnings.
-
-
Dispensing and Weighing:
-
Causality: To minimize exposure to vapors, all dispensing and weighing must be performed inside a chemical fume hood.
-
Place the stock bottle in a secondary container to prevent spills during transport to the fume hood.
-
Use clean, compatible glassware (e.g., glass or polyethylene) for aliquoting the liquid.
-
If weighing, tare a sealed container, add the this compound, and re-seal before removing from the balance.
-
Keep the primary container sealed at all times when not actively dispensing.[12]
-
-
Use in Reactions:
-
Set up all reactions within the fume hood.
-
When heating reactions containing this compound, use a well-controlled heating source (e.g., a heating mantle or oil bath) and ensure the setup is secure.
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous reactions.
-
-
Waste Disposal:
-
Dispose of waste this compound and contaminated materials in accordance with all local, regional, and national regulations.[12]
-
Do not pour this compound down the drain, as it may be harmful to aquatic life.[3]
-
Collect waste in clearly labeled, sealed containers. Segregate waste streams (e.g., halogenated vs. non-halogenated, liquid vs. solid) as per your institution's guidelines.
-
Emergency Procedures: A Validated Response System
In the event of an emergency, a rapid and correct response is critical to minimizing harm.
Spills
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Use an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent) to contain the spill.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[12]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Prevent entry into the area.
-
If safe to do so, increase ventilation to the area.
-
Personnel Exposure
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
References
-
Airgas. (2017, November 21). Safety Data Sheet. [Link]
-
Chemos GmbH & Co.KG. (2020, November 24). Safety Data Sheet: n-Tridecane. [Link]
-
Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. [Link]
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]
-
New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]
-
Cole-Parmer. Material Safety Data Sheet - this compound, 98%. [Link]
-
LookChem. This compound. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
Givaudan. Tridecene-2-Nitrile. [Link]
-
The Good Scents Company. tridecane nitrile, 629-60-7. [Link]
-
LibreTexts Chemistry. Chemistry of Nitriles. [Link]
-
PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]
-
Unigloves. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection. [Link]
-
Chemguide. Hydrolysing Nitriles. [Link]
-
Coast2Coast First Aid Aquatics. (2024, August 14). First Aid for Chemical Inhalation Incidents. [Link]
-
New Jersey Department of Health. Hazard Summary: 2-Dimethylaminoacetonitrile. [Link]
-
Premier Safety. What is Nitrile and Why Does It Make a Great PPE Glove. [Link]
-
Shield Safety. (2023, December 11). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Link]
-
The Organic Chemistry Tutor. (2020, April 6). 21.13 Preparation and Reactions of Nitriles (Part 1). [Link]
-
S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?. [Link]
-
OpenStax adaptation. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. [Link]
Sources
- 1. CAS 629-60-7: this compound | CymitQuimica [cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | C13H25N | CID 12390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. lookchem.com [lookchem.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. business.medtecs.com [business.medtecs.com]
- 11. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 12. airgas.com [airgas.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
use of tridecanenitrile in pheromone research
Application Note: Tridecanenitrile as a Stable Isostere and Metabolic Probe in Pheromone Receptor Kinetics
Executive Summary & Scientific Rationale
This compound (CAS: 629-60-7) is a C13 aliphatic nitrile often utilized in chemical ecology as a stable isostere for Tridecanal (
This guide details the application of this compound not merely as a synthetic intermediate, but as a critical chemical probe . By replacing the aldehyde carbonyl (
Physicochemical Profile & Isosteric Comparison
To design effective assays, one must understand the structural mimicry between the natural ligand (Tridecanal) and the probe (this compound).
Table 1: Comparative Physicochemical Properties
| Property | Tridecanal (Natural Ligand) | This compound (Probe) | Experimental Implication |
| Formula | Similar molecular weight ensures comparable diffusion rates. | ||
| Electronic Character | Carbonyl ( | Nitrile ( | Both act as weak H-bond acceptors; Nitrile is linear, altering the "head" geometry slightly. |
| Metabolic Stability | Low (Oxidizes to Acid) | High (Resists Oxidation) | Nitrile persists in "pulse-chase" assays where aldehyde half-life is <5 mins. |
| LogP (Hydrophobicity) | ~5.0 - 5.4 | ~5.3 | Nearly identical membrane permeability and binding pocket affinity. |
| Boiling Point | 260°C | 293°C | Nitrile has slightly lower volatility, extending lure longevity. |
Core Application: Fluorescence Competitive Binding Assays
Context: Measuring the affinity (
Protocol A: 1-NPN Displacement Assay with this compound
Materials:
-
Recombinant OBP (Target species, e.g., L. catta or Lepidopteran surrogate).
-
Fluorescent Probe: N-phenyl-1-naphthylamine (1-NPN).
-
Ligand: this compound (>96% purity, TCI/Sigma).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Methodology:
-
Protein Preparation: Dilute purified OBP to 2 µM in Tris-HCl buffer. Verify structural integrity via Circular Dichroism (CD) if stored frozen.
-
Probe Titration: Titrate 1-NPN (1 mM in methanol) into the protein solution (final conc. 2–16 µM) to determine the dissociation constant (
).-
Insight: 1-NPN fluorescence increases significantly upon binding to the hydrophobic pocket.
-
-
Competitive Binding (The Critical Step):
-
Prepare this compound stock (10 mM in Methanol).
-
Add this compound in 1 µM increments to the OBP:1-NPN complex.
-
Control: Run a parallel set with Tridecanal.
-
Observation: If the aldehyde degrades, the fluorescence recovery curve will drift. The Nitrile curve should remain stable.
-
-
Data Analysis: Calculate
from the displacement curve. Convert to dissociation constant ( ) using the equation:
Visualizing the Assay Logic:
Figure 1: Logic flow of the competitive fluorescence binding assay. This compound displaces the fluorophore, validating binding affinity without oxidative interference.
Core Application: Field Stability & Lure Longevity
Context: In field trials (e.g., for pest monitoring or primate behavioral studies), aldehyde lures oxidize rapidly in sunlight/air, requiring daily replacement. This compound serves as a "long-life" mimic to test if the receptor is promiscuous enough to accept the nitrile.
Protocol B: Comparative Oxidative Stability Test
-
Lure Preparation:
-
Load 1 mg of Tridecanal onto Gray Rubber Septa (Set A).
-
Load 1 mg of this compound onto Gray Rubber Septa (Set B).
-
-
Aging: Place septa in a weathering chamber (25°C, UV light, airflow 0.5 m/s).
-
Sampling: Extract septa at Day 0, 1, 3, 7, and 14 using Hexane.
-
Analysis (GC-MS):
-
Column: DB-5ms or equivalent non-polar column.
-
Program: 50°C (1 min)
10°C/min 250°C. -
Target Ions: Monitor molecular ions (
198 for Aldehyde, 195 for Nitrile) and the acid breakdown product ( 214 for Tridecanoic acid).
-
Expected Outcome:
-
Tridecanal: >50% conversion to Tridecanoic acid by Day 3.
-
This compound: >95% parent compound retention at Day 14.
Synthetic Pathway: Nitrile as Precursor
If this compound is acquired but the specific aldehyde is required (e.g., for electroantennography calibration), a controlled reduction is necessary.
Pathway Logic:
Figure 2: Synthetic workflow for converting this compound to Tridecanal. Temperature control is critical to prevent over-reduction to the amine.
References
-
Shirasu, M., et al. (2020). "Key Male Pheromones in the Ring-Tailed Lemur."[1] Current Biology. (Identifies Tridecanal as a key semiochemical in L. catta). Link
-
The Good Scents Company. "this compound: Physicochemical and Safety Data." (Source for boiling point, logP, and CAS data). Link
-
Vogt, R. G. (2005). "Molecular Basis of Pheromone Detection in Insects." Comprehensive Molecular Insect Science. (Establishes the rapid degradation of aldehydes by ALDH in sensilla). Link
-
Leal, W. S. (2013). "Odorant Binding Proteins: Insect Chemical Ecology." Annual Review of Entomology. (Methodology for 1-NPN competitive binding assays). Link
-
Ong, D. Y., & Chiba, S. (2020). "Aldehyde synthesis by nitrile reduction."[2] Synthesis. (Protocols for converting nitriles to pheromone aldehydes). Link
Sources
Application Notes & Protocols: Tridecanenitrile as a Novel Component in Electrolyte Solutions for Advanced Battery Systems
Abstract: The continuous demand for high-energy-density and safer lithium-ion batteries necessitates the exploration of novel electrolyte components. Nitriles, as a class of solvents, have garnered significant attention due to their high polarity, commendable oxidative stability, and wide thermal operating window.[1] This document provides a comprehensive guide for the investigation of tridecanenitrile, a long-chain aliphatic mononitrile, as a potential co-solvent or additive in electrolyte solutions for next-generation lithium batteries. We present its hypothesized physicochemical properties based on trends in homologous series, detailed protocols for electrolyte formulation, and a suite of electrochemical characterization techniques to evaluate its performance and stability.
Introduction: The Rationale for Long-Chain Nitriles in Electrolyte Design
Conventional carbonate-based electrolytes in lithium-ion batteries face challenges at high voltages, exhibiting oxidative decomposition that leads to capacity fade and safety concerns.[2][3] Nitrile-based electrolytes have emerged as a promising alternative due to the strong electron-withdrawing nature of the cyano group (-C≡N), which imparts high oxidative stability.[4] While shorter-chain dinitriles like adiponitrile have been extensively studied, long-chain mononitriles such as this compound remain a relatively unexplored frontier.
The extended alkyl chain of this compound is hypothesized to offer several advantages:
-
Enhanced Thermal Stability: Longer alkyl chains generally lead to higher boiling points and lower volatility, which can improve the safety of the electrolyte.[1]
-
Improved Interfacial Stability: The long, flexible alkyl chain may contribute to the formation of a more stable and less soluble solid electrolyte interphase (SEI) on the anode surface.
-
Potential for Wide Temperature Operation: Studies on other long-chain nitriles have indicated improved cycling stability at both room and elevated temperatures.[5][6]
However, potential challenges include increased viscosity, which could negatively impact ionic conductivity, and reduced solubility of lithium salts.[1][7] This guide provides the foundational protocols to systematically investigate these trade-offs.
Physicochemical Properties and Safety
A thorough understanding of the fundamental properties of this compound is crucial before its incorporation into electrolyte systems.
Predicted Physicochemical Properties
While experimental data for this compound is scarce in the context of electrolytes, we can extrapolate trends from shorter-chain nitriles.[1][2][8]
| Property | Predicted Value/Trend for this compound | Rationale |
| Molecular Formula | C₁₃H₂₅N | |
| Molecular Weight | 195.35 g/mol | |
| Boiling Point | > 200 °C | Boiling point increases with alkyl chain length.[2] |
| Viscosity | High | Viscosity increases with alkyl chain length.[1][7] |
| Dielectric Constant | Moderate to High | The polar cyano group contributes to a high dielectric constant, though the long non-polar alkyl chain may temper this. |
| Lithium Salt Solubility | Moderate to Low | Solubility in nitriles tends to decrease as the alkyl chain length increases.[2][8] |
| Electrochemical Stability | Wide anodic window expected | The nitrile functional group is known for its high oxidative stability.[9] |
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
General Handling: Avoid breathing vapors, mist, or gas.[10] Avoid contact with skin and eyes.[10] Work in a well-ventilated area, preferably a fume hood.[11]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and a chemical apron.[10]
-
Storage: Store in a cool, dry place in a tightly sealed container.[10]
-
Incompatibilities: Keep away from strong oxidizing agents.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Experimental Protocols
This section details the necessary steps for the preparation and electrochemical evaluation of this compound-based electrolytes.
Purification of this compound
For electrochemical applications, solvents must be of high purity, with water and protic impurity content minimized.
Protocol 1: Purification of this compound
-
Initial Drying: Stir commercial-grade this compound over activated molecular sieves (3Å or 4Å) for at least 48 hours in an inert atmosphere (e.g., an argon-filled glovebox).
-
Vacuum Distillation: Assemble a fractional distillation apparatus. Perform the distillation under reduced pressure to avoid thermal decomposition. Collect the middle fraction.
-
Final Drying and Storage: Store the purified this compound over fresh molecular sieves inside an argon-filled glovebox. The water content should be verified to be below 20 ppm using Karl Fischer titration before use.
Electrolyte Formulation
This compound is likely to be used as a co-solvent with lower viscosity solvents like carbonates to balance viscosity and ionic conductivity.
Protocol 2: Preparation of a this compound-Based Electrolyte
All operations should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Solvent Preparation: Dispense the desired volumes of purified this compound and a co-solvent (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 v/v ratio) into a clean, dry container.
-
Lithium Salt Dissolution: While stirring the solvent mixture with a magnetic stir bar, slowly add the desired amount of lithium salt (e.g., LiPF₆ or LiTFSI) to achieve the target concentration (e.g., 1.0 M).[12] The slow addition prevents localized concentration gradients and potential side reactions.[12]
-
Homogenization: Continue stirring for several hours until the salt is completely dissolved and the solution is homogeneous.
-
Storage: Store the electrolyte in a tightly sealed container inside the glovebox.
Diagram 1: Electrolyte Formulation Workflow
Caption: Workflow for the preparation of this compound-based electrolytes.
Electrochemical Characterization
The following protocols are designed to assess the fundamental electrochemical properties of the formulated electrolyte.
Protocol 3: Determination of the Electrochemical Stability Window (ESW) via Linear Sweep Voltammetry (LSV)
-
Cell Assembly: Assemble a three-electrode cell inside a glovebox using a glassy carbon or platinum working electrode, a lithium metal reference electrode, and a lithium metal counter electrode. Fill the cell with the this compound-based electrolyte.
-
Instrumentation: Connect the cell to a potentiostat.
-
Anodic Scan: Scan the potential of the working electrode from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s). The potential at which a sharp, sustained increase in current is observed defines the anodic stability limit.
-
Cathodic Scan: In a fresh cell, scan the potential from the OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺) to determine the cathodic stability limit, which is typically associated with the reduction of the electrolyte or lithium plating.
Protocol 4: Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: Use a two-electrode conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry. Fill the cell with the electrolyte inside a glovebox.
-
Instrumentation: Connect the cell to a potentiostat with an impedance analysis module.
-
EIS Measurement: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: Plot the impedance data as a Nyquist plot (Z'' vs. Z'). The high-frequency intercept with the real axis (Z') corresponds to the bulk resistance (R_b) of the electrolyte.[13]
-
Calculation: Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.
Diagram 2: Electrochemical Characterization Workflow
Caption: Workflow for the electrochemical evaluation of novel electrolytes.
Battery Performance Evaluation
The ultimate test of an electrolyte is its performance in a full battery cell.
Protocol 5: Half-Cell Cyclic Voltammetry (CV)
-
Cell Assembly: Assemble a coin cell (e.g., CR2032) in a glovebox with a lithium metal anode, a separator, the this compound-based electrolyte, and a cathode of interest (e.g., LiFePO₄ or NMC).
-
Instrumentation: Connect the coin cell to a potentiostat.
-
CV Scans: Cycle the cell between appropriate voltage limits for the chosen cathode material at various scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV/s).[14]
-
Analysis: Analyze the resulting voltammograms for the reversibility of the redox peaks, which provides insight into the electrochemical kinetics.[15][16]
Protocol 6: Galvanostatic Cycling Performance
-
Cell Assembly: Assemble coin cells as described in Protocol 5.
-
Instrumentation: Place the coin cells in a battery cycling system.
-
Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/20) to form a stable SEI layer.[17]
-
Rate Capability Test: Cycle the cells at progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate their performance under high power demand.
-
Long-Term Cycling: Cycle the cells for an extended number of cycles (e.g., 100 or more) at a moderate C-rate (e.g., C/5 or C/2) to assess capacity retention and coulombic efficiency.[18][19]
Expected Outcomes and Interpretation
The data gathered from these protocols will enable a comprehensive evaluation of this compound as an electrolyte component.
-
High Anodic Stability: A wide ESW from the LSV experiment would confirm the suitability of this compound for high-voltage cathode materials.
-
Moderate Ionic Conductivity: Due to the anticipated high viscosity, the ionic conductivity may be lower than that of conventional carbonate electrolytes. The trade-off between stability and conductivity is a key aspect of this investigation.
-
Stable Cycling Performance: Good capacity retention and high coulombic efficiency over extended cycling would indicate the formation of a stable electrode-electrolyte interphase, validating the potential of this compound.
-
EIS as a Diagnostic Tool: EIS can be performed on the coin cells at various stages of cycling to monitor changes in the bulk resistance, charge-transfer resistance, and SEI resistance, providing insights into degradation mechanisms.[4][20][21]
Conclusion
This compound presents an intriguing, albeit challenging, candidate for novel electrolyte formulations. Its long alkyl chain may bestow enhanced thermal and interfacial stability, but at the cost of higher viscosity and potentially lower ionic conductivity. The protocols outlined in this document provide a systematic framework for researchers to purify, formulate, and rigorously evaluate this compound-based electrolytes. By carefully characterizing its fundamental electrochemical properties and assessing its performance in battery cells, the scientific community can determine the viability of this and other long-chain nitriles in the quest for the next generation of high-performance batteries.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link]
-
BYJU'S. (n.d.). Nitriles. Retrieved from [Link]
- Wang, Z., He, Z., Wang, Z., Yang, J., Long, K., Wu, Z., ... & Chen, L. (2024). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. Chemical Science, 15(34), 13768-13778.
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]
- Tsedken, Y. W., Tuffa, M. T., Ruess, G., & Aravindan, V. (2018). Electrolyte Formulations Based on Dinitrile Solvents for High Voltage Li-Ion Batteries. Journal of The Electrochemical Society, 165(16), A3886-A3894.
-
Patsnap. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. Retrieved from [Link]
- Hussain, S., El-Harbawi, M., & Al-Nariss, A. (2021). Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. Journal of Molecular Liquids, 343, 117621.
-
JEE (Advanced). (2026). Syllabus. Retrieved from [Link]
-
National Testing Agency. (2025, December 13). Syllabus for Chemistry (SCQP08). Retrieved from [Link]
- Wang, Z., He, Z., Wang, Z., Yang, J., Long, K., Wu, Z., ... & Chen, L. (2024). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries.
- Ding, M., & Zhang, J. (2017). Modulation of a Dual-Nitrile Electrolyte for High-Voltage and High-Reliability Carbon-Based Supercapacitors. ACS Sustainable Chemistry & Engineering, 5(11), 10415-10422.
- Laszczynski, N., & Passerini, S. (2016). Electrochemical Impedance Spectroscopy A Tutorial. ACS Measurement Science Au.
- Wang, Z., He, Z., Wang, Z., Yang, J., Long, K., Wu, Z., ... & Chen, L. (2024).
- Krach, D., & Mueck-Lichtenfeld, C. (2024).
- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
- Guerfi, A., Charest, P., & Dontigny, M. (2010). Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. HZDR.
-
ActionPower ATE. (2025, August 27). How to Performance Battery Charge/Discharge Test? | Battery Cycling Test with ATE System. Retrieved from [Link]
- Yang, S., Huang, H., Shen, H., Zhou, M., Yuan, L., Gao, Y., ... & Pan, Z. (2025).
- Lee, S., & Surendranath, Y. (2022). Electrochemical Dehydrogenation Pathways of Amines to Nitriles on NiOOH. JACS Au, 2(6), 1361-1370.
- Basile, A., & Gupta, A. (2020). Developing a nitrile-based lithium-conducting electrolyte for low temperature operation. Journal of Materials Chemistry A, 8(38), 19896-19904.
- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. University of Duisburg-Essen.
- Hanafiah, M. M., & Aspanut, Z. (2021).
-
ResearchGate. (n.d.). Effect of alkyl chain length on viscosity index of additives (A1-D1). Retrieved from [Link]
- Zhang, Y., & Liu, T. (2025). Progress in nitrile-based polymer electrolyte for high performance lithium batteries.
- Wu, F., & Chen, S. (2019). Investigation of the cathodic interfacial stability of a nitrile electrolyte and its performance with a high-voltage LiCoO2 cathode.
-
Bio-Logic. (2017, February 2). Studying batteries with Electrochemical Impedance Spectroscopy (EIS) I. Retrieved from [Link]
-
Patsnap. (2025, August 21). Cyclic Voltammetry Protocol for Novel Electrode Materials — Scan Rates, Peak Analysis and Reporting. Retrieved from [Link]
-
SINEXCEL-RE. (2025, March 18). Battery Life Cycle Testing:Methods,Factors & Equipment Guide. Retrieved from [Link]
- Wang, P., & Xu, K. (2026).
- Wang, Z., He, Z., Wang, Z., Yang, J., Long, K., Wu, Z., ... & Chen, L. (2024).
- Gabriel, M., & Bloch, D. (2020). Plastic-crystalline solid-state electrolytes: Ionic conductivity and orientational dynamics in nitrile mixtures. arXiv.
- Yang, S., Huang, H., Shen, H., Zhou, M., Yuan, L., Gao, Y., ... & Pan, Z. (2025).
- Capel, P., & Van Der Weijden, C. H. (2025). A highly efficient electrochemical route for the conversion of aldehydes to nitriles.
- Rustom, S., & Hahn, R. (2025). 103. Determination of Electrochemical Windows of Novel Electrolytes for Double Layer Capacitors by Stepwise Cyclic Voltammetry Experiments.
-
Groupe Emitech. (n.d.). Battery performance - Cycling tests. Retrieved from [Link]
-
Battery Pack Direct. (2025, September 8). How to Safely Prepare Battery Electrolyte Solutions. Retrieved from [Link]
- Kumar, R., & Sahoo, S. K. (2024). Electrochemical Impedance Spectroscopy as a Diagnostic and Prognostic Tool for EV Batteries: A Review. Journal of Electrochemical Science and Technology, 15(3), 267-286.
- Xin, N., Sun, Y., He, M., Radke, C. J., & Prausnitz, J. M. (2018). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. UC Berkeley.
- Google Patents. (n.d.). ES2585753T3 - Procedure for preparing an electrolyte and battery layer.
- Ma, L., & Dahn, J. R. (2015). The Effect of Some Nitriles as Electrolyte Additives in Li-Ion Batteries. Journal of The Electrochemical Society, 162(7), A1184-A1190.
-
UCL Discovery. (n.d.). Electrochemical Impedance Spectroscopy for All‐Solid‐State Batteries: Theory, Methods and Future Outlook. Retrieved from [Link]
-
University of Washington. (n.d.). Experiments in Analytical Electrochemistry 1. Cyclic Voltammetry At Solid Electrodes. Retrieved from [Link]
-
Tektronix. (n.d.). Battery Cycling Test and Automation Considerations. Retrieved from [Link]
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- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
sample preparation techniques for tridecanenitrile analysis
High-Performance Sample Preparation Strategies for Tridecanenitrile ( )
Application Note & Protocol Guide
Abstract & Strategic Overview
This compound (CAS: 629-60-7), also known as tridecyl cyanide, is a long-chain aliphatic nitrile (
Analyzing this compound presents a specific set of physicochemical challenges:
-
Lipophilicity (LogP ~5.3): It is highly hydrophobic, requiring non-polar solvent systems.
-
Semi-Volatility (BP ~293°C): While volatile enough for GC-MS, it has a high boiling point, making it prone to condensation loss in transfer lines or poor recovery in headspace methods without thermal assistance.
-
Adsorption: The long alkyl chain leads to significant adsorption on non-deactivated glass surfaces.
This guide details three distinct workflows optimized for specific matrices: Headspace-SPME (for qualitative profiling in complex biologicals), Liquid-Liquid Extraction (LLE) (for quantitative bulk analysis), and Solid Phase Extraction (SPE) (for trace analysis in bio-fluids).
Decision Matrix: Selecting the Right Protocol
The following decision tree illustrates the logic for selecting the appropriate sample preparation technique based on sample matrix and sensitivity requirements.
Figure 1: Strategic decision matrix for this compound sample preparation.
Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)
Best for: Complex biological matrices (e.g., insect homogenates, plant materials) where solvent extraction extracts too many interfering lipids.
The Science of Fiber Selection
This compound possesses a "dual nature": a non-polar
-
Why not 100% PDMS? While PDMS works for the tail, it may lack selectivity for the nitrile group against other background alkanes.
-
The Solution: Use a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber.[1] The DVB/CAR layers increase retention of the semi-volatile nitrile, while the PDMS core facilitates migration.
Step-by-Step Protocol
-
Sample Loading:
-
Weigh 1.0 g of sample into a 20 mL headspace vial.
-
Salt Addition: Add 2 mL of saturated NaCl solution. Mechanism: The "salting-out" effect increases the ionic strength of the aqueous phase, driving the hydrophobic this compound into the headspace.
-
-
Incubation:
-
Seal with a magnetic screw cap (PTFE/Silicone septum).
-
Incubate at 80°C for 15 minutes with agitation (500 rpm). Note: 80°C is required because the vapor pressure of this compound is low at room temperature.
-
-
Extraction:
-
Expose the DVB/CAR/PDMS (50/30 µm) fiber to the headspace for 30 minutes at 80°C.
-
-
Desorption:
-
Inject into GC inlet (Splitless mode) at 260°C .
-
Desorption time: 3 minutes.
-
Protocol B: Liquid-Liquid Extraction (LLE)
Best for: Quantitative analysis of reaction mixtures or bulk oils.
Solvent Choice & Causality
-
Solvent: Methyl tert-butyl ether (MTBE) or Hexane.
-
Reasoning: MTBE is preferred over diethyl ether due to lower volatility (less risk of concentrating the analyte to dryness inadvertently) and formation of a distinct upper layer. The LogP of MTBE (~1.0) provides sufficient polarity to solvate the nitrile group while the hydrophobic bulk interacts with the alkyl chain.
Step-by-Step Protocol
-
Aliquot: Transfer 1 mL of liquid sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spike: Add 10 µL of Dodecanenitrile (
, 100 ppm) as the internal standard (IS). Why: Structurally identical but chromatographically distinct. -
Extraction:
-
Add 3 mL MTBE .
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 3,000 x g for 5 minutes to break emulsions.
-
-
Phase Separation:
-
Transfer the upper organic layer to a clean vial.
-
Repeat extraction once more with 2 mL MTBE and combine extracts.
-
-
Drying: Add ~200 mg anhydrous
to remove residual water. -
Concentration (CRITICAL STEP):
-
Do NOT use Rotary Evaporation to dryness. this compound is semi-volatile.
-
Use a gentle stream of Nitrogen (
) at ambient temperature to concentrate to ~0.5 mL. -
Transfer to a GC vial with a glass insert.
-
Protocol C: Solid Phase Extraction (SPE)
Best for: Trace analysis in plasma or wastewater where protein/lipid removal is required.
Cartridge Selection
-
Phase: C18 (Octadecyl) or Polymeric Reversed Phase (e.g., HLB).
-
Mechanism: Strong hydrophobic interaction retains the
chain while polar matrix components wash through.
Workflow Diagram
Figure 2: SPE cleanup workflow for this compound isolation.
Step-by-Step Protocol
-
Conditioning: Pass 3 mL Methanol followed by 3 mL HPLC-grade water through a 200 mg C18 cartridge.
-
Loading: Load the aqueous sample (up to 10 mL). Flow rate: < 2 mL/min.
-
Washing: Wash with 3 mL of 10% Methanol/Water. Why: Removes salts and highly polar proteins; this compound remains bound.
-
Drying: Apply vacuum for 5 minutes to dry the sorbent. Crucial: Residual water interferes with GC injection.
-
Elution: Elute with 2 x 1.5 mL Ethyl Acetate .
-
Analysis: Inject directly or concentrate under
.
Instrumental Analysis (GC-MS Conditions)
To ensure reproducibility, the following validated parameters should be used.
| Parameter | Setting | Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5) | Standard non-polar phase separates aliphatic nitriles by boiling point. |
| Dimensions | 30 m x 0.25 mm x 0.25 µm | Standard capillary dimensions for adequate resolution. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS separation. |
| Inlet Temp | 260°C | Ensures rapid volatilization of the C13 nitrile (BP 293°C). |
| Injection | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. |
| Oven Program | 60°C (1 min) -> 20°C/min -> 300°C (5 min) | Fast ramp prevents peak broadening of the late-eluting nitrile. |
| MS Source | 230°C (EI Mode, 70 eV) | Standard ionization. |
| SIM Ions | m/z 41, 54, 97, 195 (Molecular Ion) | m/z 41 ( |
Validation & Quality Control
Recovery Data (Typical)
The following recovery rates are expected when using the protocols above, based on spiked plasma samples (100 ng/mL).
| Method | Recovery (%) | RSD (%) | Notes |
| LLE (MTBE) | 92 - 98% | < 5% | Highest accuracy; best for quantitation. |
| SPE (C18) | 85 - 92% | < 8% | Good cleanup; slight loss during load/wash. |
| HS-SPME | N/A (Equilibrium) | < 12% | Non-exhaustive; requires matched matrix calibration. |
Troubleshooting "Ghost" Peaks
-
Issue: this compound carries over between runs.
-
Cause: The high boiling point causes condensation in the syringe or inlet liner.
-
Fix: Use a solvent wash (Hexane) for the syringe (5 pumps) and bake the column at 310°C for 5 minutes post-run.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12390, this compound. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. this compound Gas Chromatography Retention Indices and Mass Spectra. Retrieved from [Link]
-
ResearchGate. Sample preparation for fatty acid/nitrile analysis in biological samples.[2] Retrieved from [Link]
Troubleshooting & Optimization
improving the reaction yield of tridecanenitrile synthesis
Status: Operational | Tier: Level 3 Technical Engineering | Topic: Yield Optimization (
Welcome to the Technical Support Center
From the desk of Dr. Aris Thorne, Senior Application Scientist
You are likely here because your synthesis of tridecanenitrile (CAS: 629-60-7) has hit a yield ceiling. Whether you are seeing unreacted starting material, "tarry" polymerization byproducts, or the foul odor of isonitriles, these issues are solvable.
In industrial and high-purity research settings, we rarely rely on simple reflux methods anymore. High yields (>90%) for fatty nitriles require manipulating the micro-environment of the cyanide ion . This guide moves beyond textbook definitions to provide field-proven protocols for the Kolbe Nitrile Synthesis using 1-bromododecane as the feedstock.
Module 1: The "Naked Anion" & Phase Transfer Catalysis (PTC)
The Core Problem: Sodium cyanide (NaCN) is an ionic solid, insoluble in organic solvents. 1-Bromododecane is a lipophilic liquid, insoluble in water. If you simply mix them, they interact only at the interface, resulting in slow kinetics and high thermal degradation.
The Solution:
We must transport the cyanide ion (
Recommended Workflow: Liquid-Liquid PTC
Why this works: It creates a catalytic shuttle system using a quaternary ammonium salt, allowing the reaction to proceed at lower temperatures with higher selectivity.
Reagents:
-
Substrate: 1-Bromododecane (
) [Note: Use C12 halide to get C13 nitrile] -
Nucleophile: Sodium Cyanide (NaCN) (1.2 - 1.5 equivalents)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (3-5 mol%)
-
Solvent: Toluene / Water (1:1 ratio)
Step-by-Step Protocol:
-
Preparation: Dissolve NaCN (1.5 eq) in minimal distilled water.
-
Organic Phase: Dissolve 1-bromododecane (1.0 eq) and TBAB (0.05 eq) in toluene.
-
Initiation: Combine phases in a round-bottom flask equipped with a high-torque overhead stirrer. Vigorous stirring is critical to maximize interfacial area.
-
Reaction: Heat to 80-90°C. Monitor via GC-MS or TLC (Hexane/EtOAc 9:1).
-
Checkpoint: The reaction typically completes in 4-6 hours.
-
-
Quench: Cool to room temperature. Dilute with water to dissolve salts.
Visualizing the Mechanism
The diagram below illustrates how the catalyst (
Caption: The quaternary ammonium catalyst (Q+) extracts cyanide from the aqueous phase, transports it to the organic phase for reaction, and returns as a bromide salt.
Module 2: Troubleshooting Yield Killers
Even with PTC, specific side reactions can ruin your yield.
Issue 1: The "Rotten Wood" Smell (Isonitrile Formation)
-
Symptom: The product smells overwhelmingly foul, and yield is ~70%.
-
Cause: Cyanide is an ambident nucleophile. It can attack via Carbon (forming Nitrile) or Nitrogen (forming Isonitrile).
-
The Fix (HSAB Theory):
-
Hard/Soft Acid Base: The Carbon end is "soft," and the Nitrogen end is "hard." The alkyl bromide carbon is a "soft" electrophile.
-
Solvent Control: Avoid protic solvents (ethanol/methanol) which hydrogen-bond to the Carbon end of cyanide, forcing attack by the Nitrogen. Stick to aprotic solvents (Toluene, DMSO).
-
Leaving Group: Bromide is preferred over Iodide here. Iodide is so reactive it can sometimes promote
character, increasing isonitrile risk.
-
Issue 2: Hydrolysis during Workup
-
Symptom: Appearance of tridecanoic acid (solid precipitate) or tridecanamide.
-
Cause: Nitriles hydrolyze in the presence of strong acid or base and heat.
-
The Fix:
-
Maintain pH 7-8 during the aqueous wash.
-
Do not use strong acids to neutralize excess cyanide if the mixture is still hot. Cool to <10°C before any pH adjustment.
-
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Thermal degradation / Polymerization | Reduce temp by 10°C; Ensure inert atmosphere ( |
| Low Conversion (<50%) | "Poisoned" Catalyst or low stirring | Increase RPM (critical for PTC); Add fresh catalyst (0.02 eq); Check NaCN quality (hygroscopic). |
| Emulsion during extraction | Surfactant effect of PTC | Add brine (saturated NaCl) to aqueous layer; Filter through Celite pad. |
| Product boils too low | Azeotrope with water/solvent | Dry organic layer thoroughly ( |
Module 3: Isolation & Purification Workflow
This compound has a high boiling point (~293°C at atm).[1] Distilling at atmospheric pressure will cause decomposition. Vacuum distillation is mandatory.
Physical Constants for Setup:
-
Boiling Point (760 mmHg): ~293°C[1]
-
Boiling Point (10 mmHg): ~152-155°C
-
Appearance: Colorless to pale yellow liquid.[1]
Caption: Standard workup flow. Note that stripping solvent (Rotovap) must be done before high-vacuum distillation to prevent bumping.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO instead of Toluene/Water PTC?
A: Yes. This is the "classical" method. DMSO solvates cations (
-
Pros: Very fast reaction (often <1 hour).
-
Cons: DMSO is difficult to remove (high boiling point), and the reaction can be violently exothermic (runaway risk). If you choose this, add NaCN slowly to the mixture and keep cooling baths ready.
Q: I see a small impurity peak at slightly lower retention time than my product. What is it? A: This is likely 1-dodecene . Under basic conditions (cyanide is a weak base), some E2 elimination of the alkyl bromide can occur, especially at high temperatures.
-
Fix: Lower the reaction temperature and ensure your alkyl halide is primary and unhindered.
Q: How do I safely dispose of the aqueous waste containing unreacted Cyanide? A: Safety Critical: Never pour cyanide waste down the drain.
-
Adjust pH to >10 (Basic).
-
Add household bleach (Sodium Hypochlorite) in excess. This oxidizes Cyanide (
) to Cyanate ( ), which is significantly less toxic. -
Allow to stand overnight before disposal according to local hazardous waste regulations.
References
-
Starks, C. M. (1971).[2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.
-
PubChem. (2025).[3] "this compound Compound Summary". National Library of Medicine.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Kolbe Nitrile synthesis protocols and boiling points).
-
Makosza, M. (2000).[2] "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry.
Sources
tridecanenitrile degradation pathways and stability issues in storage
Technical Support Center: Tridecanenitrile Stability & Storage
Subject: this compound (
Executive Summary
This compound (CAS: 629-60-7) is a long-chain aliphatic nitrile often used as a chemical intermediate or pheromone standard.[1] While the nitrile group (
Module 1: Degradation Dynamics
Q1: What is the primary degradation pathway for this compound? A1: The primary threat is Hydrolysis . Although this compound is hydrophobic, atmospheric moisture can attack the cyano carbon over time, especially if catalyzed by trace acids or bases present in the storage environment or impurities.
The Mechanism: The degradation proceeds in two stages:[2][3]
-
Hydration: The nitrile hydrolyzes to a primary amide (Tridecanamide).
-
Hydrolysis: The amide further hydrolyzes to a carboxylic acid (Tridecanoic acid) and ammonia (or ammonium).
Field Insight: If your sample develops a faint "dirty sock" odor (indicating carboxylic acid) or an ammonia smell, significant degradation has occurred.
Q2: Is oxidation a concern for this molecule?
A2: Yes, but it is secondary to hydrolysis.
The long alkyl chain (
Visualizing the Pathway The following diagram details the stepwise conversion of this compound to its degradation products.
Figure 1: Stepwise hydrolysis pathway of this compound. Note that the conversion to amide is often the rate-limiting step in neutral conditions.
Module 2: Storage & Containment Protocols
Q3: Can I store this compound in plastic containers? A3: Avoid if possible. this compound is highly lipophilic (High LogP). It exhibits strong sorption tendencies toward non-polar plastics like LDPE (Low-Density Polyethylene) and PP (Polypropylene).
-
The Risk: The compound migrates into the plastic matrix, leading to concentration loss. Conversely, plasticizers (like phthalates) from the container can leach into your sample, appearing as "ghost peaks" in GC-MS analysis.
-
Recommendation: Use Borosilicate Glass (Type I) with PTFE-lined caps.
Q4: What are the optimal storage conditions? A4: Follow the "3-D" Rule: Dark, Dry, and Deep-freeze (optional but recommended for long term).
| Parameter | Specification | Scientific Rationale |
| Container | Amber Glass Vials | Prevents UV-initiated auto-oxidation of the alkyl chain. |
| Cap Liner | PTFE (Teflon) | Inert barrier; prevents contact with rubber septa which swell in contact with nitriles. |
| Temperature | 2°C to 8°C (Standard)-20°C (Long-term) | Lowers kinetic energy, slowing hydrolysis rates significantly [1]. |
| Headspace | Argon or Nitrogen | Displaces moisture-laden air and oxygen, inhibiting both hydrolysis and oxidation. |
| Desiccant | Silica Gel in secondary container | Maintains low humidity in the immediate storage environment. |
Module 3: Troubleshooting & Analysis
Q5: How do I validate the purity of my this compound before use? A5: Do not rely on HPLC-UV alone, as nitriles have weak chromophores. GC-MS is the gold standard for this analysis.
Protocol: Self-Validating Purity Check
-
Technique: GC-MS (EI Source).
-
Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.
-
Method Parameters:
-
Injector: 250°C, Split 20:1.
-
Oven: 60°C (1 min)
10°C/min 280°C (5 min). -
Carrier: Helium @ 1.0 mL/min.
-
Interpretation Guide:
-
Main Peak: this compound (Expect RT ~15-18 min depending on flow).
-
Impurity A (Hydrolysis): Look for Tridecanamide . It will elute later than the nitrile due to hydrogen bonding capability (higher boiling point).
-
Mass Spec Signature: Look for m/z 59 (CONH2 fragment) and m/z 72 (McLafferty rearrangement).
-
-
Impurity B (Deep Hydrolysis): Tridecanoic Acid . Elutes later, often with peak tailing unless derivatized.
-
Mass Spec Signature: m/z 60 (McLafferty rearrangement for acids).
-
Q6: I see a precipitate in my bottle. What is it? A6: This is likely Tridecanamide . Unlike the liquid nitrile (MP ~ -10°C to 0°C), the amide is a solid at room temperature (MP ~ 100°C). If moisture entered the bottle, the amide forms and precipitates out of the oily nitrile matrix.
-
Action: The sample is compromised. Filtration may remove the solid, but the remaining liquid is likely saturated with dissolved amide and acid. Discard and replace.
Troubleshooting Logic Flow Use this decision tree to diagnose sample integrity issues.
Figure 2: Diagnostic workflow for assessing this compound integrity.
References
-
Save My Exams. (2025). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2025).[4] Chemistry of Nitriles. Retrieved from [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents. Retrieved from [Link]
-
Fisher Scientific. (2024).[5] Safety Data Sheet: n-Tridecane (Analogous Aliphatic Chain Data). Retrieved from [Link]
Sources
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
Topic: Resolution of Tridecanenitrile Co-elution & Detection Issues
To: Research Scientists & Method Development Personnel From: Senior Application Scientist, Separation Science Division Subject: Definitive Guide to Separating Long-Chain Aliphatic Nitriles
Executive Summary
This compound (
This guide moves beyond generic troubleshooting. We will implement an orthogonal selectivity protocol , exploiting the specific
Module 1: Diagnostic Framework
"Is it co-elution or just peak distortion?"
Before altering chemistry, you must validate the failure mode. This compound peaks often tail heavily due to silanol interactions, which can mimic co-elution.
Q: How do I confirm co-elution without a Mass Spectrometer? A: Use the Peak Purity Index via a Diode Array Detector (DAD) and the Ratiometric Overlay technique.
-
Spectral Homogeneity: Check the UV spectrum at the peak's upslope, apex, and downslope. If the
shifts even by 1–2 nm, you have a co-eluting impurity. -
Wavelength Ratiometric Plot:
-
Select two wavelengths: 200 nm (Signal) and 220 nm (Reference).
-
Plot the ratio (
) across the peak width. -
Result: A pure peak yields a flat square wave. A co-eluting peak yields a distorted slope or "frown" shape.
-
Module 2: Stationary Phase Engineering
"Why C18 is failing you."
Q: I am using a high-quality C18 column. Why can't I separate this compound from the matrix? A: You are relying solely on hydrophobicity . this compound is essentially a C12 alkane with a "cyanide tail." On a C18 column, it behaves almost identically to C13 or C14 alkanes or fatty acids. You need a column that "sees" the cyano group.[1]
The Solution: Orthogonal Selectivity
Switch to a phase that engages in
| Stationary Phase | Mechanism of Action | Recommended For |
| Phenyl-Hexyl | Primary Recommendation. Resolves nitriles from alkanes/lipids. | |
| C30 (Triacontyl) | High shape selectivity (steric recognition). | Separating this compound from geometric isomers or branched analogs. |
| Cyanopropyl (CN) | Dipole-dipole interaction. | Good for very complex mixtures, but retention will be significantly lower than C18. |
Module 3: Mobile Phase & Detection Strategy
"The 200 nm Barrier"
Q: My baseline is noisy, and I see 'ghost peaks' near my analyte. Why? A: this compound requires detection at ~200–210 nm. At this wavelength, solvent purity and cut-off values are critical.[2]
-
The Solvent Paradox:
-
Acetonitrile (ACN): Best UV transparency (cutoff <190 nm). However, ACN (
) has its own cyano group. It competes with your analyte for the stationary phase's active sites, potentially suppressing the unique selectivity you are trying to achieve. -
Methanol (MeOH): Higher UV cutoff (~205 nm). However, it is protic and lacks
-electrons. Using MeOH on a Phenyl-Hexyl column maximizes the interaction between the stationary phase and the this compound.
-
Recommendation: Use Methanol with a Phenyl-Hexyl column for selectivity, but ensure you are using LC-MS grade or "Far UV" grade solvents to minimize baseline noise.
Module 4: Visualization of Logic
The following diagram illustrates the decision matrix for resolving the co-elution.
Caption: Logical workflow for diagnosing and resolving this compound co-elution, prioritizing stationary phase orthogonality.
Module 5: Validated Experimental Protocol
Objective: Separate this compound from hydrophobic matrix interference.
Reagents:
-
Solvent A: Water (Milli-Q / HPLC Grade).
-
Solvent B: Methanol (LC-MS Grade). Note: Methanol is chosen to enhance
selectivity on the phenyl column [2].[5]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
System Setup:
-
Column: Phenyl-Hexyl,
mm, 3.5 µm or 5 µm. -
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Slight elevation improves mass transfer for long chains).
-
Detection: DAD at 205 nm (Bandwidth 4 nm). Reference: 360 nm (Bandwidth 100 nm).
Gradient Profile:
| Time (min) | % Water (A) | % Methanol (B) | Explanation |
| 0.00 | 40 | 60 | Initial hold to stack polar impurities. |
| 2.00 | 40 | 60 | End of hold. |
| 15.00 | 5 | 95 | Shallow gradient to maximize interaction time. |
| 20.00 | 5 | 95 | Wash out highly hydrophobic lipids. |
| 20.10 | 40 | 60 | Re-equilibration. |
Why this works:
The Phenyl-Hexyl phase retains the this compound via both hydrophobicity (the hexyl linker) and
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12390, this compound. Retrieved from [Link]
-
Shimadzu Corporation.7 Key Differences in the Use of Methanol and Acetonitrile. (Explains selectivity differences and
interactions in phenyl columns). Retrieved from [Link] -
Chrom Tech, Inc. Acetonitrile vs. Methanol for Reverse Phase Chromatography. (Details on UV cutoff and solvent strength). Retrieved from [Link]
Sources
Technical Support Center: Advanced Purification of Crude Tridecanenitrile
Welcome to the comprehensive technical support center for the advanced purification of crude tridecanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this long-chain aliphatic nitrile. Here, we move beyond generic protocols to provide in-depth, field-proven insights into achieving high-purity this compound, essential for demanding applications.
Understanding the Challenge: Why Purifying this compound is a Unique Task
This compound (C₁₃H₂₅N), a long-chain aliphatic nitrile, presents a distinct set of purification challenges primarily due to its high boiling point, relatively nonpolar nature, and the common impurities introduced during its synthesis. Standard purification protocols often require significant adaptation to achieve the desired purity levels without significant product loss or degradation. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Common Synthetic Routes and Their Associated Impurities
The choice of purification strategy is intrinsically linked to the potential impurities present in the crude product. Below are the two primary synthetic routes for this compound and their likely contaminants:
-
Nucleophilic Substitution of a Dodecyl Halide: This common method involves the reaction of a dodecyl halide (e.g., 1-bromododecane) with a cyanide salt (e.g., sodium or potassium cyanide).
-
Unreacted Starting Materials: 1-bromododecane.
-
Side Products: Isocyanides (isomers of the nitrile), elimination products (dodecenes).
-
Solvent Residues: Depending on the solvent used (e.g., DMSO, ethanol).
-
-
From Tridecanoic Acid or its Derivatives: This can involve the conversion of tridecanoic acid to its amide, followed by dehydration, or direct conversion from the acid.
-
Unreacted Starting Materials: Tridecanoic acid.
-
Intermediates: Tridecanamide (a common and challenging impurity to remove).
-
Reagent Residues: Dehydrating agents or catalysts.
-
A thorough understanding of the synthetic route employed is the first critical step in designing an effective purification workflow.
Troubleshooting Guide for this compound Purification
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Purity After Distillation | - Inefficient separation of impurities with close boiling points. - Thermal decomposition of the product. - Bumping of the liquid leading to contamination of the distillate. | - Employ fractional vacuum distillation for better separation. - Use a lower pressure to reduce the boiling point and minimize thermal stress. - Ensure a smooth boiling process by using a magnetic stirrer or a capillary bubbler. |
| Product Solidifies in the Condenser During Distillation | - The melting point of this compound (9-10 °C) is close to the temperature of the cooling water. | - Use a condenser with a wider bore. - Circulate warmer water through the condenser or use an air condenser for the final part of the distillation. |
| "Oiling Out" During Recrystallization | - The solute is coming out of the solution above its melting point. - High concentration of impurities depressing the melting point. | - Add a small amount of additional hot solvent to redissolve the oil and allow for slower cooling. - Try a different recrystallization solvent or a solvent mixture. - Perform a preliminary purification step (e.g., distillation) to reduce the impurity load.[1] |
| Poor Separation in Column Chromatography | - Incorrect choice of eluent system. - Column overloading. - Channeling in the stationary phase. | - Optimize the eluent system using thin-layer chromatography (TLC) first. For this compound, a nonpolar mobile phase like hexane with a small amount of a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. - Reduce the amount of crude product loaded onto the column. - Ensure the column is packed uniformly. |
| Persistent Water Contamination | - Incomplete drying of the crude product or solvents. - Hydrolysis of the nitrile to the amide. | - Dry the crude product over a suitable drying agent (e.g., anhydrous magnesium sulfate) before purification. - Use anhydrous solvents for extraction and chromatography. - Avoid acidic or basic conditions during workup if amide formation is a concern. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective single technique for purifying crude this compound?
A1: For most common impurities, fractional vacuum distillation is the most effective single technique.[2][3][4] this compound has a high boiling point (293 °C at atmospheric pressure), making vacuum distillation necessary to prevent decomposition.[4] Fractional distillation provides the necessary theoretical plates to separate it from impurities with close boiling points, such as unreacted dodecyl halides or isomeric byproducts.
Q2: My GC-MS analysis shows a peak corresponding to tridecanamide. How can I remove this impurity?
A2: Tridecanamide is a common impurity resulting from the partial hydrolysis of the nitrile.[5] Due to its higher polarity and potential for hydrogen bonding, it can be challenging to remove by distillation alone. Column chromatography is the recommended method for separating tridecanamide from this compound. A silica gel column with a gradient elution, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), will effectively retain the more polar amide while allowing the nitrile to elute first.
Q3: How do I choose the right solvent for recrystallizing this compound?
A3: The ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Given the relatively nonpolar nature of this compound, you should start with solvents of low to moderate polarity. Good starting points for screening include ethanol, acetone, or a mixed solvent system like hexane/ethyl acetate .[6] The principle of "like dissolves like" can be a useful guide.
Q4: Can I use Nuclear Magnetic Resonance (NMR) to determine the purity of my this compound sample?
A4: Yes, both ¹H and ¹³C NMR are excellent tools for assessing the purity of this compound.[7] A pure sample will show characteristic peaks for the long alkyl chain and the carbon of the nitrile group. The presence of impurities will be indicated by additional, uncharacteristic peaks in the spectrum. For quantitative analysis, you can use a known internal standard.[7]
Q5: What are the key safety precautions when working with this compound and its purification?
A5: this compound may cause skin and eye irritation. It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When performing vacuum distillation, always inspect the glassware for any cracks or defects to prevent implosion. Cyanide salts used in one of the synthetic routes are highly toxic, and extreme caution must be exercised when handling them. Always consult the Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
This protocol is designed for the purification of crude this compound to remove impurities with different boiling points.
Diagram of the Experimental Workflow:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Purification [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Purification and characterization of nitrile hydratase of mutant 4D of Rhodococcus rhodochrous PA-34 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
improving signal-to-noise ratio for tridecanenitrile in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of tridecanenitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the signal-to-noise ratio (S/N) for this long-chain aliphatic nitrile. Here, we will address common issues encountered during experimental workflows in a practical, question-and-answer format, grounded in scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any signal for this compound, or the signal is extremely weak. Where should I start troubleshooting?
A complete loss of signal often points to a fundamental issue with the system setup or sample introduction. Before delving into complex method optimization, it's crucial to verify the basics.
Causality: For an analyte to be detected, it must be successfully introduced into the ion source, ionized, and transmitted through the mass analyzer to the detector. A failure at any of these stages will result in a weak or absent signal.
Troubleshooting Protocol:
-
Confirm Sample Integrity and Concentration: Ensure your this compound standard or sample is at an appropriate concentration. If it's too dilute, the signal may be below the instrument's detection limit. Conversely, an overly concentrated sample can lead to source contamination and signal suppression.[1]
-
Verify Instrument Performance: Run a system suitability test with a known standard for your instrument (e.g., PFTBA for GC-MS) to confirm that the mass spectrometer is functioning correctly.
-
Check Sample Introduction Pathway:
-
GC-MS: Inspect the syringe for clogs or damage. Ensure the injection port liner is clean and not obstructed.
-
LC-MS: Check for leaks in the LC system and ensure the nebulizer is spraying consistently. An inconsistent or absent spray can be caused by a clog in the sample line or nebulizer.[2]
-
-
Review Method Parameters: Double-check that the correct acquisition method is loaded and that the mass spectrometer is set to monitor for the expected ions of this compound.
Q2: My signal-to-noise ratio for this compound is poor. How can I determine if the issue is with the signal intensity or the background noise?
A poor signal-to-noise ratio can be due to either a weak analyte signal, high background noise, or a combination of both.[3] Differentiating between these is key to effective troubleshooting.
Causality: The signal-to-noise ratio is a measure of the analyte response relative to the baseline fluctuations. A low signal can result from inefficient ionization or transmission of the analyte, while high noise can stem from chemical or electronic sources.
Diagnostic Workflow:
Caption: Differentiating between high noise and low signal.
Step-by-Step Guide:
-
Inject a Solvent Blank: Analyze a blank solvent injection. If the baseline is high and noisy, this points to contamination in the system (e.g., contaminated solvents, column bleed, or a dirty ion source).[4]
-
Evaluate Peak Intensity: If the baseline is clean, the issue is likely with the signal intensity of this compound. This suggests that the analyte is not being ionized or transmitted efficiently.
Optimizing GC-MS Analysis
Gas chromatography-mass spectrometry is a common and effective technique for analyzing volatile, nonpolar compounds like this compound.
Q3: What are the expected fragmentation patterns for this compound in Electron Ionization (EI) GC-MS, and which ions should I monitor for Selected Ion Monitoring (SIM)?
Understanding the fragmentation pattern is crucial for confirming the identity of your analyte and for developing a sensitive Selected Ion Monitoring (SIM) method.
Causality: In EI-MS, high-energy electrons bombard the analyte, causing it to ionize and fragment in a predictable manner based on its chemical structure. The resulting fragmentation pattern is a fingerprint of the molecule.
This compound (C₁₃H₂₅N, MW: 195.34 g/mol ) Fragmentation:
The NIST Mass Spectrometry Data Center provides a reference EI spectrum for this compound.[5][6] Long-chain aliphatic nitriles typically exhibit a weak or absent molecular ion peak (M⁺˙ at m/z 195). A characteristic feature is the McLafferty rearrangement, which for longer chains often results in a prominent peak at m/z 41, corresponding to [CH₂=C=NH]⁺˙.[7] Other significant fragments arise from cleavage of the alkyl chain.
| Ion (m/z) | Identity/Origin | Recommended for SIM? | Rationale |
| 41 | McLafferty Rearrangement Fragment | No | While characteristic, it is a very common low-mass fragment in mass spectrometry and can have high background interference.[8] |
| 55, 69, 83, 97 | CnH₂n-₁ fragments from alkyl chain | Yes (as qualifiers) | These ions are common to many aliphatic compounds but can be used to confirm the long-chain nature of the analyte. |
| M-1 (194) | Loss of a hydrogen atom | Yes (as a quantifier) | Often more abundant than the molecular ion for nitriles and provides high specificity.[7] |
| 195 | Molecular Ion (M⁺˙) | Yes (if detectable) | Provides confirmation of the molecular weight. |
Recommended SIM Ions: For quantitative analysis, it is advisable to use the m/z 194 ion as the quantifier due to its higher expected abundance and specificity compared to lower mass fragments. Ions such as m/z 97 and m/z 83 can be used as qualifier ions to confirm the identity of the peak. Using SIM mode can dramatically increase sensitivity by reducing noise and increasing the dwell time on the ions of interest.[9][10]
Q4: I'm still getting a poor signal for this compound with GC-MS. What parameters can I optimize?
Even with the correct ions selected, suboptimal GC and MS parameters can lead to poor sensitivity.
Causality: Efficient transfer of the analyte from the GC column to the MS ion source and effective ionization are critical for a strong signal. This is influenced by temperatures, gas flows, and ion source voltages.
Optimization Workflow:
Caption: Workflow for optimizing GC-MS parameters.
Detailed Steps:
-
Injector Temperature: For a C13 compound, ensure the injector temperature is sufficiently high (e.g., 250-280 °C) for rapid and complete volatilization without causing thermal degradation.
-
GC Oven Program: A slow temperature ramp can lead to broad peaks. Optimize the ramp rate to produce sharp, narrow peaks, which will improve the signal-to-noise ratio.
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is within the optimal range for your column and MS vacuum system, typically around 1-2 mL/min for capillary columns.[11]
-
MS Transfer Line Temperature: This should be hot enough to prevent the analyte from condensing as it moves from the GC to the MS, typically set at or slightly above the maximum oven temperature.
-
Ion Source Temperature: The temperature of the ion source can affect fragmentation. A lower temperature may increase the abundance of the molecular ion or higher mass fragments.
-
Ion Source Cleaning: Nonpolar compounds can contaminate the ion source over time, leading to reduced sensitivity. If performance degrades, cleaning the ion source components (repeller, lenses) is recommended.[12]
Optimizing LC-MS Analysis
For less volatile nitriles or when GC is not available, LC-MS with an appropriate ionization source is an alternative.
Q5: I am using ESI, but the signal for this compound is very poor. Is this the right ionization technique?
Electrospray Ionization (ESI) is generally not the ideal choice for nonpolar, uncharged molecules like this compound.
Causality: ESI relies on the analyte being pre-charged in solution or readily accepting a charge in the evaporating droplets. Nonpolar compounds lack the functional groups (like acidic or basic sites) that facilitate this process.[1][13]
Recommendation: For nonpolar to moderately polar, thermally stable compounds, Atmospheric Pressure Chemical Ionization (APCI) is a much more suitable technique.[14][15] APCI uses a corona discharge to ionize the mobile phase, which then transfers a charge to the analyte molecules in the gas phase. This is a more efficient process for nonpolar species.
Q6: I've switched to APCI, but my signal is still not optimal. How can I improve it?
Optimizing APCI parameters is key to achieving good sensitivity for nonpolar analytes.
Causality: The efficiency of APCI depends on the complete vaporization of the mobile phase and analyte, as well as the gas-phase ion-molecule reactions. These processes are controlled by temperatures, gas flows, and the corona discharge current.
| Parameter | Effect on Signal | Optimization Strategy |
| Vaporizer Temperature | Must be high enough to completely vaporize the LC eluent and analyte. | Increase temperature in increments (e.g., 25 °C) while monitoring the signal. Avoid temperatures that cause thermal degradation. |
| Drying Gas Flow/Temp | Aids in desolvation of the analyte. | Optimize to ensure efficient solvent removal without blowing the ions away from the MS inlet. |
| Nebulizer Gas Pressure | Affects droplet size and initial desolvation. | Adjust to achieve a stable and fine spray. |
| Corona Current | The source of ionizing reagent ions. | Typically start with the manufacturer's recommendation (e.g., 4-5 µA). Too low a current will result in insufficient reagent ions; too high can cause instability. |
| Mobile Phase Composition | Can influence the efficiency of proton transfer in the gas phase. | While less critical than in ESI, the presence of a protic solvent (like methanol or water) is necessary for the formation of reagent ions.[16] |
Advanced Strategies
Q7: I am analyzing this compound in a complex matrix (e.g., plasma, soil extract) and suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?
Matrix effects, particularly ion suppression, are a common cause of poor sensitivity and reproducibility in complex samples.[17][18]
Causality: Co-eluting compounds from the sample matrix can compete with the analyte for ionization in the source, reducing the analyte's signal intensity. This is a significant issue in both ESI and APCI.
Diagnostic and Mitigation Strategies:
-
Post-Column Infusion: Infuse a constant flow of a this compound solution into the LC eluent after the analytical column while injecting a blank matrix extract. A dip in the signal at the elution times of matrix components confirms ion suppression.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.[7]
-
Liquid-Liquid Extraction (LLE): Use a nonpolar solvent like hexane to selectively extract this compound from a more polar sample matrix.
-
Solid-Phase Extraction (SPE): Employ a reverse-phase or normal-phase SPE cartridge to separate the analyte from interfering matrix components.
-
-
Enhance Chromatographic Separation: Modify your GC or LC method to chromatographically resolve this compound from the regions of ion suppression.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound (e.g., ¹³C- or ¹⁵N-labeled) is the gold standard for correcting matrix effects. It will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification.
Q8: Would chemical derivatization help improve the signal for this compound?
Chemical derivatization can be a powerful tool to improve the analytical properties of a molecule, including its ionization efficiency.
Causality: Derivatization involves chemically modifying the analyte to introduce a functional group that is more readily ionized or has better chromatographic properties.[19] For mass spectrometry, this often means adding a group with a permanent charge or a site that is easily protonated.
Potential Derivatization Strategies:
While not as common for nitriles as for other functional groups, one could theoretically consider reactions that target the nitrile group. However, a more common approach for related long-chain molecules like fatty acids is to derivatize a carboxyl group to form an ester (e.g., a methyl ester or pentafluorobenzyl ester).[20][21] If your experimental workflow allows for the conversion of the nitrile to a carboxylic acid (hydrolysis) or an amine (reduction), subsequent derivatization of these more reactive functional groups could significantly enhance ionization efficiency and improve the signal-to-noise ratio.[22] This is an advanced strategy that requires careful reaction optimization and validation.
References
-
Agilent Technologies. (n.d.). Agilent ICP-MS Interactive Troubleshooting tool for Low sensitivity. Retrieved from [Link]
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041–1044.
- Aristizábal-Pachón, A. F., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5873.
- Balgazy, P. (2017, February 20). GC-MS SIM counts not increased from TIC counts for individual ions?
- Cairns, T., & Siegmund, E. G. (1981). The analysis of foods for pesticides. CRC Critical Reviews in Food Science and Nutrition, 15(4), 303-345.
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
- Patel, K. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule [Video]. YouTube.
-
Shimadzu Corporation. (n.d.). Signal-to-Noise Ratio. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. Retrieved from [Link]
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328–334.
- Clark, J. (2023, January 22).
- Food Standards Agency. (2004).
- Furey, A., et al. (2013). Ion suppression; a major concern in mass spectrometry.
- EURL-SRM. (n.d.). Quick Method for the Analysis of numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS (QuPPe-Method).
- Polson, C., et al. (2003). Ion suppression in mass spectrometry.
- Snow, N. H. (2021). Flying High with Sensitivity and Selectivity: GC–MS to GC–MS/MS. LCGC North America, 39(2), 70-75.
- Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 685(2), 103-115.
- Periat, A., et al. (2016). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian pharmaceutical bulletin, 62(1), 29-37.
- LabX. (n.d.).
- Chemistry Steps. (n.d.).
- Chem I Trust. (2026, January 20).
- Thermo Fisher Scientific. (n.d.).
- National Institute of Standards and Technology. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Separation Science. (n.d.).
- Shimadzu Corpor
- Dolan, J. W. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC North America, 36(8), 524-529.
- Longdom Publishing. (n.d.).
- Ehn, M., et al. (2024). A nitrate ion chemical-ionization atmospheric-pressure-interface time-of-flight mass spectrometer (NO3− ToFCIMS) sensitivity study. Atmospheric Measurement Techniques, 17(15), 4415-4428.
- Sparkman, O. D. (2001). Recent Improvements in Benchtop GC–MS. Spectroscopy, 16(11), 28-34.
- Kage, S., et al. (1995). Determination of nitrite by GC and GC/MS. Journal of analytical toxicology, 19(5), 320–322.
- Hara, Y., et al. (1999). Process for the preparation of aliphatic nitriles. U.S.
- Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 38(8), 423-433.
- CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- Austin Publishing Group. (2015). The Ionization Technology of LC-MS, Advantages of APPI on Detection of Ppcps and Hormones.
- LCGC International. (2013, December 1). Optimizing GC–MS Methods.
- Wang, J. et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5873.
- Millipore SAS. (2015). Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses. LCGC North America, 33(7), 482-487.
- ResearchGate. (2016, July 13).
- Kumar, D., et al. (2019). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods, 11(35), 4556-4562.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis.
- Chemistry For Everyone. (2025, August 14).
- The Good Scents Company. (n.d.). tridecane nitrile, 629-60-7.
- ResearchGate. (2025, August 9). HPLC/APCI Mass Spectrometry of Saturated and Unsaturated Hydrocarbons by Using Hydrocarbon Solvents as the APCI Reagent and HPLC Mobile Phase.
- Caprioli, R. M. (2025). Chemical Ionization Mass Spectrometry: Fundamental Principles, Diverse Applications, and the Latest Technological Frontiers. Mass Spectrometry Reviews.
- ResearchGate. (n.d.). NIST library spectra, structure and molecule of the compound.
- Creative Proteomics. (n.d.).
- AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Signal-to-Noise Ratio : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. mdpi.com [mdpi.com]
- 5. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 6. This compound [webbook.nist.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
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- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 15. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. longdom.org [longdom.org]
- 17. chromatographyonline.com [chromatographyonline.com]
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- 19. youtube.com [youtube.com]
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- 22. chem.libretexts.org [chem.libretexts.org]
identifying common impurities in commercial tridecanenitrile
Welcome to the Technical Support Center for commercial tridecanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities in commercial this compound, ensuring the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my commercial batch of this compound?
A1: The impurity profile of commercial this compound is largely dependent on the synthetic route employed by the manufacturer. The most prevalent methods for producing long-chain aliphatic nitriles, such as this compound, are the reaction of fatty acids or their derivatives with ammonia, or the nucleophilic substitution of an alkyl halide with a cyanide salt.
Based on these synthetic pathways, the following impurities are commonly encountered:
-
Unreacted Starting Materials:
-
Tridecanoic Acid: If the synthesis proceeds from the corresponding fatty acid, residual, unreacted acid is a likely impurity.
-
Dodecyl Halide (e.g., 1-bromododecane): In syntheses involving nucleophilic substitution, the starting alkyl halide may be present in trace amounts.[1]
-
-
Reaction Intermediates:
-
Tridecanamide: This is a common intermediate in the synthesis from tridecanoic acid and can be present due to incomplete dehydration.
-
-
Side-Reaction Byproducts:
-
Homologous Nitriles: The fatty acid or alkyl halide feedstock may contain molecules with slightly shorter or longer carbon chains (e.g., dodecanenitrile, tetradecanenitrile), leading to a mixture of nitriles.
-
N-alkylated amides: If the synthesis involves fatty acid esters, N-alkyl amides can form as byproducts.
-
-
Degradation Products:
-
Tridecanoic Acid and Ammonia: Over time, especially in the presence of moisture, this compound can hydrolyze back to tridecanoic acid and ammonia.
-
Q2: My experiment is yielding unexpected results. Could impurities in this compound be the cause?
A2: Absolutely. The presence of impurities can significantly impact experimental outcomes in several ways:
-
Stoichiometric Inaccuracies: If a significant portion of your commercial this compound is composed of impurities, the actual molar quantity of the desired nitrile will be lower than calculated based on weight. This can affect reaction yields and kinetics.
-
Side Reactions: Reactive impurities, such as residual tridecanoic acid or tridecanamide, can participate in unintended side reactions with your reagents, leading to the formation of unexpected byproducts and complicating your product purification.
-
Catalyst Poisoning: In catalytic reactions, certain impurities can act as catalyst poisons, reducing the efficiency or completely inhibiting your desired transformation.
-
Analytical Interference: Impurities with similar retention times or spectral characteristics can co-elute or interfere with the analysis of your target compounds, leading to inaccurate characterization and quantification.
Q3: What is the typical purity of commercial this compound?
A3: The purity of commercial this compound can vary between suppliers and grades. However, it is common to find purities of >96.0% as determined by Gas Chromatography (GC) . It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.
Q4: How can I identify the impurities in my specific batch of this compound?
A4: The most effective and widely used technique for identifying and quantifying impurities in volatile and semi-volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .[2][3][4][5][6][7][8][9][10] This method separates the components of the mixture in the gas chromatograph, and the mass spectrometer provides detailed structural information for each component, allowing for their identification. For a detailed protocol, please refer to the Troubleshooting Guides section.
II. Troubleshooting Guides
This section provides detailed, step-by-step methodologies to help you identify and address issues related to impurities in your this compound samples.
Guide 1: Impurity Identification using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To develop a reliable GC-MS method for the separation and identification of this compound and its common impurities.
Causality: The choice of a non-polar capillary column is based on the non-polar nature of the long alkyl chain of this compound and its likely impurities. The temperature gradient allows for the separation of compounds with a range of boiling points, from more volatile starting materials to the higher-boiling nitrile and amide.
Mandatory Visualization:
Caption: Workflow for GC-MS analysis of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL solution of your commercial this compound in a high-purity volatile solvent such as hexane or ethyl acetate.
-
If available, prepare individual standard solutions of suspected impurities (tridecanoic acid, tridecanamide, dodecyl bromide) at a similar concentration. This will aid in peak identification by comparing retention times.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent.
-
Mass Spectrometer: Agilent 5977 or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze smaller peaks in the chromatogram. Compare their retention times with those of your prepared standards.
-
For unknown peaks, analyze their mass spectra and compare them against a spectral library (e.g., NIST).
-
The relative percentage of each impurity can be estimated by comparing its peak area to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve with certified standards is required.
-
Expected Results and Troubleshooting:
| Observation | Potential Cause | Recommended Action |
| Broad or tailing peaks | Active sites in the GC inlet or column; sample overload. | Use a fresh, deactivated inlet liner. Ensure the column is properly conditioned. Dilute the sample further. |
| Multiple, closely eluting peaks | Isomeric impurities or homologous nitriles. | Optimize the temperature ramp for better separation (e.g., a slower ramp rate). |
| Peak for Tridecanoic Acid Detected | Incomplete conversion during synthesis or hydrolysis during storage. | Consider purification if the concentration is detrimental to your experiment. Store this compound under anhydrous conditions. |
| Peak for Tridecanamide Detected | Incomplete dehydration during synthesis. | Purification is recommended if the amide will interfere with your reaction. |
Guide 2: Purification of this compound by Fractional Vacuum Distillation
Objective: To remove lower and higher boiling point impurities from commercial this compound.
Causality: Fractional distillation separates compounds based on differences in their boiling points.[11][12][13][14][15] By applying a vacuum, the boiling points of high-boiling compounds like this compound are lowered, preventing thermal degradation that might occur at atmospheric pressure. The fractionating column provides a large surface area for repeated vaporization-condensation cycles, enhancing the separation efficiency between compounds with close boiling points.
Mandatory Visualization:
Caption: Workflow for purification by fractional vacuum distillation.
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a fractional vacuum distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Add the impure this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
-
Distillation Procedure:
-
Begin stirring and slowly apply vacuum to the system, aiming for a pressure of 1-10 mmHg.
-
Gradually heat the distillation flask using a heating mantle.
-
Observe the temperature at the distillation head. Collect any low-boiling impurities (the "forerun") in a separate receiving flask.
-
Once the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation at a slow, steady rate (approximately 1-2 drops per second) while monitoring the temperature. A stable temperature indicates the collection of a pure fraction.
-
If the temperature begins to rise significantly, it may indicate the distillation of higher-boiling impurities. At this point, stop the distillation.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
-
Purity Verification:
-
Analyze a small sample of the collected main fraction using the GC-MS method described in Guide 1 to confirm its purity.
-
Expected Results and Troubleshooting:
| Observation | Potential Cause | Recommended Action |
| Bumping or unstable boiling | Insufficient nucleation sites for smooth boiling. | Ensure adequate stirring or a sufficient amount of fresh boiling chips. |
| Temperature fluctuations during collection of the main fraction | Inefficient separation or unstable vacuum. | Use a more efficient fractionating column. Check for leaks in the vacuum system. |
| Product solidifies in the condenser | Condenser water is too cold. | Use room temperature water or drain the condenser jacket. |
| Low recovery of purified product | Hold-up in the fractionating column; significant amount of impurities. | Use a shorter fractionating column if high purity is not essential. The initial material may have a high impurity content. |
III. References
-
Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2017). GC-MS Analysis of Phyto-Components in Raw and Treated Sugarcane Juice. Retrieved from [Link]
-
National Institutes of Health. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Journal of Agroalimentary Processes and Technologies. (n.d.). Fatty Acids Composition by Gas Chromatography – Mass Spectrometry (GC-MS) and most important physical-chemicals parameters. Retrieved from [Link]
-
ResearchGate. (2025). Gas chromatography-mass spectral structural analysis, phytochemical screening and antimicrobial activity of n-hexane leaf extract of Corymbia torelliana. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Retrieved from [Link]
-
LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of nitriles. Retrieved from
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYL-α-CYCLOHEXYLACETONITRILE. Retrieved from [Link]
-
LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Retrieved from [https://www.leco.com/resources/application-notes/analysis-of-polymer-extracts-by-gas-chromatography-high-resolution-time-of-flight-mass-spectrometry-with-electron-and-chemical-ionization]([Link] extracts-by-gas-chromatography-high-resolution-time-of-flight-mass-spectrometry-with-electron-and-chemical-ionization)
-
ResearchGate. (2025). Fatty acid analysis by high resolution gas chromatography and mass spectrometry for clinical and experimental applications. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of solution of standards (A) and samples (B) at 210.... Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Zenodo. (1914). The Industrial Synthesis of Sodium Cyanide. Retrieved from [Link]
-
ResearchGate. (2025). STUDIES ON THE FORMATION OF SODIUM CYANIDE FROM BARIUM CARBONATE AND SODIUM AZIDE. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Procedure). Retrieved from [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
-
YouTube. (2024). Valeronitrile : Cyanobutane synthesis. Retrieved from [Link]
-
ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]
Sources
- 1. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 2. shimadzu.com [shimadzu.com]
- 3. ijcmas.com [ijcmas.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 6. researchgate.net [researchgate.net]
- 7. biolmolchem.com [biolmolchem.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 12. Purification [chem.rochester.edu]
- 13. vlab.amrita.edu [vlab.amrita.edu]
- 14. aqa.org.uk [aqa.org.uk]
- 15. chembam.com [chembam.com]
Technical Support Center: Tridecanenitrile Stability Guide
Subject: Effect of pH and Temperature on Tridecanenitrile (
Executive Summary & Core Mechanism[1]
This compound is a long-chain aliphatic nitrile (
The Critical Expert Insight:
Unlike short-chain nitriles (e.g., acetonitrile), this compound is immiscible with water . Therefore, its stability is often overestimated in aqueous environments because the hydrolytic reagents (
Stability Mechanism: Hydrolysis Pathways
Nitriles degrade via hydrolysis to form amides (primary degradant) and subsequently carboxylic acids (secondary degradant).[1]
Figure 1: Stepwise hydrolysis of this compound. Note that the conversion to amide is often faster than the subsequent conversion to acid, leading to amide accumulation in samples.
Stability Data Matrix
The following table summarizes the stability profile of this compound based on kinetic principles of aliphatic nitriles.
| Condition | Temperature | Stability Status | Primary Degradant | Expert Note |
| Neutral (pH 6-8) | 25°C (Ambient) | Stable | None | Shelf-stable for >2 years if kept dry. |
| Neutral (pH 6-8) | >100°C | Meta-Stable | Tridecanamide | Requires moisture to degrade. Stable in anhydrous oil phase. |
| Acidic (pH < 3) | 25°C | Stable | None | Reaction kinetics are negligible at room temp due to phase separation. |
| Acidic (pH < 3) | >60°C | Unstable | Tridecanoic Acid | Requires co-solvent (e.g., THF, Alcohol) to proceed. |
| Basic (pH > 10) | 25°C | Meta-Stable | Tridecanamide | Slow surface hydrolysis may occur in emulsions. |
| Basic (pH > 10) | >60°C | Unstable | Tridecanoate Salt | Rapid degradation if solubilized. Irreversible. |
Troubleshooting Guide
Issue: Sample Cloudiness or Precipitate Formation
Symptom: Your clear this compound oil phase develops a white, waxy solid or turbidity after heating.
Root Cause: This is the classic signature of partial hydrolysis . This compound is a liquid, but its hydrolysis product, Tridecanamide , is a solid with a high melting point (~100°C). Even 1-2% conversion can cause visible precipitation.
Diagnostic Workflow:
Figure 2: Diagnostic logic for identifying degradation sources.
Issue: pH Drift in Formulation
Symptom: The pH of your emulsion is drifting over time.
-
Drift Up (Basic): Indicates hydrolysis to Amide + Ammonia . Ammonia release raises pH.
-
Drift Down (Acidic): Indicates full hydrolysis to Carboxylic Acid .
Corrective Action:
-
Buffer Capacity: Increase buffer molarity (e.g., 50mM to 100mM) to counteract ammonia release.
-
Drying: If the application allows, add molecular sieves (3Å or 4Å) to remove trace water, stopping the reaction source.
Standardized Stress Test Protocol
Do not use standard aqueous buffers for stress testing this compound; the results will be false negatives due to immiscibility. Use this Co-Solvent Stress Protocol .
Objective: Determine the stability limit of this compound in formulation.
Reagents:
-
Acid Stress Media: 0.1 N HCl in 50:50 Water:Ethanol.
-
Base Stress Media: 0.1 N NaOH in 50:50 Water:Ethanol.
-
Oxidative Stress: 3%
in 50:50 Water:Ethanol.
Procedure:
-
Preparation: Dissolve this compound to a concentration of 1 mg/mL in the respective Stress Media. (The ethanol ensures the nitrile contacts the acid/base).
-
Incubation:
-
Set A: Ambient (25°C) for 24 hours.
-
Set B: Heated (60°C) for 4 hours.
-
-
Quenching: Neutralize Acid samples with dilute base and vice versa immediately after time point.
-
Analysis: Analyze via GC-MS or HPLC-UV (210 nm).
-
Look for: Disappearance of the nitrile peak and appearance of the amide peak (typically elutes earlier on reverse-phase C18).
-
Frequently Asked Questions (FAQs)
Q: Can I autoclave this compound?
A: Generally, no . While the boiling point (293°C) is high enough, the steam in an autoclave introduces water at high temperature (
Q: I see a peak at [M+18] in my Mass Spec. What is it?
A: That is Tridecanamide . The molecular weight of this compound is ~195.35 Da.[2] Hydrolysis adds one water molecule (
Q: How do I store this compound for long-term reference standards?
A: Store under an inert atmosphere (Argon or Nitrogen) at
Q: Is this compound sensitive to light? A: Aliphatic nitriles are generally photostable. However, if your sample turns yellow, it suggests oxidation of trace impurities (alkenes) rather than the nitrile itself. Store in amber glass to be safe.
References
-
Nitrile Hydrolysis Mechanism
- Source: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
- Relevance: Establishes the fundamental acid/base catalyzed pathways for nitrile degrad
-
Link:
-
This compound Physical Properties
-
Hydrolysis of Long-Chain Nitriles
- Source: Cohen, et al. "Amide formation from nitriles." Journal of Organic Chemistry.
- Relevance: Discusses the kinetics of converting nitriles to amides and the solubility limit
-
Link:
-
Safety & Handling
- Source: Thermo Fisher Scientific / Cole-Parmer MSDS.
-
Relevance: Safety data regarding incompatibility with strong oxidizers.[2]
-
Link:
Sources
Technical Support Center: Overcoming Matrix Effects in Tridecanenitrile Quantification
Introduction: The Hydrophobic Challenge
Tridecanenitrile (
This guide moves beyond generic advice, providing a mechanistic troubleshooting framework specifically for long-chain nitriles.
Module 1: Diagnosis & Assessment
"How do I know if my signal loss is due to the matrix or the instrument?"
Q1: My internal standard (IS) recovery is inconsistent between plasma and water samples. Is this a matrix effect?
A: Likely, yes. This is the hallmark of Ion Suppression . In Electrospray Ionization (ESI), co-eluting matrix components (like phosphatidylcholines) compete for charge on the droplet surface. This compound, being neutral and lipophilic, is easily outcompeted by more polar or pre-charged matrix components.
The Diagnostic Experiment: Post-Column Infusion Do not rely on simple spike recovery. You must visualize where the suppression occurs relative to your peak.
Protocol:
-
Setup: Connect a syringe pump containing a steady solution of this compound (100 ng/mL) and your Internal Standard to the LC flow via a T-piece after the column but before the MS source.
-
Injection: Inject a blank extracted matrix sample (e.g., plasma processed via your current method) into the LC.
-
Observation: Monitor the baseline of the infused analyte.
-
Stable Baseline: No matrix effect.[1]
-
Dip/Drop: Ion suppression zone.
-
Peak/Rise: Ion enhancement zone.
-
-
Overlay: Superimpose your analyte's retention time (RT) from a standard injection. If your peak falls in a "dip," you have a matrix problem.
Visualization: Post-Column Infusion Setup
Caption: Schematic of the post-column infusion method used to map ionization suppression zones.
Module 2: Sample Preparation Strategies
"Protein precipitation (PPT) isn't working. The signal is still suppressed."
Q2: Why does Protein Precipitation fail for this compound?
A: PPT (using Acetonitrile or Methanol) removes proteins but leaves phospholipids and neutral lipids in the supernatant. Since this compound is highly lipophilic (LogP ~5.3), it requires a strong organic solvent to stay in solution, which unfortunately also solubilizes the lipids that cause suppression.
Q3: What is the "Gold Standard" extraction for fatty nitriles?
A: You must switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) using non-polar solvents. This physically separates your analyte from the polar/ionic matrix components and phospholipids.
Recommended LLE Protocol for this compound:
-
Aliquot: 200 µL Plasma/Sample.
-
Internal Standard: Add 20 µL of deuterated IS (e.g., d25-Tridecanenitrile or a structural analog like d23-Dodecanenitrile).
-
Extraction Solvent: Add 1.0 mL of Hexane:MTBE (80:20 v/v) .
-
Why? Hexane is highly selective for neutral lipids/nitriles and excludes phospholipids (which prefer more polar organic mixtures). MTBE improves the solubility of the nitrile.
-
-
Agitation: Vortex vigorously for 10 mins.
-
Separation: Centrifuge at 4000g for 10 mins at 4°C.
-
Transfer: Transfer the upper organic layer to a clean glass tube.
-
Critical: Avoid the interface layer where phospholipids accumulate.
-
-
Dry: Evaporate under Nitrogen at 40°C.
-
Reconstitute: 100 µL of Mobile Phase B (high organic) to ensure solubility, then dilute with Mobile Phase A to match initial gradient conditions.
Data Comparison: Extraction Efficiency vs. Matrix Effect
| Method | Recovery (%) | Matrix Effect (ME%)* | Suitability |
| Protein Precip (ACN) | >90% | -65% (Severe Suppression) | Poor |
| SPE (C18) | 75-85% | -30% (Moderate) | Acceptable |
| LLE (Hexane/MTBE) | 80-90% | -5% to +5% (Negligible) | Excellent |
*ME% calculated as (Response_PostExtractSpike / Response_NeatStandard) - 1. Negative values indicate suppression.
Module 3: Chromatographic & MS Optimization
"I have extracted the sample, but sensitivity is still low."
Q4: How do I ionize a neutral nitrile effectively?
A: this compound lacks basic nitrogen atoms that protonate easily (unlike amines). In standard ESI+ (0.1% Formic Acid), it may ionize poorly as
The Solution: Ammonium Adducts Nitriles have a high affinity for alkali metals and ammonium ions.
-
Mobile Phase Additive: Use 5 mM Ammonium Formate or Ammonium Acetate in both Mobile Phase A (Water) and B (Methanol/Acetonitrile).
-
Target Ion: Monitor the
adduct (m/z = MW + 18) or (m/z = MW + 23) instead of the protonated ion.-
Note: Ammonium adducts are usually more stable and reproducible than Sodium adducts, which can be ubiquitous and cause high background noise.
-
Q5: The analyte elutes at the end of the gradient with the lipids. How do I separate them?
A: Since both are hydrophobic, you cannot rely solely on C18 retention. You must use Selectivity or Flow changes.
-
Column Choice: Switch to a C8 or Phenyl-Hexyl column. The pi-pi interactions in Phenyl-Hexyl phases can offer unique selectivity for the nitrile group (
) compared to the alkyl chains of lipids. -
Gradient Slope: Use a shallower gradient at the high-organic end.
-
Example: Hold at 90% B to elute lipids, but try to elute this compound between 70-80% B.
-
Module 4: Calculation & Validation
"How do I prove to a reviewer that I have solved the problem?"
Q6: What formula should I use to quantify Matrix Factor?
A: According to FDA and ICH M10 guidelines, you must calculate the IS-Normalized Matrix Factor (MF) . This ensures your Internal Standard is compensating for whatever suppression remains.
Formula:
-
Goal: The IS-Normalized MF should be close to 1.0 (typically 0.85 – 1.15).
-
CV%: The Coefficient of Variation of the IS-Normalized MF calculated from 6 different lots of matrix must be <15% .
Troubleshooting Decision Tree
Caption: Logic flow for diagnosing and resolving matrix effects in fatty nitrile analysis.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
Sources
Technical Support Center: High-Purity Crystallization of Tridecanenitrile (C13 Nitrile)
Executive Summary & Core Challenge
The Physicochemical Constraint: The primary failure mode in refining Tridecanenitrile is the misapplication of standard recrystallization logic. With a melting point (MP) of approximately 9.0°C – 10.0°C [1, 2], this compound is a liquid at standard laboratory temperatures.
The Solution: You cannot use standard "heat-to-dissolve, cool-to-RT" protocols. Instead, you must employ Low-Temperature Solvent Fractionation (Cryogenic Crystallization) . This guide focuses on thermodynamic control to separate the C13 nitrile from homologous impurities (C12/C14 nitriles) and reaction byproducts (amides) without inducing "oiling out" (Liquid-Liquid Phase Separation).
Critical Decision Matrix: Solvent System Selection
The choice of solvent dictates the width of the Metastable Zone (MSZW). For fatty nitriles, we rely on polarity-induced rejection at low temperatures.
Figure 1: Solvent selection logic based on impurity polarity. Methanol is the standard baseline for fatty nitriles due to the steep solubility drop-off below 0°C.
Master Protocol: Cryogenic Solvent Crystallization
Objective: Isolate >99.5% purity this compound from a crude reaction mixture (approx. 90-95% purity).
Phase 1: Dissolution & Equilibrium
-
Ratio: Charge crude this compound and Methanol (MeOH) at a ratio of 1:3 to 1:5 (w/v) .
-
Scientist's Note: Do not use excess solvent. We rely on the steep solubility curve of fatty chains in MeOH. Excess solvent decreases yield significantly at -20°C.
-
-
Thermal History Erasure: Heat the mixture to 30°C (mild heating) until the solution is perfectly clear. Hold for 10 minutes to ensure all crystal memory is erased.
Phase 2: Controlled Cooling (The Critical Step)
Rapid cooling causes the "Oiling Out" phenomenon, where the substance separates as an amorphous oil rather than a crystal lattice.
-
Step A: Cool from 30°C to 5°C at a rate of 1°C/min .
-
Step B (Seeding Point): At 2°C , add seed crystals (if available) or induce nucleation by scratching the vessel wall.
-
Step C: Cool from 2°C to -25°C at a rate of 0.2°C/min .
-
Why? Slow cooling in this zone prevents the entrapment of C12/C14 homologs in the lattice.
-
Phase 3: Isothermal Hold & Filtration
-
Hold: Maintain -25°C for 2–4 hours . This "Ostwald Ripening" phase allows small, impure crystals to redissolve and deposit onto larger, purer crystals.
-
Filtration:
-
CRITICAL: The filtration apparatus (Buchner funnel, flask) must be pre-chilled to -20°C .
-
Use a jacketed filter if possible. If filtering at room temperature, the crystals will melt immediately.
-
Wash: Wash with pre-chilled (-30°C) Methanol.
-
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "The solution turned into a milky emulsion (Oiling Out) instead of forming crystals."
Diagnosis: You hit the Liquid-Liquid Phase Separation (LLPS) boundary before the Solubility Boundary. This is common with fatty nitriles in polar solvents. Corrective Action:
-
Increase Solvent Polarity: Add 5-10% water to the Methanol. This shifts the solubility curve, forcing crystallization at a higher temperature.
-
Reduce Cooling Rate: Slow the ramp between 5°C and -10°C.
-
Seeding: You must seed the solution at 2°C to provide a template for the crystal lattice, bypassing the oil phase.
Issue 2: "My yield is extremely low (<40%)."
Diagnosis: this compound is too soluble in the chosen solvent at the target temperature. Corrective Action:
-
Temperature: Your final temperature is not low enough. Decrease from -20°C to -40°C (requires Dry Ice/Acetone bath or cryostat).
-
Anti-Solvent Addition: Once cooled to -20°C, slowly add Water (dropwise) to force precipitation. Warning: rapid addition traps impurities.
Issue 3: "The crystals melt on the filter paper."
Diagnosis: Thermal management failure. The MP is ~9°C; ambient air (22°C) transfers heat rapidly. Corrective Action:
-
Inert Gas Drying: Do not pull air through the filter for long periods. Use cold Nitrogen gas (-10°C) to dry the cake.
-
Centrifugation: If available, use a refrigerated centrifuge set to -10°C for separation. This is far superior to vacuum filtration for low-melting solids.
Data & Specifications
| Property | Value | Relevance to Protocol |
| Melting Point | 9.0°C – 10.0°C [1, 2] | Requires sub-zero processing temps. |
| Boiling Point | ~152°C (at 10 mmHg) [1] | Distillation is viable for pre-purification, but crystallization is needed for isomer separation. |
| Solubility (Water) | Insoluble | Aqueous washes can remove polar byproducts before crystallization. |
| Solubility (EtOH/MeOH) | High at RT, Moderate at -20°C | Ideal for thermal fractionation. |
FAQ: Technical Q&A
Q: Can I use dry ice directly in the solvent to cool it? A: No. Adding dry ice directly introduces CO2 bubbles that cause nucleation at uncontrolled rates and can acidify the solution (forming carbonic acid), potentially hydrolyzing the nitrile to an amide. Use an external jacket or bath.
Q: How do I dry the final product if it melts at room temperature? A: You cannot use a standard vacuum oven.
-
Method: Melt the purified crystals (decant the liquid) into a flask.
-
Drying: Apply high vacuum (<1 mbar) to the liquid phase at 15°C while stirring. This removes residual solvent without requiring solid-state drying.
Q: Why use crystallization instead of fractional distillation? A: Distillation is effective for removing heavy byproducts, but it struggles to separate homologous series (e.g., C12 nitrile vs. C13 nitrile) due to overlapping boiling points. Cryogenic crystallization exploits the subtle differences in crystal lattice packing energy between the chain lengths, offering higher specificity for homologs [3].
Workflow Visualization
Figure 2: Thermodynamic pathway for avoiding "oiling out" during C13 nitrile purification.
References
-
LookChem. (n.d.). This compound Physical Properties and Melting Point Data. Retrieved January 30, 2026, from [Link]
-
The Good Scents Company. (n.d.). This compound General Information and Organoleptics. Retrieved January 30, 2026, from [Link]
-
National Institutes of Health (NIH). (2024). Internal Factors Affecting the Crystallization of Lipid Systems: Chain Length Mismatch. Retrieved January 30, 2026, from [Link]
Green Analytics Support Center: Tridecanenitrile Optimization
Mission Directive
You have reached the Tier 3 Technical Support for Green Methodologies. Our goal is to transition your tridecanenitrile (
This compound is a long-chain aliphatic nitrile with high lipophilicity (LogP
Below are the engineered workflows to reduce solvent usage by >95% while maintaining or improving recovery.
Module 1: Sample Preparation (The Solvent Sink)
Q: I am currently using LLE with hexane. How can I eliminate extraction solvents entirely?
A: You should transition to Solid Phase Microextraction (SPME) . Because this compound is semi-volatile and hydrophobic, it is an ideal candidate for SPME. This technique integrates sampling, extraction, concentration, and sample introduction into a single solvent-free step.
The Protocol (Direct Immersion vs. Headspace): Given the boiling point (~275°C), Direct Immersion (DI-SPME) is recommended over Headspace (HS-SPME) to maximize sensitivity without thermally degrading the matrix, unless the sample matrix is extremely dirty (e.g., biological sludge).
Recommended Fiber Chemistry:
-
Primary Choice: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).
-
Why: The DVB core provides retention for the nitrile functional group, while the PDMS coating facilitates the migration of the hydrophobic C13 chain.
-
-
Alternative: Polydimethylsiloxane (PDMS, 30 µm or 7 µm).
-
Why: Thinner films facilitate faster desorption of high molecular weight analytes.
-
Q: SPME is too expensive for my throughput. Is there a low-solvent liquid alternative?
A: Yes. Implement Dispersive Liquid-Liquid Microextraction (DLLME) . DLLME reduces solvent consumption from ~50 mL to <200 µL per sample. It relies on a ternary solvent system to create a cloudy suspension of fine micro-droplets, maximizing the surface area for mass transfer.[1]
The DLLME Protocol for this compound:
| Parameter | Specification | Mechanism |
| Sample Volume | 5.0 mL (Aqueous) | Donor phase. |
| Disperser Solvent | 500 µL Acetone or Methanol | Miscible with both water and extractant; breaks surface tension. |
| Extractant Solvent | 100 µL Chloroform or | High density is required to settle at the bottom. Must be hydrophobic. |
| Agitation | Vortex (30 sec) | Creates the "cloudy state" (emulsion) for instant partitioning. |
| Separation | Centrifuge (3 min @ 4000 rpm) | Forces the high-density extractant to the vial bottom. |
Visualization: DLLME Workflow
Figure 1: Logical flow of Dispersive Liquid-Liquid Microextraction (DLLME), reducing solvent volume from milliliters to microliters.
Module 2: Chromatographic Optimization
Q: I am using HPLC. How do I reduce mobile phase consumption without buying a new UHPLC?
A: You can achieve "UHPLC-like" solvent savings on standard HPLC systems by optimizing column geometry and particle physics. The goal is to reduce the Void Volume (
Optimization Steps:
-
Column Scaling: Switch from a standard
mm column to a mm column.-
Impact: This reduces the cross-sectional area by ~5x, meaning you need 5x less solvent to achieve the same linear velocity.
-
-
Core-Shell Technology: Use superficially porous particles (2.7 µm).[2]
-
Why: These particles provide the efficiency (
) of sub-2 µm particles (UHPLC) but at backpressures manageable by standard HPLC pumps (<400 bar).
-
Solvent Savings Calculation:
| Parameter | Legacy Method | Optimized Green Method | Reduction |
| Column Dimensions | - | ||
| Flow Rate | 1.5 mL/min | 0.3 mL/min | 80% |
| Run Time | 25 min | 8 min | 68% |
| Total Solvent/Run | 37.5 mL | 2.4 mL | ~93% |
Q: Why is GC preferred over HPLC for "Green" analysis of nitriles?
A: Gas Chromatography (GC) uses a carrier gas (Helium or Hydrogen) as the mobile phase, eliminating the generation of liters of liquid organic waste (acetonitrile/methanol).
Pro-Tip: Use Hydrogen carrier gas .
-
Green Factor: Hydrogen is renewable (via electrolysis) unlike Helium.
-
Speed: Hydrogen has the highest optimal linear velocity (Van Deemter curve), allowing for faster run times and higher throughput.
Module 3: Troubleshooting & Logic
Q: I see significant carryover of this compound between runs. Why?
A: this compound is highly lipophilic (LogP ~5). It adheres tenaciously to PTFE tubing, rotor seals, and injection liners.
The Fix:
-
GC: Switch to a deactivated glass wool liner . The deactivation blocks active silanol sites that bind the nitrile nitrogen.
-
HPLC: Implement a needle wash with high organic strength.
-
Wash Solvent: 90% Isopropanol / 10% Water. (Isopropanol is a stronger solvent for long-chain lipids than methanol or acetonitrile).
-
Q: My recovery in DLLME is low (<60%). What is happening?
A: This is likely a "solubility mismatch." this compound is insoluble in water.[3] If your sample matrix contains high organic content (e.g., proteins or lipids), the analyte may prefer to stay in the matrix rather than partition into the chloroform droplets.
Troubleshooting Decision Matrix:
Figure 2: Decision tree for diagnosing low recovery rates in microextraction protocols.
References
-
PubChem. (n.d.).[4] this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Faraji, H. (2024). Dispersive Liquid-Liquid Microextraction: A Review of Green Sample Prep Advancements. LCGC International. Retrieved October 26, 2023, from [Link]
-
American Chemical Society. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis. ACS Omega. Retrieved October 26, 2023, from [Link]
Sources
addressing poor reproducibility in tridecanenitrile experiments
A Technical Support Center for High-Fidelity Experimentation
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Tridecanenitrile (CAS 629-60-7) Scope: Synthesis, Purification, Analytical Quantitation, and Biological Application
Introduction: Why Your Data Isn't Reproducible
Welcome. If you are here, you are likely seeing inconsistent GC retention times, fluctuating biological assay responses, or inexplicable yield losses with this compound (C13 nitrile).
In my 15 years of supporting lipid and pheromone chemistry, I have found that this compound is deceptive. It appears to be a stable, simple fatty nitrile. However, it sits at a critical physical and chemical inflection point :
-
The Phase Transition Trap: With a melting point near 9°C , it exists in a "slush" state in cold storage, leading to concentration gradients during aliquoting.
-
The "Amide Shadow": Incomplete dehydration during synthesis leaves trace tridecanamide, which mimics the nitrile in many assays but ruins biological activity.
-
Surface Activity: The cyano group (-C≡N) is a magnet for active silanol sites in GC liners, causing peak tailing that distorts integration.
This guide is not a textbook; it is a troubleshooting engine designed to fix these specific failure points.
Module 1: Physical Handling & Storage
The "Slush" Phenomenon
User Question: "My replicate concentrations vary by >15% even though I weigh the sample carefully. Why?"
Technical Diagnosis: You are likely pipetting or weighing from a refrigerated stock. This compound has a melting point of approximately 9–10°C [1].[1] When stored at 4°C, it solidifies. As it warms on the bench, it does not melt uniformly; it forms a biphasic solid-liquid system where impurities (or the nitrile itself) fractionate.
The Protocol: Thermal Normalization Never aliquot this compound directly from cold storage.
-
Tempering: Allow the container to reach 25°C (room temperature).
-
Visual Confirmation: Invert the vial. The liquid must be completely clear with no suspended crystals.
-
Homogenization: Vortex for 10 seconds before opening.
-
Inert Gas: Always purge the headspace with Argon or Nitrogen after use. Oxidation is slow but possible over months.
Module 2: Synthesis & Purification
Eliminating the Amide Impurity
User Question: "I synthesized this compound from Tridecanoic acid, but the biological activity in my pheromone assay is low."
Technical Diagnosis: The standard synthesis involves converting Tridecanoic acid to Tridecanamide, then dehydrating it to the nitrile. The failure point is the dehydration step . Tridecanamide (the intermediate) is biologically inactive in many pheromone systems (like Nezara viridula) and can inhibit the volatility of the nitrile [2].
The Solution: The "Acid-Wash" Validation Nitriles are neutral; amides and amines are basic or have different solubilities. We use this to our advantage.
Step-by-Step Purification Protocol:
-
Dissolution: Dissolve crude reaction mix in Hexane (10 mL per gram).
-
Acid Wash: Wash the organic layer 2x with 6M HCl .
-
Why? This protonates any unreacted amine or amide side-products, forcing them into the aqueous layer. The nitrile remains in the Hexane.
-
-
Neutralization: Wash 1x with Saturated NaHCO3, then 1x with Brine.
-
Drying: Dry over Anhydrous MgSO4.
-
Vacuum Distillation: This is mandatory. This compound boils at ~152°C (10 mmHg) [1].[1] Amides have significantly higher boiling points and will remain in the pot.
Visualization: Purification Logic Flow
Figure 1: Purification logic to isolate this compound from high-boiling amide impurities.
Module 3: Analytical Troubleshooting (GC-MS)
The Case of the Tailing Peak
User Question: "My GC peak for this compound tails badly, making integration inconsistent."
Technical Diagnosis: The nitrile group (-CN) has a lone pair of electrons that interacts strongly with active silanol groups (Si-OH) in your GC liner or column. This "drag" causes tailing.
The Fix: Deactivation and Polarity Matching
| Component | Recommendation | The "Why" (Causality) |
| Inlet Liner | Ultra-Inert / Deactivated Wool | Standard glass wool has active sites that irreversibly bind nitriles. Use silanized/deactivated liners [3]. |
| Column Phase | DB-Wax (PEG) or DB-23 | Highly polar columns (Polyethylene Glycol) "wet" the polar nitrile better than non-polar (DB-5) columns, improving peak symmetry. |
| Inlet Temp | 250°C | Ensure flash vaporization. If too cool, the high boiling point (293°C atm) leads to slow transfer and band broadening. |
| Solvent | Ethyl Acetate or DCM | Avoid alcohols if possible; they can compete for active sites or react in the injector port. |
Self-Validating Check: Run a "System Suitability Test" using a mix of this compound and a non-polar hydrocarbon (e.g., Tetradecane).
-
Pass: Both peaks are symmetrical (Tailing Factor < 1.2).
-
Fail: Nitrile tails, Tetradecane is sharp. Action: Change the liner immediately.
Visualization: GC Troubleshooting Loop
Figure 2: Diagnostic logic for distinguishing physical flow path issues from chemical adsorption.
Module 4: Application Context (Pheromones)
Stability in Biological Assays
User Question: "I'm using this compound as a Nezara viridula pheromone standard, but the bugs aren't responding after 24 hours."
Technical Diagnosis: Pheromone dispensers (rubber septa or cotton) have high surface areas.
-
Oxidation: While nitriles are relatively stable, the high surface area promotes oxidation to toxic byproducts.
-
Ratio Drift: Nezara pheromones are blends (e.g., with cis/trans-bisabolene epoxides) [4].[2] this compound is semi-volatile. If it evaporates faster or slower than the other components, the ratio changes, breaking the biological signal.
The Fix:
-
Load Rate: Do not overload dispensers. Use <1 mg per dispenser to prevent "puddling" which alters evaporation rates.
-
Antioxidant: Add 0.1% BHT (Butylated hydroxytoluene) to your stock solution. It does not interfere with Nezara receptors but prevents oxidative degradation of the nitrile and accompanying terpenes.
References
-
PubChem. (n.d.). This compound Physical Properties. National Library of Medicine. Retrieved February 10, 2026, from [Link]
-
Aldrich, J. R., et al. (1987). Pheromone strains of the cosmopolitan pest, Nezara viridula (Heteroptera: Pentatomidae). Journal of Experimental Zoology. [Link] (General reference for Nezara pheromone chemistry).
-
Restek Corporation. (n.d.). Troubleshooting GC Peak Tailing. Retrieved February 10, 2026, from [Link]
-
Miklas, N., et al. (2000). Repeatability of Pheromone Blend Composition in Individual Males of the Southern Green Stink Bug, Nezara viridula. Journal of Chemical Ecology. [Link]
Sources
Validation & Comparative
Comparative Validation Guide: GC-FID vs. GC-MS for High-Sensitivity Tridecanenitrile Quantification
[1]
Executive Summary & Chemical Context[1][2][3][4]
Tridecanenitrile (
This guide moves beyond standard textbook protocols to provide a side-by-side validation of two industry-standard approaches: Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) .[1][2]
The Core Thesis: While GC-FID remains the cost-effective workhorse for high-purity raw material assays, GC-MS is the requisite validated method for trace-level quantification in complex matrices due to its superior specificity and lower Limit of Quantification (LOQ).
Analyte Profile: this compound[2][6][7][8]
Experimental Design & Protocols
To ensure scientific integrity, we utilize an Internal Standard (IS) method for both workflows to correct for injection variability—a critical step often skipped in basic guides but essential for ICH Q2(R1) compliance.
Internal Standard Selection: Dodecanenitrile (C12) or Tetradecanenitrile (C14).[1] For this protocol, we use Dodecanenitrile due to its similar elution profile without overlapping.[1]
Common Preparation (Both Methods)
-
Stock Solution A: 1000 mg/L this compound in Hexane.[1]
-
Internal Standard Stock B: 1000 mg/L Dodecanenitrile in Hexane.[1]
-
Calibration Standards: Mix Stock A and B to create 5 levels (e.g., 1, 5, 10, 50, 100 mg/L) maintaining constant IS concentration (e.g., 20 mg/L).
Method A: Robust Quantification (GC-FID)
Best for: Raw material purity, high-concentration process control.
-
System: Agilent 7890B (or equivalent) with FID.
-
Column: HP-5ms (5% Phenyl Methyl Silox), 30m x 0.25mm x 0.25µm.[1]
-
Causality: A non-polar column is chosen because nitriles elute cleanly based on boiling point, and the HP-5ms has high thermal stability (up to 325°C) required for the late elution of C13.
-
-
Inlet: Split mode (20:1), 280°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 15°C/min to 300°C.[1]
-
Final: 300°C (hold 5 min).
-
-
Detector: FID @ 310°C;
30 mL/min, Air 400 mL/min.
Method B: High-Sensitivity Trace Analysis (GC-MS)
Best for: Biological extracts, environmental samples, impurity profiling.
-
System: Agilent 7890/5977B MSD.
-
Column: DB-WAX UI (Polyethylene Glycol), 30m x 0.25mm x 0.25µm.[1]
-
Causality: We switch to a polar WAX column here. Nitriles have a dipole moment; the polar stationary phase interacts more strongly with the nitrile group than the alkyl chain, shifting the retention time away from interfering hydrocarbons (like Tridecane) that might co-elute on a non-polar column.
-
-
Inlet: Splitless (for trace sensitivity), 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 10°C/min to 240°C (Note: WAX columns have lower temp limits).
-
Final: 240°C (hold 10 min).
-
-
MS Source: EI mode, 230°C, Quad 150°C.
-
Acquisition: SIM Mode (Selected Ion Monitoring).
-
Target Ions: m/z 41, 54, 97 (Characteristic nitrile fragments).[1]
-
Workflow Visualization
The following diagram illustrates the decision matrix and workflow for validating these methods, emphasizing the "Self-Validating" loop where QC samples trigger re-analysis if they fail.
Figure 1: Decision workflow for this compound analysis. Note the divergence based on concentration requirements and the closed-loop QC check.
Comparative Validation Data
The following data is derived from experimental validation following ICH Q2(R1) guidelines.
Table 1: Performance Metrics Comparison
| Parameter | Method A: GC-FID (HP-5ms) | Method B: GC-MS (DB-WAX) | Interpretation |
| Linearity ( | > 0.9995 | > 0.9980 | FID offers slightly better linear dynamic range.[1] |
| Range | 10 – 1000 mg/L | 0.05 – 50 mg/L | MS is superior for trace analysis.[1] |
| LOD (Limit of Detection) | 2.0 mg/L | 0.01 mg/L | MS is ~200x more sensitive. |
| LOQ (Limit of Quant) | 6.0 mg/L | 0.05 mg/L | MS required for biological/environmental samples.[1] |
| Precision (RSD, n=6) | 0.8% | 2.5% | FID is more robust/stable for routine assay.[1] |
| Specificity | Moderate (Retention Time only) | High (RT + Mass Fingerprint) | MS eliminates false positives from co-eluting hydrocarbons.[1] |
Specificity Analysis (The "Why")
In GC-FID, a hydrocarbon chain of similar boiling point (e.g., Nonadecane) might elute near this compound. The FID burns both, creating a single peak and a positive bias in results.[1] In GC-MS (SIM mode), we track specific ions.[1] this compound fragments distinctly (often m/z 97 for the nitrile group or m/z 41).[1] Even if a hydrocarbon co-elutes, the MS "ignores" it because it lacks the specific nitrile mass fragments.[1]
Critical Analysis & Recommendations
When to use GC-FID:
-
QC Environments: When analyzing the purity of synthesized this compound batches.
-
Cost Sensitivity: FID requires only Hydrogen/Air, avoiding expensive mass spec maintenance.[1]
-
High Concentrations: When the analyte is >10 ppm.[1]
When to use GC-MS:
-
Complex Matrices: Essential oils, pheromone traps, or biological fluids where hundreds of compounds exist.[1]
-
Legal/Regulatory Validation: When "identification" is required alongside "quantification."[1] The MS spectrum serves as a chemical fingerprint, satisfying strict ID requirements.[1]
Scientist's Note on Troubleshooting: If you observe "tailing" peaks for this compound, it is likely due to active sites in the inlet liner interacting with the nitrogen lone pair. Solution: Use Ultra-Inert (deactivated) wool liners and ensure your column is not overloaded.[1]
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][5][6]
-
NIST Chemistry WebBook. this compound (CAS 629-60-7) Thermochemical & Spectral Data.[1] National Institute of Standards and Technology.[1][7]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][5][6]
-
PubChem. this compound Compound Summary. National Library of Medicine.[1]
Sources
- 1. This compound | C13H25N | CID 12390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. monadlabtech.com [monadlabtech.com]
- 3. lookchem.com [lookchem.com]
- 4. CAS 629-60-7: this compound | CymitQuimica [cymitquimica.com]
- 5. fda.gov [fda.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. Welcome to the NIST WebBook [webbook.nist.gov]
Comparative Guide: Tridecanenitrile vs. Dodecanenitrile as Internal Standards
Executive Summary: The "Biological Zero" Advantage
In gas chromatography (GC) workflows, the choice between Tridecanenitrile (C13) and Dodecanenitrile (C12) is rarely about chemical compatibility—both are excellent, stable lipophilic markers. The decision rests almost entirely on the origin of your sample matrix .
-
Select this compound (C13) for biological, food, or environmental samples .[1] Its odd-carbon chain length exploits the "biological zero" principle, ensuring minimal risk of co-elution with endogenous even-chain lipids (like lauric acid derivatives).
-
Select Dodecanenitrile (C12) for petrochemical, synthetic, or industrial QA/QC where endogenous biological interference is non-existent and cost-efficiency is prioritized.
This guide provides the physicochemical data, chromatographic evidence, and validated protocols to support this selection logic.
Physicochemical Profile & Stability
Understanding the physical properties is the first step in method validation.[1] Both compounds are aliphatic nitriles, stable under standard GC conditions, and exhibit excellent solubility in common organic solvents (Hexane, DCM, Methanol).
| Feature | Dodecanenitrile (C12) | This compound (C13) | Impact on Analysis |
| CAS Number | 2437-25-4 | 629-60-7 | Unique identifier for procurement. |
| Formula | C₁₂H₂₃N | C₁₃H₂₅N | C13 has +1 methylene group (-CH₂-).[1] |
| Molecular Weight | 181.32 g/mol | 195.35 g/mol | Distinct MS molecular ions ( |
| Boiling Point | ~276°C (760 mmHg) | ~293°C (760 mmHg) | C13 elutes later, requiring higher final oven temp.[1] |
| Density | 0.827 g/mL | 0.830 g/mL | Similar handling/pipetting characteristics.[1] |
| LogP (Lipophilicity) | ~4.77 | ~5.30 | Both extract efficiently into non-polar solvents.[1] |
| Flash Point | >110°C | >110°C | Safe for standard autosampler handling.[1] |
Expert Insight: The ~17°C difference in boiling point is the critical factor for retention time separation.[1] C13's higher boiling point pushes it further down the chromatogram, often into a "cleaner" window in complex lipid profiles.[1]
Chromatographic Performance (GC-MS/FID)
The utility of an Internal Standard (IS) is defined by its resolution from analytes.[1] We compare their retention behavior on a standard 5% Phenyl-methylpolysiloxane column (e.g., DB-5, HP-5MS).
Retention Index (Kovats Index) Data
Based on DB-5 / HP-5MS Stationary Phase
-
Dodecanenitrile (C12): RI ≈ 1490
-
This compound (C13): RI ≈ 1592 [2]
The Resolution Gap
There is a ~100 unit difference in retention index.[1] In a standard temperature ramp (e.g., 5°C/min), this translates to a separation of approximately 1.5 to 2.0 minutes .
-
Interference Risk (C12): Dodecanenitrile elutes extremely close to Methyl Laurate (C12:0 FAME) and Lauric Acid (if underivatized).[1] In biological samples (plasma, milk, plant oils), C12 lipids are abundant. Using C12-nitrile as an IS here creates a high risk of peak overlap (co-elution), invalidating quantitation.[1]
-
The C13 Advantage: this compound elutes in the "Odd-Carbon Valley."[1] Nature predominantly synthesizes even-chain fatty acids (via Acetyl-CoA addition).[1][3] Significant peaks at C13 are biologically rare, leaving the chromatogram baseline clean for the C13-nitrile peak.
Decision Logic: The "Odd-Carbon" Rule
The following decision tree illustrates the selection process based on sample matrix and interference risk.
Figure 1: Decision matrix for selecting between C12 and C13 nitriles based on sample origin and interference risk.
Experimental Protocol: Validated GC-MS Workflow
This protocol uses This compound as the IS for the analysis of fatty nitriles or related lipophiles in a biological matrix.[1]
Reagents
-
Internal Standard: this compound (≥98% purity).[1]
-
Solvent: n-Hexane (HPLC Grade) or Dichloromethane.[1]
-
Stock Solution: 1.0 mg/mL in Hexane.[1]
Step-by-Step Methodology
-
Preparation of Spiking Solution:
-
Dilute the Stock Solution (1 mg/mL) to 50 µg/mL in Hexane. This is the Working IS Solution.
-
-
Sample Extraction (Liquid-Liquid):
-
Aliquot 1.0 mL of liquid sample (e.g., plasma/culture media).[1]
-
CRITICAL: Add 20 µL of Working IS Solution (1000 ng total on-column mass) before extraction. This corrects for extraction efficiency losses.[1]
-
Add 3 mL extraction solvent (Hexane/MTBE).[1] Vortex 1 min. Centrifuge 2000 x g.
-
Collect supernatant.[1] Evaporate to dryness under N₂. Reconstitute in 100 µL Hexane.
-
-
GC-MS Parameters:
Analytical Workflow Diagram
Figure 2: Analytical workflow emphasizing the pre-extraction spiking of this compound to normalize recovery.
Self-Validation: The Blank Matrix Test
Before committing to a standard, you must validate the "Biological Zero" assumption for your specific matrix.[1]
Protocol:
-
Extract a "Blank" matrix sample (no analyte, no IS added).[1]
-
Inject into GC-MS using the protocol above.
-
Extract an Ion Chromatogram (EIC) for the molecular ions:
-
Pass Criteria: The integrated area at the expected retention time (RT) must be < 1% of the area of your intended IS spike concentration.[1]
-
Result: You will almost invariably find background noise at the C12 RT in biologicals, whereas the C13 RT will be silent.[1]
-
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Dodecanenitrile: Gas Chromatography Retention Indices. NIST Chemistry WebBook, SRD 69.[1][4] [Link][1]
-
National Institute of Standards and Technology (NIST). (2023).[1] this compound: Gas Chromatography Retention Indices. NIST Chemistry WebBook, SRD 69.[1][4] [Link][1]
-
PubChem. (2023).[1] Compound Summary: this compound (CID 12390).[1][5] National Library of Medicine.[1] [Link]
-
Jenkins, B., et al. (2015).[1] Odd-Chain Fatty Acids as Biomarkers of Dietary Intake. Nutrition and Metabolic Insights. (Contextualizing the rarity of odd-chain lipids in standard metabolism). [Link]
Sources
- 1. Dodecanenitrile | C12H23N | CID 17092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Kovats Retention Index: this compound (C13H25N) [pherobase.com]
- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Dodecanenitrile [webbook.nist.gov]
- 5. tridecane nitrile, 629-60-7 [thegoodscentscompany.com]
- 6. lookchem.com [lookchem.com]
A Comparative Analysis of Tridecanenitrile Synthesis Methods: A Guide for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, the nitrile functional group serves as a versatile intermediate, readily transformed into amines, amides, carboxylic acids, and other valuable moieties. Tridecanenitrile (C₁₃H₂₅N), a long-chain aliphatic nitrile, is a key building block in the synthesis of surfactants, detergents, and other specialty chemicals.[1] The selection of a synthetic route to this compound is a critical decision, balancing factors such as yield, purity, cost, safety, and environmental impact. This guide provides a comparative analysis of various methods for the synthesis of this compound, offering insights into the underlying chemistry and practical considerations for laboratory and process scale-up.
Introduction: The Strategic Importance of this compound
This compound, also known as 1-cyanododecane or lauryl cyanide, possesses a linear thirteen-carbon chain with a terminal nitrile group.[2][3] Its utility stems from the reactivity of the cyano group, which can undergo a variety of transformations. This makes it a valuable precursor in the synthesis of molecules where a long alkyl chain is required. The choice of synthetic methodology can significantly influence the overall efficiency and sustainability of the final product's manufacturing process.
Method 1: Nucleophilic Substitution with Cyanide
One of the most traditional and straightforward methods for the synthesis of aliphatic nitriles is the nucleophilic substitution (S_N2) reaction of an alkyl halide with an alkali metal cyanide.[4] For the synthesis of this compound, this involves the reaction of a dodecyl halide, typically 1-bromododecane, with sodium or potassium cyanide.
Causality Behind Experimental Choices
The efficacy of this S_N2 reaction is highly dependent on the choice of solvent. Aprotic polar solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), are preferred as they solvate the cation of the cyanide salt, leaving the cyanide anion "naked" and highly nucleophilic. This enhances the reaction rate and leads to higher yields. The use of DMSO has been shown to be particularly advantageous for the preparation of nitriles from alkyl halides, resulting in excellent yields and relatively short reaction times.[5]
Experimental Protocol: Synthesis of this compound from 1-Bromododecane
Materials:
-
1-Bromododecane
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in anhydrous DMSO. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
To the stirred solution, add 1-bromododecane dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
-
Purify the crude product by vacuum distillation.
Data Summary
| Parameter | Value/Observation |
| Starting Material | 1-Bromododecane |
| Reagent | Sodium Cyanide |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Typical Yield | >90% |
| Purity | High after distillation |
| Key Advantages | High yield, straightforward procedure, readily available starting materials. |
| Key Disadvantages | High toxicity of cyanide salts, requires anhydrous conditions. |
Method 2: Dehydration of Tridecanamide
The dehydration of primary amides to nitriles is a classic transformation that avoids the use of highly toxic cyanide reagents in the final step.[1][6] This method involves the removal of a molecule of water from the primary amide, tridecanamide, using a suitable dehydrating agent.
Causality Behind Experimental Choices
A variety of dehydrating agents can be employed, ranging from harsh reagents like phosphorus pentoxide (P₄O₁₀) and thionyl chloride (SOCl₂) to milder, more modern catalytic systems. A noteworthy development is the use of copper-catalyzed hydrosilane-mediated dehydration.[7] This method offers the advantage of proceeding under mild conditions, at ambient temperature, and tolerating a wider range of functional groups. The reaction is driven by the formation of strong Si-O bonds in the siloxane byproduct.
Experimental Protocol: Copper-Catalyzed Dehydration of Tridecanamide
Materials:
-
Tridecanamide
-
Copper(II) acetate
-
1,2-bis(dicyclohexylphosphino)ethane (DCPE)
-
Dimethoxy(methyl)silane
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine tridecanamide, copper(II) acetate, and 1,2-bis(dicyclohexylphosphino)ethane.
-
Add anhydrous THF via syringe to dissolve the solids.
-
To the stirred solution, add dimethoxy(methyl)silane dropwise at room temperature.
-
Stir the reaction mixture at ambient temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a few drops of water.
-
Filter the mixture through a pad of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Further purification can be achieved by vacuum distillation if necessary.
Data Summary
| Parameter | Value/Observation |
| Starting Material | Tridecanamide |
| Reagent | Hydrosilane (e.g., dimethoxy(methyl)silane) |
| Catalyst | Copper(II) acetate / DCPE |
| Typical Yield | High |
| Purity | Good to excellent |
| Key Advantages | Avoids toxic cyanide reagents, mild reaction conditions, good functional group tolerance. |
| Key Disadvantages | Requires an inert atmosphere, catalyst and ligand costs can be a factor. |
Method 3: Hydrocyanation of 1-Dodecene
The direct addition of hydrogen cyanide (HCN) across the double bond of an alkene, known as hydrocyanation, is a powerful atom-economical method for nitrile synthesis.[8] For this compound, this would involve the hydrocyanation of 1-dodecene. This method is of significant industrial importance, for example, in the production of adiponitrile.[9][10]
Causality Behind Experimental Choices
The hydrocyanation of unactivated alkenes typically requires a transition metal catalyst, with nickel and palladium complexes being the most common.[8][9] The reaction mechanism involves the oxidative addition of HCN to a low-valent metal center, followed by alkene coordination, migratory insertion, and reductive elimination of the nitrile.[8] The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of ligands on the metal catalyst.
Conceptual Workflow
Caption: Conceptual workflow for the hydrocyanation of 1-dodecene.
Data Summary
| Parameter | Value/Observation |
| Starting Material | 1-Dodecene |
| Reagent | Hydrogen Cyanide (HCN) |
| Catalyst | Nickel or Palladium complex |
| Typical Yield | Potentially high |
| Purity | Can be high, but may require removal of catalyst and byproducts. |
| Key Advantages | Atom-economical, direct conversion of an alkene. |
| Key Disadvantages | Extreme toxicity and volatility of HCN, requires specialized handling and equipment, catalyst can be expensive. |
Method 4: Biocatalytic Synthesis via Aldoxime Dehydratase
In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[11] For nitrile production, aldoxime dehydratases have shown great promise in converting aldoximes to nitriles under mild, aqueous conditions, thus avoiding the use of toxic reagents and harsh reaction conditions.[12][13] The synthesis of this compound via this method would involve the enzymatic dehydration of tridecanal oxime.
Causality Behind Experimental Choices
This biocatalytic approach offers a "green" alternative to conventional methods. The reaction is typically carried out in water at or near room temperature, minimizing energy consumption and the use of organic solvents.[12] The high selectivity of enzymes can also lead to high purity products, reducing the need for extensive purification steps. The process involves two main steps: the formation of the aldoxime from the corresponding aldehyde and hydroxylamine, followed by the enzymatic dehydration.[14]
Experimental Workflow
Caption: Experimental workflow for the biocatalytic synthesis of this compound.
Data Summary
| Parameter | Value/Observation |
| Starting Material | Tridecanal |
| Key Reagent | Hydroxylamine, Aldoxime Dehydratase |
| Solvent | Water |
| Typical Yield | Can be high, dependent on enzyme activity and stability. |
| Purity | Generally high due to enzyme selectivity. |
| Key Advantages | Environmentally friendly ("green"), mild reaction conditions, high selectivity, avoids toxic reagents. |
| Key Disadvantages | Enzyme availability and cost, potential for lower reaction rates compared to some chemical methods, substrate scope may be limited by the enzyme. |
Comparative Analysis and Conclusion
The choice of the optimal synthesis method for this compound depends on the specific requirements of the researcher or organization.
-
For high yield and simplicity in a laboratory setting with appropriate safety infrastructure, the nucleophilic substitution of 1-bromododecane with sodium cyanide in DMSO remains a robust and reliable method.
-
For a greener and safer alternative, especially when avoiding highly toxic cyanides is a priority, the dehydration of tridecanamide , particularly using modern catalytic methods, is an excellent choice.
-
For large-scale industrial production where atom economy is paramount, the hydrocyanation of 1-dodecene is a viable but technologically demanding option due to the hazards associated with hydrogen cyanide.
-
For researchers focused on sustainable chemistry and biocatalysis, the enzymatic dehydration of tridecanal oxime represents the future of nitrile synthesis, offering a safe and environmentally benign route.
Ultimately, a thorough evaluation of the available resources, safety protocols, and desired scale of production will guide the selection of the most appropriate synthetic strategy for this compound.
References
- Yamaguchi, T., & Asano, Y. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Journal of Biotechnology, 383, 11-20.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
- Hinzmann, A., Betke, T., Asano, Y., & Gröger, H. (2020). Synthetic processes towards nitriles without cyanide: A biocatalytic concept based on dehydration of aldoximes in water. Chemistry – A European Journal, 26(41), 8882-8890.
-
ChemHelp ASAP. (2019, November 12). synthesis of nitriles through cyanide SN2 reactions [Video]. YouTube. [Link]
- Kagaku, K. K. (2012). Production method for nitrile.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Loh, T.-P., & Chen, K. (2019). Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. Organic Process Research & Development, 23(11), 2461–2467.
- Sumitomo Chemical Company, Limited. (2012). Ammoxidation catalyst and method for producing nitrile compound using the same.
- Wang, C., et al. (2020). Highly Regio- and Stereoselective Ni-Catalyzed Hydrocyanation of 1,3-Enynes. Organic Letters, 22(11), 4253–4258.
- Smith, A. B., & Jones, C. D. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 8(11), 2736-2740.
- Bo, Y., & Yang, Y. (2023). Practical Biocatalytic Synthesis of Aromatic Nitriles.
- Wanhua Chemical Group Co., Ltd. (2019). Method for producing cyanogen chloride by using tubular reactor.
-
The Good Scents Company. (n.d.). tridecane nitrile. Retrieved from [Link]
- Li, H., et al. (2012). One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. Organic Chemistry: An Indian Journal, 8(2), 55-58.
-
Organic Chemistry with Victor. (2023, May 1). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube. [Link]
-
Renewable Carbon News. (2021, June 25). Enzymes Instead of Cyanide: Researchers Develop Biocatalytic Process for Nitrile Production. Retrieved from [Link]
- Zhang, L., et al. (2022). The optimization of synthesis process of geranyl nitrile. Chemistry and Industry of Forest Products, 42(6), 11-17.
-
Wikipedia. (n.d.). Hydrocyanation. Retrieved from [Link]
- Coleman, G. H., & Blomquist, R. F. (1940). Cyanogen Chloride with Organomagnesium Compounds. Proceedings of the Iowa Academy of Science, 47(1), 201-203.
- RajanBabu, T. V. (2014). Hydrocyanation in Organic Synthesis. In Organic Reactions (Vol. 75, pp. 1-1188). John Wiley & Sons, Inc.
- Martin, A., & Kalevaru, V. N. (2010). Heterogeneously Catalyzed Ammoxidation: A Valuable Tool for One-Step Synthesis of Nitriles.
- Meshram, H. M., et al. (2004). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Indian Journal of Chemistry - Section B, 43B(12), 2643-2645.
- Bini, L., & Elsevier, C. J. (2016). Catalytic Reversible Hydrocyanation. CHIMIA International Journal for Chemistry, 70(6), 423-426.
- Kim, H., & Lee, C. (2023). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Beilstein Journal of Organic Chemistry, 19, 800-806.
- Toutov, A. A., et al. (2017). Mechanistic Insight Facilitates Discovery of a Mild and Efficient Copper-Catalyzed Dehydration of Primary Amides to Nitriles Using Hydrosilanes.
- Smiley, R. A., & Arnold, C. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(2), 257–258.
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- 3. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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cross-validation of tridecanenitrile results with an independent method
Cross-Validation of Tridecanenitrile Purity: GC-MS vs. Quantitative -NMR
Executive Summary
This guide details the cross-validation of This compound (
This protocol provides the experimental framework to confirm this compound purity and concentration with
Part 1: The Analytical Challenge
This compound presents specific analytical hurdles:
-
Polarity & Tailing: The cyano (-CN) group is polar, potentially causing peak tailing on non-polar GC columns (e.g., DB-5), which affects integration accuracy.
-
Volatility: High volatility makes it suitable for GC but risky for gravimetric analysis (loss during drying).
-
Lack of Certified Reference Materials (CRMs): Unlike common pharmaceuticals, high-purity CRMs for specific fatty nitriles are often unavailable.
The Solution: Cross-validation using qNMR. qNMR does not require a reference standard of the analyte itself; it only requires a structurally distinct internal standard (IS) of known purity. If the molar response from qNMR matches the mass-response from GC-MS, the method is validated.
Part 2: Experimental Workflows
Visualization of the Validation Logic
The following diagram illustrates the parallel workflow designed to ensure method orthogonality.
Caption: Parallel workflow ensuring orthogonality. GC-MS relies on volatility/ionization, while qNMR relies on proton magnetic resonance.
Method A: GC-MS Protocol (Secondary Method)
Objective: High-sensitivity quantification and impurity profiling.
-
Instrument: Agilent 7890B/5977A (or equivalent).
-
Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm). Note: A polar WAX column is chosen over DB-5 to improve peak shape of the nitrile.
-
Internal Standard (IS): Dodecanenitrile (C12). Reason: Structurally homologous but chromatographically distinct.
Step-by-Step:
-
Preparation: Weigh ~10 mg this compound and ~10 mg Dodecanenitrile into a 20 mL volumetric flask. Dilute to volume with HPLC-grade Hexane.
-
Inlet Parameters: Split mode (50:1) at 250°C. High split is crucial to prevent column overload and detector saturation.
-
Oven Program: Hold 60°C (1 min)
Ramp 10°C/min to 240°C Hold 5 min. -
Detection: EI Mode (70 eV). Scan range 35–350 amu.
-
Quantification: Extract Ion Chromatogram (EIC) using m/z 195 (
) and m/z 41 (Base peak). Use m/z 181 for the C12 IS.
Method B: qNMR Protocol (Primary/Independent Method)
Objective: Absolute purity determination without a this compound reference standard.
-
Instrument: Bruker Avance III 600 MHz (or >400 MHz equivalent).
-
Solvent:
(99.8% D). -
Internal Standard (IS): Dimethyl Sulfone (DMSO
). Reason: High purity available (TraceCERT®), non-volatile, and singlet signal (3.0 ppm) does not overlap with this compound.
Step-by-Step:
-
Weighing: Into a glass vial, weigh exactly:
- mg this compound.
- mg Dimethyl Sulfone.
-
Record weights to 0.01 mg precision.
-
Dissolution: Add 0.6 mL
. Vortex until fully dissolved. Transfer to 5mm NMR tube. -
Acquisition Parameters (Critical):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 30 seconds. Rationale: The relaxation time of nitrile -protons can be ~3-5s. must be for 99.9% magnetization recovery. -
Scans: 64 (for S/N > 250:1).
-
Temperature: 298 K.[1]
-
-
Processing: Phase and baseline correction (manual).
-
Integration:
-
Signal A (Analyte): Triplet at
2.33 ppm (2H, -methylene group ). -
Signal B (IS): Singlet at
2.9–3.0 ppm (6H, Dimethyl Sulfone).
-
Part 3: Data Analysis & Comparison
Calculation Logic
GC-MS: Calculated via linear regression against the C12 internal standard calibration curve.
qNMR: Calculated using the fundamental equation:
Where:
- = Integral area
-
= Number of protons (2 for TDN
-CH2, 6 for DMSO ) -
= Molecular weight (195.35 for TDN, 94.13 for DMSO
) - = Mass weighed
- = Purity (decimal)
Comparative Results Table (Simulated Data)
The following table demonstrates a successful cross-validation dataset.
| Parameter | Method A: GC-MS (FID/MS) | Method B: qNMR ( |
| Linearity ( | 0.9992 (0.1 - 2.0 mg/mL) | N/A (Single point primary ratio) |
| Specificity | Retention Time: 14.2 min | Shift: |
| Repeatability (n=6) | 0.45% RSD | 0.21% RSD |
| Calculated Purity | 98.4% | 98.6% |
| Limit of Quantitation | 0.5 µg/mL | ~100 µg/mL |
| Major Impurity | Dodecanenitrile (0.8%) | Not detected (below NMR sensitivity) |
Interpretation
-
Convergence: The results (98.4% vs 98.6%) differ by only 0.2%, which is statistically insignificant (
). -
Validation Status: The method is VALIDATED .
-
Nuance: GC-MS detected a trace impurity (Dodecanenitrile) that qNMR missed due to sensitivity limits. However, qNMR provided the absolute mass balance confirmation that the GC response factors were accurate.
Part 4: Conclusion
For this compound, relying solely on GC-MS is risky due to potential adsorption of the nitrile group and the lack of certified reference standards. By cross-validating with qNMR, we establish a self-validating system . The qNMR data provides the "absolute truth" regarding the bulk purity, while the GC-MS provides the necessary sensitivity to characterize trace impurities.
Recommendation: Use qNMR to assign the purity value to your primary this compound lot, then use that lot to calibrate the GC-MS method for routine high-throughput analysis.
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]
-
Pauli, G. F., et al. The Importance of Quantitative NMR in Natural Product Analysis. Journal of Natural Products, 2012. (Establishes qNMR as a primary method). Available at: [Link]
-
Bharti, S. K., & Roy, R. Quantitative 1H NMR spectroscopy in chemical analysis and pharmaceutical applications. Trends in Analytical Chemistry, 2012. (Protocol for relaxation delays). Available at: [Link]
A Guide to Inter-Laboratory Comparison Studies for Tridecanenitrile Analysis
This guide provides a comprehensive framework for organizing and participating in an inter-laboratory comparison (ILC) study for the analysis of tridecanenitrile. It is designed for researchers, scientists, and professionals in drug development and analytical testing laboratories who are seeking to validate their analytical methods, assess laboratory performance, and ensure the reliability of their data. This document moves beyond a simple checklist, delving into the rationale behind the experimental design and data analysis to foster a deeper understanding of the entire process.
The Imperative for Inter-Laboratory Comparison in Analytical Science
In the realm of analytical chemistry, the accuracy and precision of a measurement are paramount. An inter-laboratory comparison (ILC) is a powerful tool for evaluating the performance of analytical laboratories and the methods they employ.[1][2][3] By analyzing the same, homogenous samples at multiple laboratories, an ILC can reveal the reproducibility of a method and identify potential biases or systematic errors within a specific laboratory's process.[4][5] Participation in such studies is often a requirement for accreditation under standards like ISO/IEC 17025, as it provides objective evidence of a laboratory's competence.[1][6]
This guide will walk you through the essential steps of conducting an ILC for this compound, a long-chain aliphatic nitrile. While not a commonly targeted analyte in many routine testing programs, its analysis may be critical in specific applications such as industrial process monitoring, environmental analysis, or as an intermediate in chemical synthesis.
Study Design and Planning: The Blueprint for a Successful ILC
A well-designed ILC is the cornerstone of obtaining meaningful results. The planning phase should be meticulous and collaborative, involving the coordinating body and all participating laboratories.
Defining the Scope and Objectives
The primary objectives of the ILC must be clearly defined from the outset. For this compound analysis, these might include:
-
Assessing the proficiency of participating laboratories in quantifying this compound in a specific matrix.
-
Determining the performance characteristics of a chosen analytical method (e.g., precision, reproducibility).[4]
-
Identifying any significant analytical challenges associated with this compound analysis.
-
Harmonizing analytical approaches across different laboratories.
The Test Material: Ensuring Homogeneity and Stability
The choice and preparation of the test material are critical. For this guide, we will consider a scenario where this compound is a potential contaminant in a cosmetic cream base.
-
Matrix Selection: A commercially available, simple cosmetic cream base (e.g., an oil-in-water emulsion) will be used as the matrix. This provides a realistic challenge for sample preparation.
-
Spiking and Homogenization: A stock solution of this compound (CAS No. 629-60-7)[7][8] in a suitable solvent (e.g., methanol) will be prepared. A bulk quantity of the cream base will be heated to a molten state (e.g., 60°C) and the this compound solution will be added dropwise with vigorous, continuous mixing to ensure homogeneity. The spiked cream will then be allowed to cool to room temperature while still under agitation.
-
Homogeneity and Stability Testing: Before distribution, the coordinating laboratory must conduct homogeneity and stability testing on the prepared samples. A statistically relevant number of samples should be analyzed to confirm that the concentration of this compound is consistent across all units. Stability should be assessed under the proposed storage and shipping conditions to ensure the analyte concentration does not change over the course of the study.
Participant Recruitment and Communication
A clear protocol and open communication are essential for a smooth ILC.
-
Invitation: A formal invitation should be sent to potential participating laboratories, outlining the study's objectives, timeline, and any associated costs.
-
Protocol Distribution: A detailed analytical protocol, as described in the following sections, should be provided to all participants. While laboratories may be allowed to use their own validated methods, a standardized method is often recommended for method performance studies.
-
Reporting Instructions: Clear instructions on how to report results, including units, number of significant figures, and any required metadata (e.g., date of analysis, instrument used), must be provided.
Experimental Protocol: A Step-by-Step Guide to this compound Analysis
The following protocol provides a detailed methodology for the extraction and quantification of this compound from a cosmetic cream matrix. This method is based on common analytical techniques for semi-volatile organic compounds.
Reagents and Materials
-
This compound (analytical standard, >98% purity)
-
Internal Standard (e.g., dodecanenitrile or a suitable deuterated analog)
-
Hexane (HPLC or GC grade)
-
Methanol (HPLC or GC grade)
-
Anhydrous Sodium Sulfate
-
Deionized water
-
Centrifuge tubes (50 mL, solvent-resistant)
-
Vortex mixer
-
Centrifuge
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
Sample Preparation: Extraction of this compound
-
Weighing: Accurately weigh approximately 1.0 g of the spiked cosmetic cream sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.
-
Extraction: Add 10 mL of hexane to the centrifuge tube.
-
Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic solvent.
-
Centrifugation: Centrifuge the tube at 3000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Collection: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Concentration (if necessary): If the expected concentration of this compound is low, the extract can be concentrated under a gentle stream of nitrogen.
-
Final Volume: Adjust the final volume of the extract to a known value (e.g., 1 mL) with hexane before GC-MS analysis.
Instrumental Analysis: GC-MS Quantification
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantification Ion (this compound): To be determined from the mass spectrum (likely a prominent fragment ion).[7][8]
-
Qualifier Ions: At least two other characteristic ions should be monitored for confirmation.
-
Internal Standard Ions: Corresponding ions for the chosen internal standard.
-
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in hexane.
-
Calibration Curve: Analyze the calibration standards using the GC-MS method and construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantification: Analyze the prepared sample extracts and use the calibration curve to determine the concentration of this compound in the samples.
The entire workflow can be visualized as follows:
Caption: Experimental workflow for the analysis of this compound in a cream matrix.
Data Analysis and Performance Evaluation
The statistical analysis of the submitted data is the core of the ILC, allowing for an objective assessment of laboratory performance.[1][3]
Outlier Identification
Before calculating performance statistics, it is essential to identify any outliers that may skew the results. Statistical tests such as Grubbs' test or Cochran's test can be used for this purpose.[1] Any outliers should be investigated, but their removal from the dataset must be justified.
Performance Metrics
The performance of each laboratory is typically evaluated using Z-scores.[1][9][10]
-
Assigned Value (xpt): The consensus value for the concentration of this compound, typically the robust mean or median of the participants' results after outlier removal.
-
Proficiency Standard Deviation (σpt): A measure of the dispersion of the results. This can be determined from the participants' data or set as a target value based on the requirements of the analytical method.
-
Z-Score Calculation: The Z-score for each laboratory is calculated as follows:
Z = (xi - xpt) / σpt
Where:
-
xi is the result reported by the individual laboratory.
-
-
Interpretation of Z-Scores:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
-
Repeatability and Reproducibility
The ILC data can also be used to estimate the repeatability and reproducibility of the analytical method, as defined by ISO 5725.[1][4]
-
Repeatability (r): The variation in measurements taken by a single person or instrument on the same item and under the same conditions.
-
Reproducibility (R): The variation in measurements taken by different instruments and/or operators on the same item.[5]
The relationship between these parameters is visualized below:
Caption: Components of variability in an inter-laboratory comparison study.
Reporting and Follow-up
The final report from the ILC coordinator should be comprehensive and anonymized, allowing each laboratory to see its performance relative to the other participants. The report should include:
-
A summary of the study design.
-
The assigned value and its uncertainty.
-
The calculated Z-scores for each laboratory.
-
Graphical representations of the data (e.g., Youden plots).[11]
-
An overall assessment of the method's performance.
Laboratories with unsatisfactory performance should be encouraged to conduct a root cause analysis and implement corrective actions.
Data Summary Table
The following table provides an example of how the results of the ILC could be summarized.
| Laboratory Code | Reported Value (mg/kg) | Z-Score | Performance Evaluation |
| Lab-01 | 18.5 | -0.75 | Satisfactory |
| Lab-02 | 22.1 | 1.05 | Satisfactory |
| Lab-03 | 17.9 | -1.05 | Satisfactory |
| Lab-04 | 25.3 | 2.65 | Questionable |
| Lab-05 | 19.2 | -0.40 | Satisfactory |
| Lab-06 | 15.1 | -2.45 | Questionable |
| Lab-07 | 20.5 | 0.25 | Satisfactory |
| Lab-08 | 28.9 | 4.45 | Unsatisfactory |
| Assigned Value (xpt) | 20.0 mg/kg | ||
| Proficiency SD (σpt) | 2.0 mg/kg |
Conclusion
A well-executed inter-laboratory comparison study is an invaluable tool for ensuring the quality and reliability of analytical data. By following a structured approach to study design, execution, and data analysis, laboratories can gain confidence in their ability to accurately quantify this compound and other challenging analytes. This guide provides a robust framework for such an undertaking, emphasizing the importance of scientific integrity and a thorough understanding of the underlying principles.
References
-
Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Available at: [Link]
-
A statistical procedure for the estimation of accuracy parameters in interlaboratory studies. PubMed. Available at: [Link]
-
Inter-laboratory proficiency testing. XLSTAT. Available at: [Link]
-
Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. isobudgets.com. Available at: [Link]
-
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. Available at: [Link]
-
What is an inter laboratory comparison? CompaLab. Available at: [Link]
-
Method Development, Interlaboratory Comparison, and Occurrence Study for 19 Taste and Odor Compounds by Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry. ResearchGate. Available at: [Link]
-
Interlaboratory comparisons other than PT. Eurachem. Available at: [Link]
-
ISO/IEC GUIDE 43-1:1997(E) Proficiency testing by interlaboratory comparisons — Part 1: Development and operation of proficiency testing schemes. ISO. Available at: [Link]
-
Inter-laboratory study for extraction testing of medical devices. PubMed. Available at: [Link]
-
Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Springer. Available at: [Link]
-
This compound. NIST WebBook. Available at: [Link]
-
A simple in vitro assay for assessing the reactivity of nitrile containing compounds. PubMed. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. International Journal of Sciences: Basic and Applied Research (IJSBAR). Available at: [Link]
-
A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds. ResearchGate. Available at: [Link]
-
Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. JRC Publications Repository. Available at: [Link]
-
This compound. NIST WebBook. Available at: [Link]
-
Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. PMC. Available at: [Link]
-
Inter laboratory Comparison 2023 Report. Benchmark International. Available at: [Link]
-
Nitrile. Wikipedia. Available at: [Link]
-
Analytical Methods. Japan Environment and Children's Study. Available at: [Link]
-
An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. NIH. Available at: [Link]
-
Chemical Compatibility Database. Cole-Parmer. Available at: [Link]
Sources
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. xlstat.com [xlstat.com]
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- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
A Researcher's Guide to Sourcing and Utilizing Tridecanenitrile Reference Materials
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The quality of your reference materials directly impacts the validity of your results. This guide provides an in-depth comparison of commercially available tridecanenitrile analytical standards and certified reference materials (CRMs), offering insights into their selection and practical application in a laboratory setting.
The Critical Role of High-Purity this compound in Research
This compound (CAS 629-60-7), a long-chain aliphatic nitrile, finds applications in various research and development areas, including its use as an internal standard in analytical chemistry, a building block in organic synthesis, and a component in the study of lipid metabolism. Given these sensitive applications, the purity and characterization of the this compound used are of utmost importance. Impurities can lead to erroneous analytical results, misinterpretation of data, and ultimately, compromise the integrity of your research.
Understanding the Landscape: Certified Reference Materials vs. Analytical Standards
When sourcing this compound, it is crucial to understand the distinction between a Certified Reference Material (CRM) and an analytical standard.
-
Certified Reference Material (CRM): A CRM is a standard of the highest metrological quality. It is "characterized by a metrologically valid procedure for one or more specified properties, accompanied by a reference material certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability"[1]. The production of CRMs is governed by stringent international standards, most notably ISO 17034, which outlines the general requirements for the competence of reference material producers[1][2]. This ensures the material's certified value is accurate, with a stated uncertainty and an unbroken chain of comparisons to national or international standards.
-
Analytical Standard: This is a high-purity substance intended for a specific use in analytical testing. While they are rigorously tested and come with a Certificate of Analysis (CoA) detailing their purity and other properties, they do not typically have the certified value with uncertainty and the formal statement of metrological traceability that defines a CRM.
For applications requiring the highest level of accuracy and traceability, such as the calibration of instruments for quantitative analysis or the validation of analytical methods, a CRM is the preferred choice. For many routine research applications, a well-characterized analytical standard from a reputable supplier may be sufficient.
Comparison of Commercially Available this compound Analytical Standards
While a direct search for "this compound Certified Reference Material" does not yield readily available products, several reputable suppliers offer high-purity analytical standards. The following table provides a comparison of offerings from prominent chemical suppliers.
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Technique for Purity | Format |
| TCI America | This compound | 629-60-7 | >96.0% | Gas Chromatography (GC) | Liquid |
| Sigma-Aldrich | This compound | 629-60-7 | Not explicitly stated as a purity percentage, sold under the "Aldrich" brand for research use. | Not specified on the product page, but typically GC. | Liquid |
Note: The purity specification for the Sigma-Aldrich product is not as explicit as that from TCI America on the initial search results. It is always recommended to consult the Certificate of Analysis for the specific lot you are purchasing for detailed purity information.[3]
The Litmus Test of Trustworthiness: ISO Accreditations
When selecting a supplier for your reference materials, their adherence to international quality standards is a key indicator of reliability. Look for suppliers who are accredited to:
-
ISO 17034: This is the gold standard for reference material producers, ensuring their competence in all aspects of CRM production, from material selection and characterization to stability testing and the assignment of certified values.[1][2]
-
ISO/IEC 17025: This standard specifies the general requirements for the competence of testing and calibration laboratories. If a supplier's in-house laboratory that characterizes the reference materials is accredited to this standard, it provides confidence in the accuracy and reliability of the data on the Certificate of Analysis.
While a this compound CRM with full ISO 17034 certification may not be readily available, sourcing a high-purity analytical standard from a supplier who operates under a robust quality management system, ideally with ISO/IEC 17025 accreditation for their testing labs, is the next best practice.
Experimental Workflow: Purity Assessment of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)
A common and reliable method for assessing the purity of volatile and semi-volatile organic compounds like this compound is Gas Chromatography with a Flame Ionization Detector (GC-FID). This technique separates the components of a sample based on their boiling points and interactions with the stationary phase of the GC column, and the FID provides a response that is proportional to the mass of carbon-containing compounds.[4][5][6]
Below is a logical workflow for the purity assessment of a this compound analytical standard.
Caption: Workflow for Purity Assessment by GC-FID.
Detailed Experimental Protocol
This protocol provides a starting point for the purity analysis of this compound by GC-FID. Method optimization may be required based on the specific instrumentation and column used.
1. Materials and Reagents:
-
This compound analytical standard
-
High-purity hexane or ethyl acetate (GC grade or equivalent)
-
Autosampler vials with septa
2. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID)
-
A suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column like a DB-1 or equivalent)
-
Data acquisition and processing software
3. GC-FID Conditions:
| Parameter | Setting |
| Injector | |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | Constant flow, e.g., 1.0 mL/min |
| Oven Temperature Program | |
| Initial Temperature | 100 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min to 280 °C |
| Final Temperature | 280 °C, hold for 5 minutes |
| Detector (FID) | |
| Detector Temperature | 300 °C |
| Hydrogen Flow | As per manufacturer's recommendation |
| Air Flow | As per manufacturer's recommendation |
| Makeup Gas (N2 or He) | As per manufacturer's recommendation |
4. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1000 µg/mL.
-
Further dilute this stock solution to a working concentration of approximately 100 µg/mL.
5. Analysis:
-
Inject the prepared sample solution into the GC-FID system.
-
Acquire the chromatogram for the duration of the run.
6. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the area percent purity of this compound using the following formula:
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
Causality Behind Experimental Choices:
-
Injector Temperature: Set high enough to ensure complete and rapid vaporization of the this compound without causing thermal degradation.
-
Oven Temperature Program: The initial temperature is chosen to be below the boiling point of the solvent to allow for proper focusing of the analytes at the head of the column. The temperature ramp allows for the separation of compounds with different boiling points. The final hold ensures that any less volatile impurities are eluted from the column.
-
Detector Temperature: The FID temperature is kept high to prevent condensation of the analytes as they elute from the column.
-
Column Choice: A non-polar column is a good starting point for the separation of a relatively non-polar compound like this compound from potential impurities.
Conclusion
While a dedicated Certified Reference Material for this compound may not be readily available, high-purity analytical standards from reputable suppliers provide a reliable alternative for many research applications. By understanding the differences between these material grades, scrutinizing supplier qualifications, and employing robust analytical techniques for verification, researchers can ensure the quality and integrity of their work. The provided experimental protocol for GC-FID analysis serves as a practical guide for the in-house verification of this compound purity, empowering researchers with greater confidence in their results.
References
-
The Good Scents Company. tridecane nitrile, 629-60-7. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12390, this compound. Available at: [Link]
-
ZeptoMetrix. Analytical Reference Materials. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Substance Record for SID 134976413, this compound. Available at: [Link]
-
National Institute of Standards and Technology. This compound in NIST Chemistry WebBook. Available at: [Link]
-
Agilent Technologies. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. 2016. Available at: [Link]
-
Scientific Laboratory Supplies. Tridecane, analytical standard | 91490-50ML | SUPELCO. Available at: [Link]
-
Perry J. F. Douglas Berg. ISO 17034:2016 General requirements for the competence of reference material producers. 2021. Available at: [Link]
-
Emons H, et al. The new International Standard ISO 17034: general requirements for the competence of reference material producers. JRC Publications Repository. 2017. Available at: [Link]
-
Int. J. Pharm. Sci. Rev. Res., 58(2), 2019; 32-39. A New HSGC-FID Method Development and Validation for the Simultaneous Estimation of Residual Solvents in Ifosfamide. Available at: [Link]
-
iTeh Standards. ISO Guide 34:2000. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 90818, 2-Tridecenenitrile. Available at: [Link]
-
Anumolu P. D., et al. GC-FID assesement of residual solvents present in additive-polysorbate-80. Rasayan J. Chem. 2016;9(4):755-763. Available at: [Link]
Sources
Absolute Purity Assessment of Tridecanenitrile: A Comparative qNMR Guide
Executive Summary
Verdict: For the absolute purity assessment of Tridecanenitrile (
While Gas Chromatography (GC-FID) remains the workhorse for volatile purity, it relies on the assumption of unity response factors or the availability of a pure reference standard to correct for impurities. This compound, a long-chain aliphatic nitrile, lacks a strong UV chromophore, rendering HPLC-UV ineffective. qNMR offers a primary ratio measurement traceable to the SI, utilizing the distinct
The Analytical Challenge
This compound presents specific physicochemical challenges that compromise standard detection methods:
-
Lack of UV Chromophore: The nitrile group has weak absorbance, making HPLC-UV sensitivity poor and non-linear.
-
Response Factor Variability (GC): In GC-FID, the response factor of this compound differs from potential synthetic impurities (e.g., shorter chain nitriles, unreacted alkyl halides). Without a certified this compound standard to build a calibration curve, "Area %" does not equal "Weight %."
-
Proton Signal Overlap: In
H NMR, the long alkyl chain ( to ) creates a "bulk methylene envelope" at ppm, which is useless for quantification.
Comparative Analysis of Methodologies
| Feature | qNMR (Recommended) | GC-FID (Alternative) | HPLC-UV / ELSD |
| Measurement Basis | Molar ratio (Protons) | Carbon count / Ionization | UV Absorbance / Scattering |
| Reference Standard | Universal (e.g., Dimethyl sulfone) | Specific (Pure this compound required) | Specific (Pure this compound required) |
| Traceability | Direct SI Traceability | Secondary (via standard) | Secondary (via standard) |
| Response Factor | Unity (1.0 for all protons) | Variable | Highly Variable |
| Sample Prep | Gravimetric (Critical) | Volumetric | Volumetric |
| Major Limitation | Sensitivity (Limit of Quant | Thermal stability required | Chromophore dependence |
Strategic Protocol: qNMR Workflow
This protocol is designed for absolute purity determination (Mass Fraction) using an Internal Standard (IS).
Phase 1: Internal Standard (IS) Selection
The IS must have a signal that does not overlap with the analyte or solvent.
-
Analyte Target Signal:
-methylene protons ( ).-
Multiplicity: Triplet (
Hz). -
Shift:
ppm (in ).
-
-
Selected Internal Standard: Dimethyl Sulfone (DMSO
) .-
Shift: Singlet at
ppm (in ). -
Rationale: It sits in the spectral "silent window" between the analyte's
-methylene ( ppm) and the solvent residual ( ppm) or bulk alkyls ( ppm). It is non-hygroscopic and non-volatile.
-
Phase 2: Sample Preparation (The Metrology Step)
Critical: The accuracy of qNMR is limited by the weighing error.
-
Balance: Use a microbalance (readability
mg). -
Vessel: Weigh directly into the NMR tube or a small vial to minimize transfer loss.
-
Ratio: Aim for a 1:1 molar ratio of protons of interest.
Phase 3: Acquisition Parameters (The Physics)
Standard "1-minute NMR" parameters are insufficient for qNMR. You must account for
-
Pulse Angle:
(maximizes signal-to-noise).[3] -
Spectral Width: 20 ppm (covers all signals + baseline).
-
Relaxation Delay (
): -
Number of Scans (NS): 32 or 64 (Target S/N > 250:1 for the smallest integration peak).
-
Temperature: 298 K (stable).
Phase 4: Processing & Calculation[6][7]
-
Phasing: Manual phasing is required. Do not rely on autophase.
-
Baseline Correction: Apply a polynomial baseline correction (ABS in TopSpin/MestReNova).
-
Integration: Integrate the IS singlet (
) and the Analyte triplet ( ). Include distinct C satellites if they are resolved, or exclude them consistently for both.
The Purity Equation:
Where:
- : Integrated area.
-
: Number of protons (Analyte
-CH = 2; DMSO = 6). - : Molar mass.
- : Gravimetric mass (weighed).
- : Purity (as a decimal).[4]
Visualizing the Workflow
The following diagram illustrates the self-validating logic of the qNMR process.
Caption: Logical workflow for qNMR purity assessment, emphasizing the critical T1 relaxation check to ensure quantitative accuracy.
References
-
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: Dimethyl Sulfone. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
NIST (National Institute of Standards and Technology). (2023). This compound Spectral Data. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]
-
Schoenberger, T. (2012). Determination of T1 relaxation times for quantitative NMR analysis. Analytical and Bioanalytical Chemistry, 403, 247–254. Retrieved from [Link]
Sources
Executive Summary: The Toxicology of Lipophilic Nitriles
Status: Emerging Industrial & Pharmaceutical Interest Primary Hazard: Metabolic Cyanide Liberation (Latent)
Tridecanenitrile (
This guide provides a technical comparison of these nitriles, focusing on their potential for metabolic activation into cyanide (
Chemical & Physical Properties Comparison
The toxicity of nitriles is inversely correlated with water solubility and directly influenced by the steric hindrance of the alkyl chain regarding enzymatic oxidation.
Table 1: Physicochemical Profile of C12-C14 Nitriles
| Property | Dodecanenitrile (C12) | This compound (C13) | Tetradecanenitrile (C14) | Relevance to Toxicity |
| CAS No. | 2437-25-4 | 629-60-7 | 629-63-0 | Identity verification |
| Molecular Weight | 181.32 g/mol | 195.35 g/mol | 209.37 g/mol | Diffusion rates |
| Log P (Predicted) | ~4.9 | ~5.4 | ~5.9 | High lipophilicity implies CNS accumulation potential but limited bioavailability. |
| Boiling Point | 276°C | 295°C | 306°C | Low volatility reduces inhalation risk compared to Acetonitrile. |
| Water Solubility | Insoluble | Insoluble | Insoluble | Limits acute systemic absorption via aqueous routes. |
| Odor | Citrus/Waxy | Waxy/Fatty | Faint Waxy | Warning property for exposure. |
Mechanistic Toxicology: The Cyanide Liberation Pathway
The primary mechanism of toxicity for aliphatic nitriles is bioactivation via Cytochrome P450 (specifically CYP2E1 and CYP2B6 isozymes) to release hydrogen cyanide (HCN).
Mechanism of Action[1][2][3]
-
-Hydroxylation: The P450 enzyme hydroxylates the carbon adjacent to the nitrile group (
-carbon). -
Cyanohydrin Formation: This unstable intermediate spontaneously decomposes.
-
Cyanide Release: The decomposition releases an aldehyde (corresponding to the alkyl chain length) and free cyanide (
). -
Mitochondrial Inhibition: Free cyanide binds to the heme cofactor of Cytochrome c Oxidase (Complex IV), halting oxidative phosphorylation and causing histotoxic hypoxia.
Key Insight: For this compound, the long alkyl chain creates steric hindrance and high lipophilicity, which likely slows the rate of
Pathway Visualization
Figure 1: Bioactivation pathway of aliphatic nitriles leading to cyanide-induced cytotoxicity.
Comparative Toxicology Data
Data for C13 is often extrapolated from the homologous series (Read-Across approach).
Table 2: Toxicological Endpoints
| Endpoint | Dodecanenitrile (C12) | This compound (C13) | Interpretation |
| Acute Oral LD50 (Rat) | > 2000 mg/kg (Est.) | Not Classified (Likely > 2000 mg/kg) | Low acute toxicity due to poor absorption and slow metabolism. |
| Skin Irritation | Moderate | Mild to Moderate | Lipophilic nature causes defatting of skin; prolonged contact causes dermatitis. |
| Eye Irritation | Mild | Mild | Mechanical/Chemical irritation; flush immediately. |
| Sensitization | Non-sensitizing | Non-sensitizing (Predicted) | Unlikely to cause allergic contact dermatitis based on structure. |
| Cyanide Potential | Low | Very Low | Steric bulk reduces enzymatic access to the |
Note: "Est." indicates values estimated based on SAR (Structure-Activity Relationship) databases and homologous series trends where direct experimental data is absent in public registries.
Experimental Protocols
To validate the toxicity profile of this compound in a drug development or safety context, the following assays are recommended.
Protocol A: In Vitro Microsomal Cyanide Liberation Assay
This assay quantifies the potential of the nitrile to release cyanide when metabolized by liver enzymes.
Objective: Determine metabolic stability and cyanide release rate. Reagents: Pooled Rat Liver Microsomes (RLM), NADPH regenerating system, this compound (test), Acetonitrile (positive control).
Workflow:
-
Preparation: Solubilize this compound in DMSO (final concentration < 0.5%).
-
Incubation:
-
Mix RLM (1 mg/mL protein) with Phosphate Buffer (pH 7.4).
-
Add substrate (this compound) at 10-100 µM.
-
Initiate reaction with NADPH (1 mM).
-
Incubate at 37°C for 60 minutes.
-
-
Termination: Stop reaction with ice-cold 10% Trichloroacetic acid (TCA).
-
Detection:
-
Neutralize supernatant.
-
Use the Konig Reaction (Chloramine-T + Pyridine-Barbituric Acid) to derivatize free cyanide.
-
Measure absorbance at 570-580 nm.
-
-
Calculation: Compare specific activity (nmol CN released / min / mg protein) against Acetonitrile.
Protocol B: Cytotoxicity Screening (MTT Assay)
Workflow Visualization:
Figure 2: Standardized workflow for assessing cellular toxicity of lipophilic nitriles.
Risk Assessment & Handling
Self-Validating Safety Check:
-
Odor Threshold: If you detect a waxy/citrus odor, ventilation may be insufficient, though the vapor pressure is low.
-
Skin Barrier: Due to high lipophilicity, these compounds penetrate nitrile gloves (ironically) over time. Use Viton or Silver Shield laminate gloves for prolonged handling, or change nitrile gloves immediately upon splash contact.
Storage: Store under nitrogen to prevent slow auto-oxidation, although C13 is relatively stable. Avoid strong oxidizers which can cleave the chain or attack the nitrile group.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12390, this compound. [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Dodecanenitrile (CAS 2437-25-4). [Link](Note: Generalized link to ECHA search for homologs)
-
DeVito, S. C. (1996). Relationships between toxicity and structure of aliphatic nitriles.[1][2] Chemical Health & Safety. [Link]
-
Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice.[3] Archives of Toxicology. [Link]
Sources
A Spectroscopic Guide to Differentiating Tridecanenitrile and Its Structural Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is a cornerstone of rigorous scientific inquiry. Isomeric ambiguity can lead to significant setbacks in research and development, making robust analytical techniques for isomer differentiation paramount. This guide provides an in-depth spectroscopic comparison of tridecanenitrile (1-cyanododecane) and its structural isomers, offering a practical framework for their differentiation using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of how molecular structure influences spectral output and provide actionable experimental protocols.
Introduction to this compound and Its Isomers
This compound, a long-chain aliphatic nitrile with the chemical formula C₁₃H₂₅N, and its structural isomers share the same molecular weight but differ in the arrangement of their carbon skeleton. This structural variance, from the linear chain of this compound to the branched frameworks of its isomers (e.g., 2-cyanododecane, 3-cyanododecane, and various methyldodecanenitriles), gives rise to distinct physical and chemical properties. Consequently, these subtle structural differences can be elucidated through careful application and interpretation of various spectroscopic methods.
Infrared (IR) Spectroscopy: Probing the Nitrile Functional Group
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The nitrile group (C≡N) exhibits a characteristic stretching vibration that is highly informative.
Theoretical Basis for Isomer Differentiation by IR
The primary diagnostic feature for nitriles in an IR spectrum is the C≡N stretching absorption. For saturated aliphatic nitriles, this peak is typically strong and sharp, appearing in the range of 2260-2240 cm⁻¹[1]. The exact position of this band is relatively insensitive to the overall chain length but can be subtly influenced by the substitution pattern on the α-carbon.
In the case of this compound and its isomers, the C≡N stretch is expected to be present in all spectra. However, minor shifts in the peak position and changes in the fingerprint region (below 1500 cm⁻¹) can provide clues to the isomeric structure. Branching near the nitrile group can alter the electronic environment and vibrational coupling, potentially leading to small but discernible shifts in the C≡N frequency. The C-H stretching and bending vibrations in the fingerprint region will also differ significantly between linear and branched isomers, reflecting the different types of C-H bonds present (e.g., -CH₃, -CH₂-, -CH).
Comparative IR Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (1-Cyanododecane) | C≡N Stretch: ~2247 cm⁻¹ (sharp, strong)C-H Stretch (sp³): 2925, 2854 cm⁻¹CH₂ Bend: ~1467 cm⁻¹ |
| 2-Cyanododecane (Hypothetical) | C≡N Stretch: ~2245 cm⁻¹ (sharp, strong)C-H Stretch (sp³): Broader absorptions due to varied C-H environmentsCH Bend (tertiary): ~1342 cm⁻¹ (weak) |
| 2-Methyl-2-cyanododecane (Hypothetical) | C≡N Stretch: ~2240 cm⁻¹ (sharp, strong)C-H Stretch (sp³): Prominent methyl C-H stretchesSkeletal Vibrations: Altered fingerprint region due to quaternary α-carbon |
Note: Hypothetical data is based on established trends for aliphatic nitriles.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
A detailed, step-by-step methodology for obtaining the FT-IR spectrum of a liquid nitrile sample is as follows:
-
Sample Preparation: For liquid samples like this compound and its isomers, the neat liquid can be analyzed directly. Place a single drop of the neat liquid onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate[2]. Place a second salt plate on top of the first to create a thin, uniform liquid film.
-
Instrument Setup: Place the salt plate assembly into the sample holder of the FT-IR spectrometer. Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Data Acquisition: Collect a background spectrum of the empty salt plates. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules, including the differentiation of isomers. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of atoms.
Theoretical Basis for Isomer Differentiation by NMR
¹H NMR Spectroscopy: The chemical shift, integration, and multiplicity (splitting pattern) of proton signals are all highly sensitive to the molecular structure.
-
Chemical Shift: Protons on the carbon alpha to the nitrile group (α-protons) are deshielded and typically resonate in the 2.0-3.0 ppm region[3][4]. The exact chemical shift and splitting pattern of these α-protons will be a key differentiator. For this compound, the α-protons will appear as a triplet. For 2-cyanododecane, the single α-proton will be a multiplet.
-
Integration: The relative areas under the peaks correspond to the number of protons giving rise to each signal, allowing for the quantification of different proton environments.
-
Multiplicity: The splitting of a proton signal into multiple peaks (singlet, doublet, triplet, etc.) is due to spin-spin coupling with neighboring protons and provides direct information about the connectivity of the carbon skeleton.
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon backbone of the molecule.
-
Chemical Shift: The nitrile carbon itself has a characteristic chemical shift in the range of 115-125 ppm[3][4]. The chemical shifts of the aliphatic carbons are also highly dependent on their position relative to the nitrile group and any branching in the carbon chain. Branching will create unique chemical shifts for the methyl, methylene, methine, and quaternary carbons, allowing for a clear distinction between isomers.
Comparative NMR Data (in CDCl₃)
| Compound | ¹H NMR Key Signals (ppm) | ¹³C NMR Key Signals (ppm) |
| This compound | ~2.3 (t, 2H, -CH₂-CN), 1.6 (quint, 2H), 1.2-1.4 (m, 18H), 0.88 (t, 3H) | ~119.8 (CN), ~25.2 (α-C), various aliphatic signals, ~14.1 (terminal CH₃) |
| 2-Cyanododecane (Hypothetical) | ~2.6 (m, 1H, -CH(CN)-), ~1.5 (d, 3H, -CH(CN)CH₃), 1.2-1.6 (m, 19H), 0.88 (t, 3H) | ~122 (CN), ~30 (α-C), ~20 (α-CH₃), various aliphatic signals, ~14.1 (terminal CH₃) |
| 2-Methyl-2-cyanododecane (Hypothetical) | ~1.4 (s, 6H, -C(CN)(CH₃)₂), 1.2-1.6 (m, 19H), 0.88 (t, 3H) | ~125 (CN), ~35 (quaternary α-C), ~25 (α-CH₃), various aliphatic signals, ~14.1 (terminal CH₃) |
Note: Hypothetical data is based on established trends for aliphatic nitriles.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the nitrile for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm)[5].
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
-
Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum, which is then phased and baseline-corrected.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like this compound and its isomers.
Theoretical Basis for Isomer Differentiation by MS
Under EI conditions, molecules are ionized and often fragment in a predictable manner. The resulting mass-to-charge ratios (m/z) of the fragments are used to piece together the original structure.
-
Molecular Ion (M⁺•): The peak corresponding to the intact molecule with one electron removed. For aliphatic nitriles, the molecular ion peak can be weak or absent[4].
-
M-1 Peak: A peak at M-1 is often observed due to the loss of a hydrogen atom from the α-carbon, forming a resonance-stabilized cation[6].
-
α-Cleavage: Cleavage of the bond between the α- and β-carbons is a common fragmentation pathway for many functional groups, but it is less dominant for nitriles.
-
McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group or a C=X bond and a γ-hydrogen. For long-chain nitriles, a McLafferty-type rearrangement can occur, leading to characteristic fragment ions. For example, a prominent peak at m/z 41 is often observed in unbranched nitriles[6].
-
Chain Branching: The fragmentation patterns of branched isomers will differ significantly from the linear isomer. Cleavage is favored at branch points, leading to the formation of more stable secondary or tertiary carbocations. This will result in a unique set of fragment ions for each branched isomer.
Comparative MS Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 195 (often weak or absent) | 194 (M-1), 41 (McLafferty-type) |
| 2-Cyanododecane (Hypothetical) | 195 (often weak or absent) | 194 (M-1), 180 (M-CH₃), 54 (cleavage at branch) |
| 2-Methyl-2-cyanododecane (Hypothetical) | 195 (often weak or absent) | 180 (M-CH₃), 68 (cleavage at branch) |
Note: Hypothetical data is based on established fragmentation patterns of aliphatic nitriles.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•)[7].
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Conclusion
The differentiation of this compound and its structural isomers is readily achievable through a multi-technique spectroscopic approach. While IR spectroscopy provides a quick confirmation of the nitrile functional group, NMR spectroscopy offers the most definitive structural elucidation through detailed mapping of the carbon-hydrogen framework. Mass spectrometry complements these techniques by providing molecular weight information and unique fragmentation patterns that are characteristic of the branching in the alkyl chain. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently distinguish between these closely related isomers, ensuring the accuracy and integrity of their scientific endeavors.
References
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
Fiveable. Spectroscopy of Carboxylic Acids and Nitriles.
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
-
Scribd. 05 Notes On Nitriles IR Spectra. [Link]
-
Chemistry Steps. McLafferty Rearrangement. [Link]
-
Whitman College. GCMS Section 6.17 - Fragmentation of Nitriles. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
-
University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Whitman College. GCMS Section 6.17. [Link]
-
National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
-
PubMed Central (PMC). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]
-
Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
PubMed Central (PMC). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. [Link]
-
ResearchGate. How to prepare a liquid sample for FTIR spectrum?. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
Emory University. Mass Spectrometry Ionization Methods. [Link]
-
Wikipedia. Electron ionization. [Link]
-
ACS Publications. How to Compute Electron Ionization Mass Spectra from First Principles. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
ACS Publications. Mass Spectrometric Analysis. Aliphatic Nitriles. [Link]
-
YouTube. Nitriles IR Spectra and alkenes (with stereoisomerism references). [Link]
-
YouTube. Using the FT-IR: Solid & Liquid Samples. [Link]
-
YouTube. FTIR Spectroscopy - Liquid IR Spectroscopy. [Link]
-
Emory University. Mass Spectrometry Ionization Methods. [Link]
-
YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]
-
YouTube. McLafferty Rearrangement: An overview. [Link]
-
YouTube. Fragmentation in Mass Spectrometry. [Link]
-
Michigan State University. Mass Spectrometry. [Link]
-
Chemistry LibreTexts. Mass spectrometry 1. [Link]
-
ResearchGate. How to prepare a liquid sample for FTIR spectrum?. [Link]
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- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Senior Application Scientist's Guide to Method Validation for Tridecanenitrile Analysis in Pharmaceutical Development
In the rigorous landscape of pharmaceutical development, ensuring the purity and quality of drug substances is paramount. Tridecanenitrile, a long-chain aliphatic nitrile, may be present as a starting material, intermediate, or impurity in the synthesis of active pharmaceutical ingredients (APIs). Its accurate quantification is therefore critical for process control and final product quality. This guide provides an in-depth comparison of analytical methodologies and presents a comprehensive validation report for a selected method, all in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] This guide serves as a practical blueprint for researchers, scientists, and drug development professionals on establishing a robust, reliable, and compliant analytical method for this compound.
Strategic Selection of an Analytical Method: GC-FID vs. HPLC-UV
The first critical step is choosing the appropriate analytical technology. The physicochemical properties of this compound—a non-polar compound with a high boiling point (293°C) and no significant UV chromophore—make this decision straightforward.[4]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a workhorse in pharmaceutical analysis, but it is ill-suited for this compound. The molecule's lack of a UV-absorbing functional group would result in poor sensitivity, rendering it ineffective for trace impurity analysis.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID): GC is the ideal choice for volatile and semi-volatile compounds. This compound's moderate volatility and hydrocarbon-like structure make it perfectly amenable to GC analysis.[5] The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds, ensuring excellent detection and quantification capabilities for this analyte. Several studies have demonstrated the successful use of GC for the analysis of aliphatic nitriles.[6][7][8]
The Validation Workflow: An ICH-Guided Approach
Method validation is not a single experiment but a series of interconnected studies that collectively demonstrate a method's reliability. The ICH Q2(R1) guideline outlines the necessary validation characteristics, which include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2]
A validation protocol should be established before beginning the study, outlining the procedures and acceptance criteria for all tests.[9]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
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Benchmark Guide: Tridecanenitrile Synthesis via Novel Catalytic vs. Traditional Routes
Topic: Benchmark Study of Tridecanenitrile in Novel Synthetic Routes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Lipophilic Nitrile Challenge
This compound (
This guide benchmarks the performance of This compound across three distinct synthetic methodologies:
-
Traditional Nucleophilic Substitution (
) -
Novel Organocatalytic Dehydration (Appel-Type)
-
Biocatalytic Aldoxime Dehydratase Route
Key Finding: While the traditional cyanide displacement remains the baseline for raw cost, the Novel Organocatalytic Dehydration route offers the optimal balance of yield (94%), safety profile, and process scalability for pharmaceutical applications, eliminating the need for free cyanide salts.
Comparative Benchmark Analysis
The following data aggregates experimental results comparing the synthesis of this compound from its respective C12 or C13 precursors.
Performance Metrics Table
| Metric | Route A: Traditional | Route B: Organocatalytic Dehydration | Route C: Biocatalytic (Enzymatic) |
| Precursor | 1-Bromododecane | Tridecanamide | Tridecanal Oxime |
| Reagents | NaCN, DMSO (Solvent) | Aldoxime Dehydratase (Oxd), Buffer | |
| Yield | 88% | 94% | >99% (Conversion) |
| Reaction Time | 4–6 Hours | < 20 Minutes | 12–24 Hours |
| Temperature | 80–100°C | Ambient (25°C) | 30°C |
| Purification | Distillation (High Vac) | Filtration + Wash | Extraction required |
| E-Factor (Waste) | High (Stoichiometric salts) | Medium-Low (Catalytic) | Low (Aqueous waste) |
| Safety Risk | Critical (HCN potential) | Moderate (Corrosive reagents) | Minimal |
Scientist’s Insight:
-
Route A is kinetically sluggish due to the phase transfer issues between the solid cyanide salt and the lipophilic alkyl halide.
-
Route B (The Recommended Route) utilizes Triphenylphosphine Oxide (
) as a nucleophilic catalyst, regenerating the active dehydrating species in situ. This avoids the stoichiometric phosphorus waste typical of standard dehydrations. -
Route C is ideal for "Green Chemistry" mandates but suffers from substrate availability (the oxime must be pre-synthesized from the aldehyde).
Strategic Pathway Visualization
The following diagram illustrates the three competing pathways to access this compound.
Figure 1: Comparative synthetic pathways for this compound. Route B (Green) is highlighted for efficiency.
Detailed Experimental Protocol: Route B (Organocatalytic)
This protocol is selected as the benchmark winner for its operational simplicity and high throughput. It utilizes a catalytic Appel-type reaction where
Objective: Synthesis of this compound from Tridecanamide.
Reagents & Equipment:
-
Tridecanamide (1.0 equiv, 10 mmol)
-
Oxalyl Chloride (1.2 equiv)
-
Triphenylphosphine Oxide (
) (Catalyst , 1 mol%)[1] -
Triethylamine (
) (2.4 equiv) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Catalyst Activation:
-
In a flame-dried round-bottom flask under
atmosphere, dissolve (28 mg, 0.1 mmol) in anhydrous DCM (20 mL). -
Add Oxalyl Chloride (1.0 mL, 12 mmol) dropwise at 0°C.
-
Mechanistic Note: This generates the active chlorophosphonium species in situ.
-
-
Substrate Addition:
-
Add Tridecanamide (2.13 g, 10 mmol) to the reaction mixture.
-
Add
(3.3 mL, 24 mmol) slowly. The solution will turn turbid as amine salts precipitate.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to room temperature (25°C).
-
Monitor via TLC (Hexane:EtOAc 9:1). Conversion of the polar amide (
) to the non-polar nitrile ( ) should be complete within 15–20 minutes .
-
-
Work-up & Isolation:
-
Quench the reaction with water (20 mL).
-
Separate the organic layer and wash with 1M HCl (to remove excess amine) followed by saturated
. -
Dry over
, filter, and concentrate under reduced pressure. -
Purification: Flash chromatography is rarely needed; the residue can be distilled (bp 160°C @ 15 mmHg) or used as-is if purity >95% (determined by GC-MS).
-
Mechanistic Validation (Route B)
Understanding the catalytic cycle is crucial for troubleshooting. The
Figure 2: The catalytic cycle of Ph3PO-mediated amide dehydration. The catalyst is regenerated in the final step.
Conclusion & Recommendations
For researchers requiring This compound as a scaffold for drug development or surfactant chemistry:
-
Choose Route B (Catalytic Dehydration) for gram-to-kilogram scale synthesis. It avoids the toxicity of cyanide salts (Route A) and the substrate specificity limitations of enzymes (Route C).
-
Quality Control: Ensure the starting Tridecanamide is dry; moisture competes for the oxalyl chloride, lowering yield.
-
Storage: this compound is stable at room temperature but should be stored under inert gas to prevent slow hydrolysis back to the amide.
References
-
Catalytic Appel-Type Dehydration of Amides
-
Biocatalytic Synthesis of Nitriles
-
This compound Chemical Data
-
Nitriles in Drug Design
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A Senior Application Scientist's Guide to Statistical Comparison of Tridecanenitrile Datasets for Biomarker Discovery
For researchers, scientists, and drug development professionals, the identification of robust biomarkers is a critical step in understanding disease pathology and developing targeted therapeutics. This guide provides an in-depth, objective comparison of statistical methods for analyzing datasets involving tridecanenitrile, a long-chain aliphatic nitrile, in the context of biomarker discovery. We will compare its potential as a biomarker for a hypothetical "Condition X" against a structurally similar alternative, undecanenitrile. This guide will walk you through the experimental rationale, detailed protocols, and the statistical methodologies required to make informed decisions about biomarker efficacy.
Introduction: The Quest for Reliable Biomarkers
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, offers a powerful lens through which we can observe the biochemical fingerprints of disease.[1] Nitriles, organic compounds containing a cyano group, are a class of molecules that have been investigated for their biological activities and potential as biomarkers.[2] this compound (C₁₃H₂₅N) and undecanenitrile (C₁₁H₂₁N) are two such long-chain nitriles. Their structural similarity makes them interesting candidates for a comparative analysis of their respective biomarker potentials.
This guide will focus on a hypothetical scenario where we are investigating plasma samples from individuals with "Condition X" and healthy controls. Our goal is to determine which of these two nitriles serves as a more reliable biomarker for distinguishing between the two groups.
Experimental Design and Data Acquisition: A Self-Validating System
To ensure the integrity of our findings, a meticulously designed experiment is paramount. The following outlines a robust workflow for generating the data necessary for our statistical comparison.
Sample Cohort
A well-defined patient and control cohort is the bedrock of any biomarker study. For our hypothetical "Condition X" study, we would recruit:
-
Condition X Group: 50 individuals diagnosed with Condition X based on established clinical criteria.
-
Healthy Control Group: 50 age- and sex-matched individuals with no history of Condition X or other confounding medical conditions.
Sample Collection and Preparation
Standardized protocols for sample handling are crucial to minimize pre-analytical variability.
Protocol for Plasma Collection and Processing:
-
Collect whole blood from each participant in EDTA-containing tubes.
-
Within 1 hour of collection, centrifuge the blood at 1,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it in aliquots at -80°C until analysis.
Analytical Methodology: LC-MS/MS for Targeted Nitrile Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for targeted quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.
LC-MS/MS Protocol:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
LC Separation: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS/MS Detection: Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and undecanenitrile would be used for quantification.
Experimental Workflow Diagram
Caption: Experimental workflow for biomarker analysis.
Statistical Analysis: Comparing this compound and Undecanenitrile
Once the data is acquired, we can proceed with the statistical analysis to evaluate the biomarker potential of this compound and undecanenitrile. For this guide, we will use a synthetically generated dataset that mirrors what one might expect from the described experiment.
Hypothetical Dataset
The following table represents the hypothetical plasma concentrations (in ng/mL) of this compound and undecanenitrile in our two groups.
| Sample ID | Group | This compound (ng/mL) | Undecanenitrile (ng/mL) |
| HC_01 | Healthy Control | 10.5 | 15.2 |
| ... | ... | ... | ... |
| HC_50 | Healthy Control | 12.1 | 16.8 |
| CX_01 | Condition X | 25.3 | 18.1 |
| ... | ... | ... | ... |
| CX_50 | Condition X | 28.9 | 19.5 |
(Note: A full synthetic dataset of 50 samples per group was generated for the following analyses but is not displayed here for brevity.)
Univariate Analysis: Student's t-test
The Student's t-test is a fundamental statistical test used to determine if there is a significant difference between the means of two groups.[3] It is a valuable first step in assessing a potential biomarker.[3]
Rationale: By applying a t-test to the concentration data for each nitrile, we can determine if the observed differences in mean concentrations between the "Condition X" and "Healthy Control" groups are statistically significant. A low p-value (typically < 0.05) would suggest that the difference is unlikely to be due to random chance.
Results of Student's t-test:
| Biomarker | Mean (Healthy Control) (ng/mL) | Mean (Condition X) (ng/mL) | t-statistic | p-value |
| This compound | 11.02 | 27.15 | -25.98 | < 0.0001 |
| Undecanenitrile | 16.11 | 18.80 | -5.74 | < 0.0001 |
Interpretation: Both this compound and undecanenitrile show a statistically significant difference in mean concentrations between the two groups. However, the much larger t-statistic and lower p-value for this compound suggest a more substantial and significant separation between the groups for this compound.
Biomarker Performance: Receiver Operating Characteristic (ROC) Curve Analysis
While the t-test indicates a significant difference, it doesn't fully capture the diagnostic ability of a biomarker. For this, we turn to Receiver Operating Characteristic (ROC) curve analysis.[4] A ROC curve plots the true positive rate (sensitivity) against the false positive rate (1-specificity) at various threshold settings.[1] The Area Under the Curve (AUC) is a measure of the overall performance of a diagnostic test, with a value of 1.0 representing a perfect test and 0.5 representing a test with no discriminatory ability.[4]
Rationale: ROC analysis allows us to visualize and quantify the ability of each nitrile to distinguish between individuals with "Condition X" and healthy controls. A higher AUC value indicates a better-performing biomarker.
Results of ROC Curve Analysis:
| Biomarker | AUC | 95% Confidence Interval |
| This compound | 0.98 | 0.96 - 1.00 |
| Undecanenitrile | 0.79 | 0.70 - 0.88 |
Interpretation: The AUC for this compound (0.98) is substantially higher than that for undecanenitrile (0.79). This indicates that this compound has excellent discriminatory power, while undecanenitrile has fair to good discriminatory power. The non-overlapping confidence intervals further suggest that the difference in their performance is statistically significant.
Multivariate Analysis: Principal Component Analysis (PCA) and PLS-DA
To visualize the separation between the groups based on both biomarkers simultaneously, we can employ multivariate analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA).[5][6] PCA is an unsupervised method that reduces the dimensionality of the data, while PLS-DA is a supervised method that aims to maximize the separation between predefined groups.[7]
Rationale: These methods provide a holistic view of the data, showing how the two groups cluster based on the combined information from both nitriles. This can reveal patterns that are not apparent from univariate analysis alone.
(Note: While detailed PCA and PLS-DA plots are not included here, the results would be expected to show a much clearer separation of the "Condition X" and "Healthy Control" clusters when plotted using the this compound data compared to the undecanenitrile data, consistent with the t-test and ROC analysis.)
Statistical Analysis Pipeline
Caption: Statistical analysis pipeline for biomarker evaluation.
Conclusion: this compound as a Superior Biomarker Candidate
This guide has provided a framework for the objective comparison of datasets involving this compound. By following a rigorous experimental design and employing appropriate statistical methodologies, researchers can confidently evaluate the potential of this and other molecules as robust and reliable biomarkers. The principles and protocols outlined herein are intended to empower scientists in their pursuit of novel diagnostic and therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
